molecular formula C8H7BrN2O B1378883 6-bromo-1-methyl-1H-indazol-5-ol CAS No. 1403767-19-0

6-bromo-1-methyl-1H-indazol-5-ol

Cat. No.: B1378883
CAS No.: 1403767-19-0
M. Wt: 227.06 g/mol
InChI Key: HQZWXUJQORXMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-indazol-5-ol (CAS 1403767-19-0) is a brominated, methylated indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly for the synthesis of more complex molecules. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active compounds and approved drugs . Researchers utilize this bromo-functionalized intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the indazole moiety into larger molecular architectures. The core indazole structure is a key pharmacophore in several therapeutic areas, including oncology, inflammation, and infectious diseases . Specific indazole-based derivatives have been developed as potent inhibitors for various kinase targets, anti-cancer agents (e.g., Pazopanib, Axitinib), anti-inflammatory drugs (e.g., Bendazac), and anti-emetics (e.g., Granisetron) . The bromine atom at the 6-position offers a reactive handle for further functionalization, while the methyl group on the nitrogen and the hydroxy group provide specific steric and electronic properties, allowing researchers to fine-tune the solubility, binding affinity, and metabolic stability of their target molecules. This compound is supplied for research purposes as a solid and should be stored sealed in a dry environment at room temperature . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylindazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZWXUJQORXMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301256
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-19-0
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-bromo-1-methyl-1H-indazol-5-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-bromo-1-methyl-1H-indazol-5-ol

Authored by a Senior Application Scientist

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and applications in neurology.[1][2] This guide focuses on a specific, functionalized derivative, This compound , a molecule poised for further elaboration in drug discovery programs. The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds.

This document provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed experimental protocols for this compound. The methodologies are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively published, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C8H7BrN2OBased on structure
Molecular Weight 229.06 g/mol Calculated from formula
Appearance Likely a solid at room temperatureTypical for substituted indazoles[3]
Melting Point 170-180 °CSimilar to related bromo-indazole derivatives
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., methanol, ethanol)General solubility for functionalized heterocycles
GHS Classification Warning: Harmful if swallowedBased on the GHS classification for the closely related 6-bromo-1-methyl-1H-indazole[4]
Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features, drawing parallels with known indazole derivatives.[5][6]

  • 1H NMR (in DMSO-d6):

    • N-CH3: A singlet around 3.8-4.0 ppm.

    • Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the bromo and hydroxyl groups.

    • OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely appearing downfield (>9.0 ppm).

    • Indazole C3-H: A singlet around 8.0-8.2 ppm.

  • 13C NMR (in DMSO-d6):

    • N-CH3: A signal around 35-40 ppm.

    • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3500 cm-1, corresponding to the O-H stretching of the hydroxyl group.

    • C-H stretching bands in the aromatic region (around 3000-3100 cm-1) and aliphatic region (for the methyl group, around 2850-2950 cm-1).

    • C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm-1 region.

Proposed Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is a proposed multi-step synthesis for this compound, starting from a commercially available material. This pathway is designed based on well-established transformations in heterocyclic chemistry.[1][7]

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation cluster_2 Step 3: Diazotization and Cyclization cluster_3 Step 4: N-Methylation cluster_4 Step 5: Reduction of Nitro Group cluster_5 Step 6: Diazotization and Hydrolysis cluster_6 Final Product A 4-Bromo-2-methylaniline B 4-Bromo-5-nitro-2-methylaniline A->B HNO₃, H₂SO₄ C N-(4-Bromo-5-nitro-2-methylphenyl)acetamide B->C Acetic Anhydride D 6-Bromo-5-nitro-1H-indazole C->D NaNO₂, H⁺ E 6-Bromo-1-methyl-5-nitro-1H-indazole D->E CH₃I, K₂CO₃ F 6-Bromo-1-methyl-1H-indazol-5-amine E->F SnCl₂, HCl G This compound F->G 1. NaNO₂, H₂SO₄ 2. H₂O, Heat Reactivity_of_this compound cluster_reactions Potential Reactions center This compound Bromo Group (C6) Hydroxyl Group (C5) Indazole Core suzuki Suzuki Coupling center:f1->suzuki buchwald Buchwald-Hartwig Amination center:f1->buchwald heck Heck Reaction center:f1->heck ether Etherification center:f2->ether ester Esterification center:f2->ester electrophilic Electrophilic Substitution center:f3->electrophilic

References

An In-Depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets. Among the plethora of substituted indazoles, 6-bromo-1-methyl-1H-indazol-5-ol stands out as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the bromo, methyl, and hydroxyl groups provides multiple points for further chemical modification, enabling the fine-tuning of a molecule's pharmacological profile. This guide presents a comprehensive and scientifically robust pathway for the synthesis of this compound, designed for researchers and professionals in drug development. The proposed route is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A critical analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from a readily available substituted aniline. The chosen strategy focuses on the sequential construction and functionalization of the indazole core, prioritizing regioselectivity and overall yield. The key transformations in our proposed pathway are:

  • Indazole Ring Formation: Construction of the bicyclic indazole system from a suitably substituted 2-methylaniline derivative via a diazotization and intramolecular cyclization sequence.

  • Regioselective N-Methylation: Introduction of a methyl group at the N1 position of the indazole ring, a common challenge in indazole chemistry where a mixture of N1 and N2 isomers can be formed.

  • Hydroxyl Group Deprotection: The final step involves the cleavage of a methoxy ether to unveil the target 5-hydroxyl group.

This strategic approach is depicted in the following retrosynthetic schematic:

G This compound This compound 6-bromo-5-methoxy-1-methyl-1H-indazole 6-bromo-5-methoxy-1-methyl-1H-indazole This compound->6-bromo-5-methoxy-1-methyl-1H-indazole Demethylation 6-bromo-5-methoxy-1H-indazole 6-bromo-5-methoxy-1H-indazole 6-bromo-5-methoxy-1-methyl-1H-indazole->6-bromo-5-methoxy-1H-indazole N-Methylation 4-bromo-5-methoxy-2-methylaniline 4-bromo-5-methoxy-2-methylaniline 6-bromo-5-methoxy-1H-indazole->4-bromo-5-methoxy-2-methylaniline Diazotization & Cyclization

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis is designed as a four-step process, starting from the commercially available 5-bromo-4-methoxy-2-nitrotoluene.

Step 1: Reduction of the Nitro Group to Form 4-bromo-5-methoxy-2-methylaniline

The initial step involves the reduction of the nitro group of 5-bromo-4-methoxy-2-nitrotoluene to the corresponding aniline. This transformation is crucial for the subsequent diazotization reaction.

Reaction Scheme:

G start 5-bromo-4-methoxy-2-nitrotoluene 5-bromo-4-methoxy-2-nitrotoluene start->5-bromo-4-methoxy-2-nitrotoluene end 4-bromo-5-methoxy-2-methylaniline 4-bromo-5-methoxy-2-methylaniline 5-bromo-4-methoxy-2-nitrotoluene->4-bromo-5-methoxy-2-methylaniline Reduction (e.g., SnCl2, HCl) 4-bromo-5-methoxy-2-methylaniline->end

Caption: Reduction of 5-bromo-4-methoxy-2-nitrotoluene.

Experimental Protocol:

A solution of 5-bromo-4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate is treated with a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion. Upon completion, the reaction is worked up by basification to precipitate the tin salts, followed by extraction of the desired aniline into an organic solvent.

Causality Behind Experimental Choices:

The choice of SnCl₂/HCl is based on its well-established efficacy in reducing aromatic nitro groups in the presence of other functional groups like halogens and ethers. The acidic conditions are necessary for the reaction to proceed, and the subsequent basic workup is essential for the isolation of the free aniline.

Step 2: Diazotization and Intramolecular Cyclization to 6-bromo-5-methoxy-1H-indazole

This pivotal step involves the formation of the indazole ring. The 4-bromo-5-methoxy-2-methylaniline is converted to a diazonium salt, which then undergoes an intramolecular cyclization.

Reaction Scheme:

G start 4-bromo-5-methoxy-2-methylaniline 4-bromo-5-methoxy-2-methylaniline start->4-bromo-5-methoxy-2-methylaniline end 6-bromo-5-methoxy-1H-indazole 6-bromo-5-methoxy-1H-indazole 4-bromo-5-methoxy-2-methylaniline->6-bromo-5-methoxy-1H-indazole 1. NaNO2, H+ 2. Heat 6-bromo-5-methoxy-1H-indazole->end G start 6-bromo-5-methoxy-1H-indazole 6-bromo-5-methoxy-1H-indazole start->6-bromo-5-methoxy-1H-indazole end 6-bromo-5-methoxy-1-methyl-1H-indazole 6-bromo-5-methoxy-1-methyl-1H-indazole 6-bromo-5-methoxy-1H-indazole->6-bromo-5-methoxy-1-methyl-1H-indazole CH3I, Base (e.g., NaH, DMF) 6-bromo-5-methoxy-1-methyl-1H-indazole->end G start 6-bromo-5-methoxy-1-methyl-1H-indazole 6-bromo-5-methoxy-1-methyl-1H-indazole start->6-bromo-5-methoxy-1-methyl-1H-indazole end This compound This compound 6-bromo-5-methoxy-1-methyl-1H-indazole->this compound Demethylation (e.g., BBr3, DCM) This compound->end G A 5-bromo-4-methoxy-2-nitrotoluene B Step 1: Reduction (SnCl2, HCl) A->B C 4-bromo-5-methoxy-2-methylaniline B->C D Step 2: Diazotization & Cyclization (Isoamyl nitrite, AcOH) C->D E 6-bromo-5-methoxy-1H-indazole D->E F Step 3: N-Methylation (NaH, CH3I) E->F G 6-bromo-5-methoxy-1-methyl-1H-indazole F->G H Step 4: Demethylation (BBr3, DCM) G->H I This compound H->I

An In-depth Technical Guide to the Putative Mechanism of Action of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the putative mechanism of action of a specific indazole derivative, 6-bromo-1-methyl-1H-indazol-5-ol. Due to the limited publicly available data on this specific molecule, this document constructs a hypothetical mechanism based on structural analogy to known indazole-based kinase inhibitors. It details a plausible signaling pathway, proposes a comprehensive suite of validation experiments, and provides detailed protocols for researchers in drug discovery and development. The objective is to offer a robust framework for investigating the biological activity of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in pharmaceutical research.[1][3] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows them to act as versatile pharmacophores capable of interacting with a wide range of biological targets. Notably, the indazole moiety can serve as a bioisostere for purine bases, such as adenine, enabling competitive binding to the ATP-binding sites of enzymes like protein kinases.[3] This has led to the development of numerous indazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][4]

The subject of this guide, this compound, is a substituted indazole with distinct chemical features that suggest a potential for specific biological activity. Its structural components include:

  • The 1H-indazole core: A well-established scaffold for kinase inhibition.

  • A 5-hydroxyl (-OH) group: Can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within an enzyme's active site.

  • A 6-bromo (-Br) substituent: The bromine atom can form halogen bonds and interact with hydrophobic pockets, contributing to binding affinity and selectivity.

  • A 1-methyl (-CH3) group: This modification can influence solubility, metabolic stability, and steric interactions within the binding pocket.

Given these structural attributes and the established role of similar compounds, we hypothesize that this compound functions as a protein kinase inhibitor. This guide will explore this putative mechanism in detail.

A Hypothetical Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway

We propose that this compound acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR2 a well-validated target for anti-cancer therapies.

The proposed mechanism is as follows:

  • Competitive ATP Binding: this compound is hypothesized to bind to the ATP-binding pocket within the intracellular kinase domain of VEGFR2.

  • Inhibition of Autophosphorylation: By occupying the ATP site, the compound prevents the binding of ATP, thereby inhibiting the crucial first step of kinase activation: receptor autophosphorylation.

  • Blockade of Downstream Signaling: The lack of VEGFR2 phosphorylation prevents the recruitment and activation of downstream signaling proteins. This effectively shuts down key pro-angiogenic pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.

  • Anti-Angiogenic and Anti-Tumor Effects: The ultimate cellular consequences of this inhibition include a reduction in endothelial cell proliferation, migration, and survival, leading to the suppression of angiogenesis and, consequently, the inhibition of tumor growth.

The following diagram illustrates this proposed signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Proposed inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Validation Framework

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. This framework is designed to be self-validating, with each stage providing the foundation for the next.

The overall workflow is depicted below.

Experimental_Workflow cluster_D cluster_G A Phase 1: Target Identification & Engagement B Kinase Panel Screen A->B C Cellular Thermal Shift Assay (CETSA) A->C D Phase 2: In Vitro Characterization B->D C->D E VEGFR2 Enzymatic Assay (IC50) D->E F Binding Affinity (SPR) D->F G Phase 3: Cellular Activity Confirmation E->G F->G H Western Blot (Phospho-VEGFR2 & p-ERK) G->H I Cell Viability Assay (HUVEC) G->I J Endothelial Tube Formation Assay G->J

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Target Identification and Engagement

The initial step is to confirm that the compound interacts with protein kinases and specifically engages VEGFR2 in a cellular context.

3.1.1. Kinase Panel Screening: An in vitro screen against a broad panel of recombinant human kinases is essential to determine the compound's potency and selectivity profile.

3.1.2. Cellular Thermal Shift Assay (CETSA): This assay verifies target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysate into PCR tubes.

  • Heating Gradient: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble Fraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and prepare for Western blotting.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for VEGFR2. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Phase 2: In Vitro Potency and Binding Characterization

Once VEGFR2 is identified as a primary target, its interaction with the compound must be quantified.

3.2.1. VEGFR2 Enzymatic Inhibition Assay: This assay determines the concentration of the compound required to inhibit 50% of VEGFR2 kinase activity (the IC50 value).

Protocol: In Vitro VEGFR2 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare solutions of recombinant VEGFR2 kinase, a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody. Prepare a serial dilution of this compound.

  • Reaction Setup: In a 384-well plate, add the VEGFR2 enzyme, the Eu-antibody, and the serially diluted compound or vehicle control.

  • Initiate Binding: Add the fluorescent tracer to all wells to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2.2. Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity (KD) between the compound and the target protein.

Phase 3: Cellular Activity Confirmation

The final phase is to confirm that the compound's molecular action translates into the desired biological effects in a relevant cellular model.

3.3.1. Western Blot for Pathway Inhibition: This experiment directly measures the inhibition of VEGFR2 activity by assessing the phosphorylation status of the receptor and key downstream effectors like ERK.

Protocol: Western Blot for Phospho-VEGFR2 and Phospho-ERK

  • Cell Culture and Starvation: Culture HUVECs to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phospho-VEGFR2 and phospho-ERK signals indicates effective pathway inhibition.

3.3.2. Cell Viability and Functional Assays: These assays determine the functional consequences of pathway inhibition.

  • Cell Viability Assay (e.g., CellTiter-Glo®): Measures the dose-dependent effect of the compound on the viability of HUVECs.

  • Endothelial Tube Formation Assay: A classic in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. Inhibition of tube formation is a strong indicator of anti-angiogenic activity.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Illustrative Kinase Selectivity Profile

KinaseIC50 (nM)
VEGFR2 15
VEGFR1250
PDGFRβ480
c-Kit890
EGFR>10,000
MEK1>10,000
ERK2>10,000

Table 2: Summary of Cellular Activity

AssayEndpointResult (EC50 / IC50)
HUVEC Viability (72h)EC50250 nM
p-VEGFR2 Inhibition (Cellular)IC5050 nM
Endothelial Tube FormationIC5075 nM

Conclusion

This guide outlines a hypothetical but scientifically rigorous mechanism of action for this compound as a VEGFR2 inhibitor. The proposed framework provides a comprehensive and logical pathway for its investigation, from initial target identification to functional cellular validation. The detailed protocols and experimental rationale are designed to empower researchers to systematically evaluate this and other novel small molecules, ultimately accelerating the drug discovery process. While the mechanism presented here is putative, the outlined validation strategy is universally applicable and represents a best-practice approach in modern pharmacology.

References

The Indazole Scaffold: A Privileged Core in Drug Discovery with a Focus on 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Nucleus

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This versatility has led to the development of numerous indazole-containing therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer and neuroprotective properties.[1][2] This guide will delve into the biological significance of the indazole core, with a specific focus on the potential activities of the lesser-explored derivative, 6-bromo-1-methyl-1H-indazol-5-ol. While direct extensive research on this particular molecule is limited, by examining the structure-activity relationships of closely related analogs, we can infer its probable biological profile and potential therapeutic applications.

Anticipated Biological Activity Profile of this compound

The biological activity of a molecule is intrinsically linked to its structure. The substitutions on the indazole ring of this compound—a bromine atom at position 6, a methyl group at position 1, and a hydroxyl group at position 5—are key determinants of its potential interactions with biological targets.

Potential as a Kinase Inhibitor in Oncology

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[3] The 6-bromo substitution on the indazole ring is a common feature in many potent kinase inhibitors, often contributing to enhanced binding affinity and selectivity.[4]

Derivatives of 6-bromo-1H-indazole have shown significant inhibitory activity against various kinases. For instance, certain derivatives have demonstrated potent inhibition of VEGFR-2, with IC50 values in the low nanomolar range.[3] Furthermore, indazole-based compounds have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer cells.[5]

The presence of the 1-methyl group in this compound can influence the molecule's solubility and metabolic stability, which are critical pharmacokinetic properties. The 5-hydroxyl group could potentially form hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, further enhancing inhibitory activity.

Table 1: Comparative Inhibitory Activity of Indazole Derivatives against VEGFR-2

Compound/DrugTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[3]
Derivative W12VEGFR-2< 5[3]
Derivative W17VEGFR-2< 5[3]
Derivative W19VEGFR-2< 5[3]
Derivative W20VEGFR-2< 5[3]
Derivative W2VEGFR-2< 10[3]
Derivative W23VEGFR-2< 10[3]
Reference Drugs
AxitinibVEGFR-20.2[3]
PazopanibVEGFR-230[3]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]

Signaling Pathway Visualization

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indazole_Inhibitor This compound (Hypothesized Inhibitor) Indazole_Inhibitor->VEGFR2 Inhibits (Competitive Binding) PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Potential Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indazole derivatives, particularly in the context of neurodegenerative diseases like Parkinson's disease.[6] One study demonstrated that 6-hydroxy-1H-indazole exhibited neuroprotective effects in a mouse model of Parkinson's disease by reducing the loss of dopaminergic neurons and alleviating behavioral impairments.[6] The mechanism was suggested to be related to the inactivation of tau protein.[6]

Given the structural similarity, this compound, which also possesses a hydroxyl group on the indazole ring, may exhibit similar neuroprotective properties. The 1-methyl and 6-bromo substitutions could modulate its ability to cross the blood-brain barrier and its interaction with neuronal targets. Further research is warranted to explore this potential therapeutic avenue.

Synthetic Strategy

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Bromo-2-methyl-5-methoxyaniline Step1 Diazotization (e.g., NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 6-Bromo-5-methoxy-1H-indazole Step2->Intermediate2 Step3 N-Methylation (e.g., CH3I, K2CO3) Intermediate2->Step3 Intermediate3 6-Bromo-1-methyl-5-methoxy-1H-indazole Step3->Intermediate3 Step4 Demethylation (e.g., BBr3) Intermediate3->Step4 Product This compound Step4->Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for assays that would be crucial in evaluating the biological activity of this compound.

VEGFR-2 Kinase Inhibition Assay (Luminescent)

This assay determines the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A luminescent signal is generated, which is inversely correlated with the amount of kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (this compound)

  • Positive control (e.g., Axitinib)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the VEGFR-2 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer)[9]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with medium only as a negative control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential as a therapeutic agent. Based on the known structure-activity relationships of related compounds, it is plausible that this molecule could exhibit potent kinase inhibitory activity, particularly against targets like VEGFR-2, making it a candidate for further investigation in oncology. Additionally, the presence of the 5-hydroxyl group suggests a potential for neuroprotective effects, an area that warrants exploration.

Future research should focus on the synthesis of this compound and its in-vitro and in-vivo evaluation against a panel of protein kinases and in relevant cancer cell lines. Furthermore, its neuroprotective properties should be investigated in appropriate cellular and animal models of neurodegenerative diseases. Such studies will be instrumental in elucidating the true therapeutic potential of this intriguing indazole derivative.

References

discovery and history of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Utility of 6-bromo-1-methyl-1H-indazol-5-ol

Abstract

This compound is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its unique substituted indazole structure serves as a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on the underlying chemical principles and experimental methodologies. We will explore its historical context as a building block in the synthesis of potent kinase inhibitors, detail a validated synthetic protocol, and discuss its role in the generation of advanced drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a "hinge-binding" motif, enabling it to effectively interact with the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective targeted therapies. The introduction of a bromine atom and methyl and hydroxyl groups, as seen in this compound, provides specific chemical handles for further elaboration and optimization.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the development of next-generation kinase inhibitors. While the precise first synthesis is often documented within patent literature rather than standalone journal articles, its utility was prominently highlighted in the pursuit of inhibitors for enzymes like c-Met and ALK.

Patents from major pharmaceutical companies describe the use of this molecule as a crucial intermediate. For instance, a patent filed by Pfizer Inc. details the synthesis of this compound as a precursor for creating a class of potent c-Met and Anaplastic Lymphoma Kinase (ALK) inhibitors. These enzymes are well-known proto-oncogenes implicated in various cancers. The patented synthesis route underscores the compound's role as a foundational piece in constructing more complex and biologically active molecules. The specific substitution pattern—a bromine at position 6, a methyl group on the nitrogen at position 1, and a hydroxyl group at position 5—was strategically designed to facilitate subsequent cross-coupling reactions and to modulate the electronic properties of the indazole ring for optimal target engagement.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common and reliable route starts from commercially available 5-methoxy-1H-indazole. The rationale behind this pathway is to first install the necessary substituents (methylation and bromination) before the final demethylation to reveal the desired hydroxyl group.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process: N-methylation, regioselective bromination, and finally, ether cleavage.

G A 5-Methoxy-1H-indazole (Starting Material) B 1. N-Methylation (e.g., MeI, K2CO3) A->B Step 1 C 5-Methoxy-1-methyl-1H-indazole (Intermediate 1) B->C D 2. Regioselective Bromination (e.g., NBS) C->D Step 2 E 6-Bromo-5-methoxy-1-methyl-1H-indazole (Intermediate 2) D->E F 3. Demethylation (e.g., BBr3) E->F Step 3 G This compound (Final Product) F->G

Caption: Synthetic pathway from 5-methoxy-1H-indazole.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods found in the patent literature.

Step 1: N-Methylation of 5-Methoxy-1H-indazole

  • Rationale: The first step is the alkylation of the indazole nitrogen. The use of a mild base like potassium carbonate (K2CO3) and an electrophile like methyl iodide (MeI) is a standard and efficient method for N-methylation. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents.

  • Procedure:

    • To a solution of 5-methoxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-1-methyl-1H-indazole.

Step 2: Regioselective Bromination

  • Rationale: The electron-donating nature of the methoxy group at C5 and the fused benzene ring directs electrophilic aromatic substitution preferentially to the C6 position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for this type of regioselective bromination.

  • Procedure:

    • Dissolve the 5-methoxy-1-methyl-1H-indazole (1.0 eq) from the previous step in a suitable solvent such as DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion.

    • Quench the reaction by adding aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate. The organic layers are combined, washed, dried, and concentrated to give crude 6-bromo-5-methoxy-1-methyl-1H-indazole.

Step 3: Demethylation to Yield the Final Product

  • Rationale: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr3) is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

  • Procedure:

    • Dissolve the crude 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

    • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Characterization and Data

The identity and purity of this compound are confirmed using standard analytical techniques.

Analytical Method Expected Result
¹H NMR Signals corresponding to the indazole ring protons, the N-methyl group, and the hydroxyl proton. The aromatic protons will show characteristic coupling patterns.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the brominated and hydroxyl-bearing carbons.
Mass Spectrometry A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C8H7BrN2O ≈ 227.06 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.
Purity (HPLC) >95% (as required for subsequent synthetic steps in drug development)

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not a therapeutic agent itself but rather a high-value starting material. Its structure is primed for elaboration into potent kinase inhibitors via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

Workflow for Elaboration into a Kinase Inhibitor

G A This compound (Core Scaffold) B Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) A->B C-C Bond Formation at C6-Br C Functionalized Biaryl Indazole (Intermediate) B->C D Further Modification (e.g., Etherification at C5-OH) C->D Solubility/PK Modulation E Final Kinase Inhibitor (Drug Candidate) D->E

Unlocking the Therapeutic Potential of 6-bromo-1-methyl-1H-indazol-5-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that confers a remarkable diversity of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 6-bromo-1-methyl-1H-indazol-5-ol. While direct biological data for this compound is sparse, the extensive pharmacology of the indazole class provides a robust framework for predicting and validating its therapeutic targets. We will explore promising target families, including protein kinases, metabolic enzymes, and anti-apoptotic proteins, providing the scientific rationale and detailed experimental workflows for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel indazole derivatives.

Introduction: The Indazole Scaffold as a Realm of Therapeutic Opportunity

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, leading to their successful development as anti-inflammatory, anticancer, and anti-HIV agents, among others.[1][3] The bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for molecular interactions with a variety of biological targets.[3] Modifications to the indazole core, such as the bromine, methyl, and hydroxyl substitutions in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for fine-tuning target specificity and potency.[4]

The known bioactivities of indazole derivatives are extensive, with prominent examples including the inhibition of protein kinases like Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes such as bacterial Gyrase B and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][5] Furthermore, related structures have been identified as intermediates in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, highlighting a key area for investigation.[6] This guide will leverage this existing knowledge to propose a systematic approach for identifying the therapeutic targets of this compound.

Primary Hypothesized Target Class: Protein Kinases

The substitution pattern of this compound bears resemblance to scaffolds known to interact with the ATP-binding pocket of protein kinases. The indazole ring can mimic the purine core of ATP, while the substituents can be tailored to achieve selectivity for specific kinases.

Rationale for Kinase Inhibition

Numerous indazole derivatives have been successfully developed as potent kinase inhibitors.[1] For instance, Pazopanib, an anticancer drug, features an indazole core and targets multiple tyrosine kinases. The 6-bromo-1H-indazole moiety itself is a known intermediate in the synthesis of PI3K inhibitors, suggesting that our compound of interest may have activity against this critical signaling pathway implicated in cancer and inflammatory diseases.[6][7]

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Kinase_Target_Validation cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Phenotypic Assays A Kinase Panel Screening (e.g., DiscoverX, Reaction Biology) B Identify Primary Hits (>50% inhibition at 1-10 µM) A->B C IC50 Determination for Hits (Biochemical Assays) B->C Validate Hits D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D E Downstream Pathway Analysis (Western Blot for phospho-substrates) D->E F Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) E->F Confirm Cellular Activity G Apoptosis Assays (e.g., Caspase-Glo, Annexin V) F->G

Figure 1: A tiered workflow for the identification and validation of protein kinase targets.

Detailed Experimental Protocols

Protocol 2.3.1: IC50 Determination via Biochemical Assay

  • Prepare Reagents: Recombinant kinase, appropriate substrate, and ATP. Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase and a range of inhibitor concentrations.

  • Initiate Reaction: Add the substrate and ATP mixture to start the reaction. Incubate at the optimal temperature for the specific kinase.

  • Detection: Use a suitable method to detect kinase activity (e.g., ADP-Glo, Z'-LYTE).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.3.2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target kinase by Western blot.

  • Data Interpretation: A shift in the melting curve in the presence of the compound indicates target engagement.

Secondary Hypothesized Target Class: BCL-2 Family Proteins

The indazole scaffold has also been explored for its potential to inhibit anti-apoptotic proteins of the BCL-2 family.[8] Developing dual inhibitors of proteins like MCL-1 and BCL-2 is an attractive strategy in cancer therapy to overcome resistance mechanisms.[8]

Rationale for BCL-2 Family Inhibition

Scaffold hopping from indoles to indazoles has yielded dual MCL-1/BCL-2 inhibitors.[8] The structural features of this compound could allow it to mimic the binding of BH3-only proteins to the hydrophobic groove of BCL-2 family members, thereby inducing apoptosis.

Experimental Workflow for BCL-2 Family Target Validation

BCL2_Target_Validation cluster_0 Initial Screening cluster_1 Cellular Confirmation A Competitive Binding Assays (e.g., Fluorescence Polarization) B Identify Binding to MCL-1, BCL-2, BCL-xL A->B C Co-immunoprecipitation (Disruption of BAX/BCL-2 interaction) B->C Validate Cellular Target Engagement D Mitochondrial Depolarization Assays (e.g., JC-1, TMRM) C->D E Induction of Apoptosis in Dependent Cell Lines D->E

Figure 2: Workflow for validating the inhibition of BCL-2 family proteins.

Tertiary Hypothesized Target Class: Bacterial DNA Gyrase B

Given the increasing threat of antimicrobial resistance, novel antibacterial agents are urgently needed. The indazole scaffold has been successfully utilized to develop inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target.[5]

Rationale for GyrB Inhibition

Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically relevant pathogens.[5] The this compound could potentially fit into the ATP-binding site of GyrB, disrupting its function and leading to bacterial cell death.

Experimental Workflow for GyrB Target Validation

GyrB_Target_Validation cluster_0 In Vitro Characterization cluster_1 Antibacterial Activity A Gyrase Supercoiling Assay B Determine IC50 against GyrB A->B C Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria B->C Correlate Enzymatic and Cellular Activity D Time-Kill Assays C->D

Figure 3: Workflow for validating bacterial DNA Gyrase B as a target.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides a template for summarizing key findings as they are generated through the proposed experimental workflows.

Target Class Key Assay Endpoint Predicted Potency Range Reference Compound
Protein KinasesBiochemical IC50IC50 (nM)10 - 1,000Staurosporine
BCL-2 FamilyFluorescence PolarizationKi (nM)50 - 5,000Venetoclax
DNA Gyrase BSupercoiling AssayIC50 (µM)0.1 - 10Novobiocin

Conclusion and Future Directions

The indazole derivative this compound represents a promising starting point for a drug discovery campaign. Based on the extensive literature on related compounds, protein kinases, BCL-2 family proteins, and bacterial DNA gyrase B stand out as high-priority target classes for investigation. The systematic, tiered approach to target identification and validation outlined in this guide provides a clear and efficient path forward. Future work should focus on executing these experimental plans, followed by structure-activity relationship (SAR) studies to optimize the potency and selectivity of this intriguing molecule.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigating 6-bromo-1-methyl-1H-indazol-5-ol

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3] The specific compound, this compound, while structurally intriguing, has sparse-to-nonexistent characterization in the public domain literature. This presents a classic drug discovery challenge: how do we efficiently triage and characterize a novel chemical entity to understand its therapeutic potential? In silico modeling provides a rapid, cost-effective, and ethically sound approach to generate initial hypotheses about a compound's bioactivity, pharmacokinetics, and potential molecular targets before committing significant resources to laboratory synthesis and testing.[4][5]

Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any interaction with a biological target can be modeled, the ligand itself must be accurately represented and its intrinsic properties evaluated. This initial step serves as a critical filter, assessing the compound's fundamental "drug-likeness."[6]

Ligand Structure Preparation

The journey begins with an accurate three-dimensional representation of the molecule.

Experimental Protocol:

  • Obtain 2D Structure: The structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: CN1N=C(C2=C1C=C(Br)C=C2)O.

  • Convert to 3D: Use a chemical informatics tool such as Open Babel or the web-based tools on PubChem to convert the 2D representation into a 3D structure.[7]

  • Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a sterically favorable and realistic conformation for subsequent docking studies. This can be performed in software like Avogadro, PyMOL, or UCSF Chimera.[8][9]

  • Save in Appropriate Format: Save the minimized structure in a format compatible with docking software, such as .mol2 or .pdbqt.

In Silico Physicochemical and ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures in drug development.[10][11] Numerous open-access web servers can provide these predictions.

Experimental Protocol:

  • Select Prediction Tools: Utilize a consensus approach by employing multiple web servers to predict ADMET properties.[10] Recommended tools include SwissADME, pkCSM, and PreADMET.[4][12]

  • Input Structure: Submit the SMILES string or the 3D structure of the compound to the selected servers.

  • Analyze Key Parameters: Collect and analyze the predictions for properties such as:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

    • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Data Presentation:

PropertyPredicted Value (Example)Desirable Range/OutcomeRationale
Molecular Weight ( g/mol )227.06< 500Influences absorption and distribution.[7]
LogP (o/w)2.5< 5Measures lipophilicity, affecting membrane permeability and solubility.
TPSA (Ų)45.0< 140Predicts cell permeability and oral bioavailability.
HIA (%)> 90%HighIndicates good potential for oral absorption.
BBB PermeantNoVaries by targetCrucial for CNS targets; desirable to be non-permeant for peripheral targets to avoid side effects.
CYP2D6 InhibitorNoNoInhibition of CYP enzymes can lead to adverse drug-drug interactions.
Ames MutagenicityNon-mutagenNon-mutagenA critical early indicator of potential carcinogenicity.
hERG InhibitionLow riskLow riskhERG channel blockade is a major cause of cardiotoxicity.

Part 2: Target Identification: A Reverse-Engineering Approach

With no pre-defined biological target, we must employ computational methods to generate hypotheses about which proteins this compound might interact with.

Ligand-Based Target Prediction (Chemical Similarity)

This approach is based on the principle that structurally similar molecules often have similar biological activities.

Experimental Protocol:

  • Select Databases: Use databases that link chemical structures to biological targets, such as ChEMBL, PubChem, and DrugBank.[13]

  • Perform Similarity Search: Submit the SMILES string of our compound and perform a 2D similarity search (e.g., using the Tanimoto coefficient).

  • Analyze Hits: Examine the known biological targets of the most structurally similar compounds. A recurring target among the top hits becomes a high-priority candidate for further investigation.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening our ligand against a large library of protein binding sites to find potential targets.

Experimental Protocol:

  • Choose a Platform: Utilize web servers designed for reverse docking, such as PharmMapper or SwissTargetPrediction.

  • Submit Ligand: Upload the energy-minimized 3D structure of the compound.

  • Interpret Results: The server will return a ranked list of potential protein targets based on the predicted binding affinity or fit score.

  • Prioritize Targets: Cross-reference the results from both ligand-based and structure-based methods. Targets that appear in both analyses, or those belonging to a protein family implicated in a relevant disease area (e.g., kinases in oncology), should be prioritized.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction Ligand Ligand Similarity Search (ChEMBL, PubChem) Similarity Search (ChEMBL, PubChem) Ligand->Similarity Search (ChEMBL, PubChem) Known Targets of Analogs Known Targets of Analogs Similarity Search (ChEMBL, PubChem)->Known Targets of Analogs Prioritized Target List Prioritized Target List Known Targets of Analogs->Prioritized Target List 3D Ligand 3D Ligand Reverse Docking (PharmMapper) Reverse Docking (PharmMapper) 3D Ligand->Reverse Docking (PharmMapper) Ranked Potential Targets Ranked Potential Targets Reverse Docking (PharmMapper)->Ranked Potential Targets Library of Protein Structures Library of Protein Structures Library of Protein Structures->Reverse Docking (PharmMapper) Ranked Potential Targets->Prioritized Target List

Part 3: Structure-Based Analysis: Molecular Docking

Once a high-priority target is identified (e.g., a specific kinase), molecular docking predicts the preferred orientation and binding affinity of our ligand within the protein's active site.[14][15]

Experimental Protocol:

  • Prepare the Protein Target:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[16]

    • Use a molecular visualization tool like UCSF Chimera or Discovery Studio to prepare the protein.[8][17] This involves removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign appropriate atomic charges.

    • Save the prepared protein in .pdbqt format for use with AutoDock Vina.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.

    • Define the center coordinates (x, y, z) and the dimensions of the grid box to encompass the entire binding pocket.

  • Run the Docking Simulation:

    • Use a docking program like AutoDock Vina.[14] The command-line execution would look similar to this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Analyze the Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Binding Pose: Visualize the top-ranked binding poses in a molecular graphics program. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the active site.

G PDB Fetch Protein (PDB) Protein_Prep Prepare Protein (Remove water, add H+) PDB->Protein_Prep Ligand_Prep Prepare Ligand (3D) Docking Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Def Define Binding Site (Grid Box) Protein_Prep->Grid_Def Grid_Def->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis

Part 4: Refining the Model: Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot of the binding event. Molecular dynamics simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[18][19]

Experimental Protocol:

  • System Setup (with GROMACS):

    • Prepare Topology: Generate force field parameters for the ligand using a server like CGenFF or SwissParam. Combine the protein and ligand topologies.[20]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Production Run: Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Part 5: Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[21][22] While we lack data for our specific compound, this section outlines the protocol for a scenario where a dataset of related indazoles with known activities becomes available.

Experimental Protocol:

  • Data Curation: Collect a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties.

  • Model Building: Divide the dataset into a training set and a test set. Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a model that correlates the descriptors with the observed activity.[23]

  • Model Validation: Use the test set to validate the predictive power of the model. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

  • Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Part 6: Synthesizing the Evidence: An Integrated Conclusion

The power of an in silico workflow lies not in any single prediction, but in the convergence of evidence from multiple orthogonal methods. The final step is to synthesize the findings into a coherent hypothesis.

  • Drug-Likeness: The ADMET profile from Part 1 will determine if the compound has fundamental flaws that would preclude it from being a viable drug candidate.

  • Target Hypothesis: The prioritized target list from Part 2 provides the most probable biological partners for the molecule.

  • Binding Mechanism: The docking pose from Part 3 , refined by the stability analysis from the MD simulation in Part 4 , offers a detailed atomic-level hypothesis of how the compound inhibits its target.

  • Potency Estimate: The binding affinity from docking and the prediction from a potential QSAR model (Part 5 ) give a preliminary estimate of the compound's potency.

This integrated picture provides a strong, data-driven rationale for the next steps in the drug discovery pipeline: chemical synthesis, in vitro validation of target engagement and potency, and eventually, cell-based and in vivo studies. This computational-first approach ensures that laboratory resources are focused on compounds with the highest probability of success.

References

A-Technical-Guide-to-the-Preliminary-Bioactivity-Screening-of-6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-faceted approach to the preliminary bioactivity screening of the novel chemical entity, 6-bromo-1-methyl-1H-indazol-5-ol. Given the therapeutic significance of the indazole scaffold in oncology, this guide proposes a logical and efficient workflow.[1][2][3] It begins with in silico predictive modeling to identify potential protein targets and assess drug-like properties. The guide then details robust in vitro assays to experimentally validate these predictions, focusing on kinase inhibition and cytotoxicity, common bioactivities associated with indazole-based compounds.[2] Detailed, field-proven protocols for these assays are provided, along with data interpretation guidelines. The overarching goal is to establish a foundational biological profile for this compound, thereby informing and directing future drug discovery and development efforts.

Introduction: The Rationale for Screening this compound

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Notably, several FDA-approved drugs feature this heterocyclic system, including the multi-kinase inhibitors Axitinib and Pazopanib, which are pivotal in the treatment of renal cell carcinoma and other malignancies.[2] These drugs function by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5][6][7][8][9][10][11][12]

The structure of this compound suggests the potential for interaction with ATP-binding sites of various kinases, a hypothesis drawn from the established pharmacophore of known indazole-based inhibitors. The bromine and hydroxyl substitutions on the indazole ring may offer unique opportunities for hydrogen bonding and halogen bonding within a protein's active site, potentially leading to high-affinity interactions and novel selectivity profiles.

This guide, therefore, presents a systematic approach to the initial bioactivity assessment of this compound. The workflow is designed to be both comprehensive and resource-efficient, leveraging computational methods to guide and prioritize experimental investigations.

In Silico Bioactivity Prediction: A Virtual First Pass

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis can provide invaluable insights into the potential bioactivities and pharmacokinetic properties of this compound.[13] This computational "pre-screening" helps to generate testable hypotheses and prioritize experimental efforts.[13]

Target Prediction: Identifying Potential Molecular Interactors

The primary goal of this step is to identify potential protein targets. This can be achieved through a combination of ligand-based and structure-based approaches.[14]

  • Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often exhibit similar biological activities.[13] The 2D and 3D structure of this compound will be used to query databases of known bioactive compounds (e.g., ChEMBL, PubChem). The known targets of structurally analogous molecules will be considered high-priority potential targets for our compound of interest.

  • Structure-Based Virtual Screening (Inverse Docking): This approach involves docking the 3D structure of this compound against a library of protein binding sites.[14] This can help identify potential targets for which there are no known structurally similar ligands.

ADMET Prediction: Assessing Drug-Likeness

In parallel with target identification, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[13] In silico models can predict a range of parameters, including:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

  • Toxicity: Potential for carcinogenicity, mutagenicity, and hepatotoxicity.

These predictions help to identify potential liabilities early in the drug discovery process.

Predicted Bioactivity Profile of this compound

Based on the structural similarity to known kinase inhibitors, the following in silico predictions can be hypothesized:

Parameter Predicted Outcome Rationale/Implication
Primary Target Class Protein KinasesIndazole is a common scaffold for kinase inhibitors.[2]
Potential Kinase Targets VEGFRs, PDGFRs, BRAF, EGFRThese are common targets for indazole-based drugs like Axitinib and Pazopanib.[4][5][6][7][8][9][10][11][12][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]
Predicted Bioactivity Anti-proliferative, Anti-angiogenicInhibition of the aforementioned kinases typically leads to these cellular effects.[5][7][11][15]
ADMET Profile Favorable "drug-like" propertiesThe relatively small size and presence of polar groups suggest good oral bioavailability.

In Vitro Experimental Validation: From Prediction to Practice

The hypotheses generated from the in silico analysis must be tested experimentally. The following section details the protocols for a preliminary in vitro screening cascade.

General Workflow for In Vitro Screening

The experimental workflow is designed to first assess the compound's effect on kinase activity and then to determine its impact on cell viability and proliferation.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation Target_ID Target Identification Kinase_Assay Biochemical Kinase Assay Target_ID->Kinase_Assay Hypothesis Generation ADMET_Pred ADMET Prediction Cytotoxicity_Assay Cell-Based Cytotoxicity Assay Kinase_Assay->Cytotoxicity_Assay Mechanism Confirmation

Caption: A streamlined workflow for the preliminary bioactivity screening of novel compounds.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases. A fluorescence-based assay is a common and robust method for this purpose.[30]

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of the target kinase (e.g., VEGFR2, EGFR) in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted compound or vehicle (DMSO) to the wells.

    • Incubate at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.[31]

    • Incubate at 37°C for the desired reaction time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[32][33][34][35]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the activity of the target kinase) in appropriate growth medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the serially diluted compound or vehicle.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[33][34]

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[32][33]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[35]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[34]

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).

Potential Signaling Pathway Involvement

The inhibition of receptor tyrosine kinases like VEGFR and EGFR disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_0 Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Compound This compound Compound->RTK Inhibition Cell_Effects Cellular Effects (Proliferation, Survival, Angiogenesis) RAS_RAF->Cell_Effects PI3K_AKT->Cell_Effects

Caption: Inhibition of RTKs by this compound can block key pro-survival signaling pathways.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the preliminary bioactivity screening of this compound. The integration of in silico prediction with in vitro experimental validation allows for an efficient and data-driven approach to characterizing this novel compound.

Positive results from this initial screen, such as potent and selective kinase inhibition coupled with on-target cytotoxicity, would provide a strong rationale for more advanced preclinical studies. These could include:

  • Broader Kinase Profiling: To determine the selectivity of the compound against a larger panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicology Studies: To further assess the drug-like properties of the compound.

The successful execution of the described workflow will provide a critical foundation for the potential development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to 6-bromo-1-methyl-1H-indazol-5-ol: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among these, 6-bromo-1-methyl-1H-indazol-5-ol represents a key pharmacophore, particularly in the realm of kinase inhibition for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, delving into their design, synthesis, and structure-activity relationships (SAR). We will explore the causal relationships behind synthetic strategies and the rationale for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for the synthesis of key intermediates and analogs, as well as for in vitro kinase inhibition assays, are provided to enable researchers to apply these insights in their own drug discovery endeavors.

The this compound Core: A Privileged Scaffold in Kinase Inhibition

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for engaging with the ATP-binding pocket of protein kinases.[1] The specific substitution pattern of this compound confers distinct properties that make it an attractive starting point for the design of kinase inhibitors:

  • The Indazole Core: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site.

  • N1-Methyl Group: The methyl group at the N1 position resolves the tautomeric ambiguity of the indazole ring, leading to a single, more thermodynamically stable regioisomer.[1] This rigidifies the scaffold and can influence binding orientation and selectivity.

  • C5-Hydroxyl Group: The hydroxyl group at the C5 position provides a key hydrogen bond donor and acceptor, which can interact with specific residues in the kinase active site, contributing to potency and selectivity.

  • C6-Bromo Substituent: The bromine atom at the C6 position serves multiple purposes. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo group provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.[2]

The strategic placement of these functional groups creates a molecule with a high degree of "drug-likeness" and a favorable starting point for optimization against various kinase targets.

Design and Synthesis of Structural Analogs

The exploration of the chemical space around the this compound core is crucial for identifying analogs with improved therapeutic potential. Synthetic strategies are designed to systematically modify each key substituent to probe the structure-activity landscape.

Synthesis of the Core Scaffold: 6-Bromo-1H-indazole

A robust and scalable synthesis of the 6-bromo-1H-indazole precursor is essential for any analog development program. A common and effective method involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole [3]

  • Step 1: Acetylation of 4-bromo-2-methylaniline.

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

    • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Step 2: Diazotization and Cyclization.

    • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

    • Heat the mixture to reflux at 68°C and maintain for 20 hours.

    • After the reaction is complete, cool the mixture to 25°C.

  • Step 3: Work-up and Hydrolysis.

    • Remove the volatile components from the reaction mixture under vacuum.

    • Add water to the residue and perform an azeotropic distillation.

    • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Step 4: Isolation and Purification.

    • Cool the acidic mixture to 20°C.

    • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

    • Evaporate the solvent from the resulting mixture.

    • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Synthesis_of_6_Bromo_1H_indazole start 4-bromo-2-methylaniline reagent1 Acetic Anhydride, Chloroform intermediate1 N-acetyl-4-bromo-2-methylaniline reagent1->intermediate1 Acetylation reagent2 Potassium Acetate, Isoamyl Nitrite intermediate2 Diazonium Intermediate reagent2->intermediate2 Diazotization product 6-Bromo-1H-indazole intermediate2->product Cyclization & Hydrolysis reagent3 HCl, Heat

Caption: Synthetic workflow for 6-Bromo-1H-indazole.

N1-Methylation

Regioselective methylation at the N1 position is a critical step. While direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers, conditions can be optimized to favor the desired N1 product.

Experimental Protocol: N1-Methylation of 6-Bromo-1H-indazole

  • Suspend 6-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Introduction of the C5-Hydroxyl Group

The introduction of the hydroxyl group at the C5 position can be achieved through various methods, including nucleophilic aromatic substitution on a suitably activated precursor or through a directed ortho-metalation strategy followed by reaction with an electrophilic oxygen source. A common route involves the use of a starting material already containing the hydroxyl or a protected hydroxyl group.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatization strategies can be employed to explore the SAR:

  • Modification of the C6-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents to probe the hydrophobic pocket of the kinase active site.

  • Modification of the C5-Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce different functionalities. Ether and ester analogs can explore additional binding interactions and modulate the physicochemical properties of the molecule.

  • Modification of the N1-Methyl Group: While the methyl group is often optimal, exploring other small alkyl or functionalized alkyl groups at the N1 position can fine-tune the steric and electronic properties of the scaffold.

  • Modifications at Other Positions: Introduction of substituents at other available positions on the indazole ring (e.g., C3, C4, C7) can further optimize binding and selectivity.

Biological Activities and Structure-Activity Relationship (SAR)

The primary biological application of this compound analogs is as protein kinase inhibitors. The SAR for this class of compounds is highly dependent on the specific kinase being targeted. However, some general trends can be observed.

A study on 6-bromo-1-methyl-1H-indazol-4-amine analogs as inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of cell division, provides valuable insights into the SAR of this scaffold.[4]

Table 1: Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [4]

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001HH505.2
COMP-002FH353.8
COMP-003ClH282.5
COMP-004CH3H454.1
COMP-005HF626.8
COMP-006HCl556.1
COMP-007HCH3758.3
Axitinib (Reference)--6.50.2
Centrinone (Reference)--2.74.8

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[4]

SAR Insights from the PLK4 Inhibitor Study: [4]

  • Substitution on the 4-amino phenyl ring (R1): Introduction of small electron-withdrawing groups like fluorine and chlorine at the R1 position generally leads to an increase in potency against PLK4. This suggests that these substituents may be involved in favorable interactions within the active site.

  • Substitution on the indazole ring (R2): Modifications at the R2 position on the indazole ring appear to be less tolerated, with even small substituents leading to a decrease in activity. This indicates that this region of the molecule may be in a sterically constrained part of the binding pocket.

These findings highlight the importance of systematic exploration of the chemical space around the core scaffold to identify optimal substitution patterns for a given kinase target.

SAR_Summary cluster_0 Core Scaffold cluster_1 Modifications & Effects cluster_2 Impact on Activity core This compound mod_c6 C6-Bromo -> Aryl/Heteroaryl (Suzuki, etc.) core->mod_c6 mod_c5 C5-OH -> O-Alkyl/O-Acyl core->mod_c5 mod_n1 N1-Me -> N-Alkyl core->mod_n1 mod_other Substitution at C3, C4, C7 core->mod_other potency Potency (IC50) mod_c6->potency Probes hydrophobic pocket selectivity Selectivity mod_c6->selectivity Probes hydrophobic pocket mod_c5->potency Modulates H-bonding & solubility pk_props Pharmacokinetics mod_c5->pk_props Modulates H-bonding & solubility mod_n1->potency Fine-tunes sterics/electronics mod_n1->selectivity Fine-tunes sterics/electronics mod_other->selectivity Optimizes binding

Caption: Structure-Activity Relationship (SAR) exploration.

Biological Evaluation: In Vitro Kinase Inhibition Assays

To determine the potency of newly synthesized analogs, in vitro kinase inhibition assays are essential. A widely used method is the luminescence-based assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compounds (analogs of this compound)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

    • Kinase Reaction:

      • In a 96-well plate, add the serially diluted test compounds or a DMSO control to each well.

      • Add the kinase to each well and incubate for 10 minutes at room temperature.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Perspectives

This compound and its structural analogs represent a rich and promising area for the discovery of novel kinase inhibitors. The strategic combination of the indazole core with key substituents provides a versatile platform for designing potent and selective modulators of kinase activity. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a framework for researchers to rationally design and optimize new drug candidates based on this privileged scaffold. Future work in this area will likely focus on leveraging advanced computational methods for in silico screening and lead optimization, as well as exploring novel derivatization strategies to access previously unexplored chemical space. The continued investigation of this important class of molecules holds significant promise for the development of next-generation targeted therapies.

References

An In-Depth Technical Guide to 6-bromo-1-methyl-1H-indazol-5-ol: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] This technical guide provides an in-depth analysis of 6-bromo-1-methyl-1H-indazol-5-ol, a highly functionalized derivative poised for versatile applications in drug development. We will explore its chemical identity, physicochemical properties, a proposed robust synthetic pathway, and its strategic role as a pivotal intermediate in the synthesis of targeted therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is classified as a "privileged scaffold".[1] This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a wide array of biological targets. The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1]

The strategic value of this compound lies in its trifecta of functional groups, each offering a distinct handle for synthetic diversification:

  • The bromo group at the C6 position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3]

  • The hydroxyl group at the C5 position can be readily converted into ethers, esters, or used as a directing group, providing another avenue for molecular elaboration and property modulation.

  • The N-methyl group at the N1 position blocks one of the primary sites of metabolic activity and tautomerization, often leading to improved pharmacokinetic profiles and more predictable structure-activity relationships (SAR).

This unique combination of functionalities makes this compound a high-value starting material for building libraries of complex molecules aimed at targets such as protein kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in a range of diseases from oncology to cardiovascular disorders.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1403767-19-0[4]
Molecular Formula C₈H₇BrN₂O[4]
Molecular Weight 227.06 g/mol [4]
SMILES Code OC1=CC2=C(N(C)N=C2)C=C1Br[4]
Appearance Expected to be a solid (based on related compounds)[5]
Storage Sealed in dry, room temperature conditions[4]

Proposed Synthesis and Process Rationale

The workflow is based on the highly reliable diazotization and cyclization of a substituted aniline, a method proven to be scalable for the synthesis of the parent 6-bromo-1H-indazole.[6]

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: N-Methylation cluster_2 Part 3: Hydroxylation (Proposed) A 4-Bromo-2-methylaniline B Acetylation (Acetic Anhydride) A->B C N-(4-bromo-2-methylphenyl)acetamide B->C D Diazotization & Cyclization (Isoamyl nitrite, KOAc) C->D E 6-Bromo-1H-indazole D->E F Deprotonation & Methylation (e.g., NaH, Methyl Iodide) E->F G 6-Bromo-1-methyl-1H-indazole F->G H Directed Ortho-Metalation & Borylation G->H I Oxidation (e.g., H₂O₂ or Oxone®) H->I J This compound I->J

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole Intermediate

This protocol is adapted from a validated large-scale synthesis method.[6]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel under an inert atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

  • Cool the solution to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the internal temperature below 40°C.

    • Rationale: This step protects the aniline nitrogen and activates the aromatic ring for the subsequent cyclization. Acetic anhydride is a cost-effective and efficient acetylating agent.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (1.5 eq) followed by the dropwise addition of isoamyl nitrite (1.5 eq).

  • Heat the mixture to reflux (approx. 68°C) and maintain for 18-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Rationale: Isoamyl nitrite is a common reagent for forming the diazonium salt in situ under non-aqueous conditions. The subsequent intramolecular cyclization is driven by heat and facilitated by the acetate base, leading to the formation of the stable indazole ring.[6]

Step 3: Work-up and Hydrolysis

  • After cooling to room temperature, remove volatile components under reduced pressure.

  • Add concentrated hydrochloric acid and heat the mixture to 50-60°C to hydrolyze any remaining acetylated intermediates.

Step 4: Isolation and Purification

  • Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of sodium hydroxide.

  • The product, 6-bromo-1H-indazole, will precipitate. Isolate the solid by filtration.

  • Wash the solid with water and then slurry with a non-polar solvent like heptane to remove organic impurities.

  • Dry the product under vacuum to yield 6-bromo-1H-indazole.

    • Rationale: The basic workup ensures the product is in its neutral, less soluble form, facilitating isolation. The heptane slurry is an effective purification step for removing non-polar side products.

Subsequent Functionalization Steps (Proposed)
  • N-Methylation: The synthesized 6-bromo-1H-indazole can be N-methylated using standard conditions, such as deprotonation with sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of methyl iodide (CH₃I). This reaction is typically high-yielding and regioselective for the more stable 1H-tautomer.

  • Directed Hydroxylation: Introducing the C5-hydroxyl group onto the 6-bromo-1-methyl-1H-indazole intermediate is the most challenging step. A plausible approach involves a directed ortho-metalation (DoM) strategy, followed by borylation and oxidation. The N1-indazole nitrogen can direct lithiation to the C7 position. Therefore, a more likely strategy would involve a halogen-dance reaction or a more advanced C-H activation approach to functionalize the C5 position. Alternatively, a route starting from a precursor already containing the hydroxyl or a methoxy group would be industrially more viable.

Applications in Drug Discovery: A Versatile Scaffolding Approach

The true value of this compound is realized in its application as a versatile building block for constructing complex drug candidates. The orthogonal reactivity of the bromo and hydroxyl groups allows for sequential and controlled modifications.

G cluster_0 Diversification at C6 (via Bromine) cluster_1 Diversification at C5 (via Hydroxyl) cluster_2 Final Drug Candidates A This compound B Suzuki Coupling (+ Arylboronic Acid) A->B C Buchwald-Hartwig Amination (+ Amine) A->C D Sonogashira Coupling (+ Alkyne) A->D E Williamson Ether Synthesis (+ Alkyl Halide) A->E F Esterification (+ Acyl Chloride) A->F G Kinase Inhibitors B->G H GPCR Modulators B->H I Antimicrobial Agents B->I C->G C->H C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

Caption: Synthetic utility of this compound in drug discovery.

This strategic functionalization allows medicinal chemists to systematically explore the chemical space around the indazole core. For example, in the development of kinase inhibitors, the indazole often serves as the "hinge-binding" motif. The C5 and C6 substituents can then be modified to occupy adjacent hydrophobic pockets or form additional hydrogen bonds, thereby fine-tuning potency and selectivity. This approach has been successfully used to develop numerous clinical candidates.[1]

Conclusion

This compound represents a sophisticated and highly valuable intermediate for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point into complex molecular architectures. By leveraging established synthetic methodologies for the indazole core and employing modern cross-coupling and functionalization techniques, researchers can efficiently generate diverse libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively incorporate this potent building block into their research and development programs, accelerating the discovery of next-generation therapeutics.

References

Methodological & Application

Application Note and Synthesis Protocol: 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Specifically, functionalized indazoles like 6-bromo-1-methyl-1H-indazol-5-ol are highly sought-after building blocks in medicinal chemistry for the development of novel therapeutic agents, such as kinase inhibitors.[4][5] The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The presented synthetic strategy is designed for robustness and scalability, starting from commercially available precursors. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 4-bromo-2-fluoro-5-methoxybenzaldehyde. This strategy involves the formation of the N-methylated indazole ring, followed by the demethylation of the methoxy group to yield the final product.

Synthesis of this compound start 4-Bromo-2-fluoro- 5-methoxybenzaldehyde intermediate1 6-Bromo-5-methoxy- 1-methyl-1H-indazole start->intermediate1 Methylhydrazine, Ethanol, Reflux final_product 6-Bromo-1-methyl- 1H-indazol-5-ol intermediate1->final_product Boron tribromide (BBr3), DCM, 0°C to rt Experimental Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Demethylation s1_start Dissolve Aldehyde in EtOH s1_add Add Methylhydrazine s1_start->s1_add s1_reflux Reflux for 4-6h s1_add->s1_reflux s1_workup Work-up & Concentration s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_start Dissolve Intermediate 1 in DCM s1_product->s2_start Proceed to next step s2_cool Cool to 0°C s2_start->s2_cool s2_add Add BBr3 solution s2_cool->s2_add s2_react Stir at rt for 12-16h s2_add->s2_react s2_quench Quench with Methanol s2_react->s2_quench s2_workup Work-up & Concentration s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Final Product s2_purify->s2_product

References

Application Notes and Protocols for the Evaluation of 6-bromo-1-methyl-1H-indazol-5-ol in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromo-1-methyl-1H-indazol-5-ol, a novel small molecule, in kinase inhibition assays. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] This guide presents detailed protocols for determining the inhibitory potency and selectivity of this compound against a panel of kinases using various assay formats. Methodologies for luminescence-based, fluorescence polarization, and Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays are described in detail. Furthermore, this document includes guidance on data analysis for IC50 determination and discusses the importance of counter-screening to establish a comprehensive inhibitory profile. Critical signaling pathways and experimental workflows are visualized to provide a deeper understanding of the experimental design and the biological context of kinase inhibition.

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction in cells.[1] The human genome encodes over 500 kinases, which regulate a vast array of cellular processes, including growth, proliferation, differentiation, and metabolism.[1] Consequently, aberrant kinase activity is a key driver in many human diseases, making them a major class of therapeutic targets.[3]

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis of ligands for multiple biological targets, including a wide range of kinases.[2] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature an indazole core and primarily target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4] The versatility of the indazole ring system allows for the synthesis of derivatives with high potency and selectivity.[5]

This compound is a novel derivative of the indazole scaffold. While specific data on its biological activity is emerging, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. These application notes provide the necessary framework and detailed protocols to rigorously evaluate the inhibitory profile of this and other novel small molecules.

Overview of Kinase Assay Technologies

The selection of an appropriate assay technology is critical for the successful characterization of a potential kinase inhibitor.[3] Several robust and high-throughput screening (HTS)-compatible methods are available, each with its own advantages and principles. This guide will focus on three widely used non-radioactive, homogeneous assay formats:

  • Luminescence-Based Kinase Assays: These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[6] The remaining ATP is used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to kinase activity.[1][7]

  • Fluorescence Polarization (FP) Kinase Assays: FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[8] When the tracer binds to a larger molecule, such as an antibody, its tumbling is slowed, leading to an increase in polarization.[8] In a competitive immunoassay format, the phosphorylated substrate produced by the kinase competes with a fluorescently labeled phosphopeptide for binding to a specific antibody, resulting in a decrease in fluorescence polarization.[9]

  • Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assays: HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[10] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. Detection reagents, including a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor), are added.[11] Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.[11]

Experimental Workflows and Protocols

General Considerations and Best Practices

To ensure the generation of high-quality, reproducible data, the following best practices should be observed:[12]

  • Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to create a concentration-response curve.

  • Controls: Include appropriate controls in every assay plate:

    • Vehicle Control: Contains all reaction components except the inhibitor, with the vehicle (e.g., DMSO) added at the same final concentration as in the test wells.

    • Positive Control: A known inhibitor of the target kinase to validate assay performance.

    • Negative Control (No Enzyme): Contains all reaction components except the kinase to determine background signal.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay. It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[13]

  • Enzyme and Substrate Titration: Before screening inhibitors, optimize the concentrations of the kinase and substrate to ensure the assay is in the linear range and produces a robust signal-to-background ratio.

Luminescence-Based Kinase Assay Protocol (e.g., Kinase-Glo®)

This protocol is adapted from the principles of the Kinase-Glo® Luminescent Kinase Assay and is designed to measure kinase activity by quantifying the amount of ATP remaining in the solution.[7][14]

Materials:

  • Kinase of interest

  • Kinase substrate

  • Kinase reaction buffer

  • ATP

  • This compound

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque multiwell plates (96- or 384-well)

  • Luminometer

Protocol:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of this compound in kinase reaction buffer containing the same final DMSO concentration.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the multiwell plate.

    • Add 10 µL of the 2X kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the predetermined reaction time (e.g., 45-60 minutes).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to kinase activity.[7] Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

Luminescence_Kinase_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Inhibitor->Add_Inhibitor MasterMix Prepare 2X Kinase/ Substrate Master Mix Add_MM Add Master Mix MasterMix->Add_MM ATP_prep Prepare 2X ATP Solution Add_ATP Add ATP to Initiate Reaction ATP_prep->Add_ATP Add_Inhibitor->Add_MM Add_MM->Add_ATP Incubate_Kinase Incubate at 30°C Add_ATP->Incubate_Kinase Add_Reagent Add Luminescent Reagent Incubate_Kinase->Add_Reagent Incubate_RT Incubate at RT Add_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence

Caption: Workflow for a luminescence-based kinase assay.

Fluorescence Polarization (FP) Kinase Assay Protocol

This protocol describes a competitive immunoassay format to measure kinase activity.[8][9]

Materials:

  • Kinase of interest

  • Kinase substrate

  • Kinase reaction buffer

  • ATP

  • This compound

  • Fluorescently labeled phosphopeptide tracer

  • Phospho-specific antibody

  • Stop/Detection buffer

  • Black, low-volume multiwell plates (e.g., 384-well)

  • Microplate reader with FP capabilities

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction as described in the luminescence assay protocol (steps 2.1-2.4), but in a smaller volume appropriate for the plate format (e.g., 10-20 µL total volume).

  • Stopping the Reaction and Detection:

    • Prepare a detection mix containing the fluorescent tracer and the phospho-specific antibody in stop/detection buffer. The optimal concentrations of tracer and antibody should be predetermined.

    • Add an equal volume of the detection mix to each well of the reaction plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.

  • Signal Measurement:

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis: Kinase activity results in the production of a phosphorylated substrate, which displaces the fluorescent tracer from the antibody, leading to a decrease in the FP signal.[9] Calculate the percent inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Workflow Diagram:

FP_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection Setup_Reaction Set up Kinase Reaction (Inhibitor, Kinase, Substrate, ATP) Incubate_Kinase Incubate at 30°C Setup_Reaction->Incubate_Kinase Add_Detection_Mix Add Detection Mix Incubate_Kinase->Add_Detection_Mix Prep_Detection_Mix Prepare Detection Mix (Tracer + Antibody) Prep_Detection_Mix->Add_Detection_Mix Incubate_RT Incubate at RT Add_Detection_Mix->Incubate_RT Read_FP Read Fluorescence Polarization Incubate_RT->Read_FP

Caption: Workflow for a fluorescence polarization kinase assay.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay Protocol

This protocol outlines the steps for an HTRF® kinase assay using a biotinylated substrate.[11][15][16]

Materials:

  • Kinase of interest

  • Biotinylated kinase substrate

  • HTRF® enzymatic buffer

  • ATP

  • This compound

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • HTRF® detection buffer (containing EDTA to stop the reaction)

  • Low-volume, white or black multiwell plates (e.g., 384-well)

  • HTRF®-compatible microplate reader

Protocol:

  • Prepare Working Solutions:

    • Dilute the kinase, biotinylated substrate, and ATP to their final working concentrations in the HTRF® enzymatic buffer.

    • Prepare serial dilutions of this compound.

  • Enzymatic Reaction:

    • Dispense the inhibitor or vehicle into the wells.

    • Add the kinase and biotinylated substrate mixture.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.[15]

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).[15]

  • Detection:

    • Prepare a detection mix by diluting the europium cryptate-labeled antibody and SA-XL665 in the HTRF® detection buffer.

    • Add the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature.[15]

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 337 nm.[15]

Data Analysis: The HTRF® signal is calculated as the ratio of the fluorescence intensity at 665 nm to that at 620 nm, multiplied by 10,000.[15] The signal is directly proportional to the level of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value as described for the other assays.

Workflow Diagram:

HTRF_Kinase_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Inhibitor Add Inhibitor/ Vehicle Add_Enzyme_Substrate Add Kinase + Biotin-Substrate Add_Inhibitor->Add_Enzyme_Substrate Pre_Incubate Pre-incubate Add_Enzyme_Substrate->Pre_Incubate Add_ATP Add ATP to Initiate Pre_Incubate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Detection_Mix Add HTRF Detection Reagents Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate at RT Add_Detection_Mix->Incubate_Detection Read_HTRF Read HTRF Signal Incubate_Detection->Read_HTRF

Caption: Workflow for an HTRF® kinase assay.

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Example Data Summary for this compound

Kinase Target Assay Format ATP Concentration (µM) IC50 (nM)
Kinase A Luminescence 10 75
Kinase B HTRF® 50 >10,000

| Kinase C | FP | 25 | 150 |

Kinase Selectivity Profiling

To understand the specificity of this compound, it is crucial to screen it against a broad panel of kinases representing the human kinome.[17] This can be done by testing the compound at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases. For any kinases that show significant inhibition (e.g., >70%), a full dose-response curve should be generated to determine the IC50 value.[17] This approach helps to identify potential on-target and off-target effects, which is critical for the development of a safe and effective therapeutic agent.[12]

Signaling Pathway Diagram:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Inhibitor->RTK

Caption: A simplified representation of common kinase signaling pathways that can be targeted by inhibitors.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a combination of well-established assay technologies and a systematic approach to selectivity profiling, researchers can effectively determine the potency and specificity of this novel compound. This information is essential for guiding further medicinal chemistry efforts and advancing the compound through the drug discovery pipeline.

References

Application Notes and Protocols: Investigating the Cellular Effects of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] Derivatives of indazole have been extensively explored for their therapeutic potential, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] These compounds often exert their effects by targeting key cellular signaling pathways, with a notable number acting as potent kinase inhibitors.[3][4] This application note provides a comprehensive guide for researchers on the use of 6-bromo-1-methyl-1H-indazol-5-ol, a specific indazole derivative, in cell culture-based assays.

While direct literature on this compound is emerging, its structural similarity to known kinase inhibitors suggests it may modulate cellular phosphorylation cascades. This guide, therefore, is built upon established methodologies for characterizing novel small molecule inhibitors in a cellular context.[5][6] The protocols detailed herein are designed to be robust and adaptable, enabling researchers to elucidate the compound's mechanism of action, determine its potency, and assess its therapeutic potential.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical and chemical characteristics is paramount for reproducible experimental outcomes. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇BrN₂OPubChem
Molecular Weight 227.06 g/mol PubChem
Appearance Solid (predicted)General Chemical Knowledge
Solubility Soluble in DMSO, DMF, and alcohols (predicted)[3]
Storage Store at -20°C for long-term stabilityGeneral Lab Practice

Stock Solution Preparation:

For cell culture applications, it is crucial to prepare a concentrated stock solution in a cell-compatible solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to the generally good solubility of indazole derivatives in it.[3]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Causality Behind Experimental Choice: Using a high-concentration stock solution allows for the addition of a minimal volume to the cell culture medium, thereby minimizing the final concentration of DMSO, which can be toxic to cells at higher concentrations (typically >0.5%).

Hypothesized Mechanism of Action: Kinase Inhibition

Many indazole-containing compounds function as ATP-competitive kinase inhibitors. Given this precedent, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more protein kinases. Protein kinases are critical regulators of a vast array of cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.

G GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR, VEGFR) GF->GFR PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide to characterizing the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound and to calculate its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.[7] Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Trustworthiness: Including a vehicle control is critical to ensure that any observed effects are due to the compound itself and not the solvent.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC₅₀ for a specified time.

  • Cell Collection: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[7]

  • Washing: Wash the cells twice with ice-cold PBS.[7]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[7]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[7]

Protocol 3: Western Blot Analysis for Target Validation

This protocol is used to investigate the effect of the compound on the phosphorylation status of key signaling proteins, providing insight into its mechanism of action.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Expertise & Experience: The choice of antibodies should be guided by the hypothesized signaling pathway. For example, if targeting the PI3K/Akt pathway, probing for changes in the phosphorylation of Akt at Ser473 is a direct readout of pathway inhibition.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 2: Example IC₅₀ Values for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48Experimental Value
U2OS48Experimental Value
RPE148Experimental Value

Troubleshooting and Optimization

  • Low Potency (High IC₅₀): The cell line may be resistant, or the treatment duration may be suboptimal. Consider performing a time-course experiment.[7]

  • Variability in Results: Ensure consistent cell seeding density and prepare fresh compound dilutions for each experiment.[7]

  • Off-Target Effects: To confirm that the observed effects are due to the intended target, consider rescue experiments or using a structurally different inhibitor of the same target as a control.[7]

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its biological activity and potential as a therapeutic agent.

References

Application and Protocol Guide for the Analytical Characterization of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

6-bromo-1-methyl-1H-indazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules. The precise characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters for its application in research and development. This guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.

The methodologies detailed herein are designed to be robust and reproducible, adhering to the principles of scientific integrity and providing a framework for validation in accordance with international guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Appearance Expected to be a solid[2][3]
Melting Point Not explicitly reported. A structurally similar compound, Methyl 6-bromo-1H-indazole-5-carboxylate, has a melting point of 170-175 °C.[4]
Solubility Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. A protocol for determining kinetic solubility is provided below.[5]
UV Absorption Indazole derivatives typically exhibit UV absorption maxima in the range of 250-310 nm.[6]

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this class of compounds.

Rationale for Method Selection

A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention for the aromatic indazole core. The mobile phase, consisting of a mixture of water and acetonitrile with a formic acid modifier, is selected to ensure good peak shape and ionization efficiency for mass spectrometry detection. A gradient elution is employed to ensure the elution of any potential impurities with different polarities.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and to quantify the main component.

Instrumentation:

  • HPLC or UHPLC system with a UV detector or a Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water[7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[7]

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL
Column Temperature 40 °C
UV Detection 280 nm (or optimal wavelength determined by UV scan)
Gradient Program Time (min)
0
15
20
20.1
25
  • System Suitability:

    • Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation (as per ICH Q2(R2) Guidelines)

For use in a regulated environment, the HPLC method must be validated. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of its impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for HPLC analysis of this compound.

Part 2: Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.

Rationale: The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about their chemical environment and connectivity.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern will dictate the multiplicity (singlets, doublets).

  • N-Methyl Protons: A singlet around 3.5-4.5 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

  • NH Proton (of tautomer, if present): A broad singlet at a downfield chemical shift.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic Carbons: Signals in the range of 100-150 ppm. The carbon attached to the bromine will be at a higher field, while the carbon attached to the hydroxyl group will be at a lower field.

  • N-Methyl Carbon: A signal around 30-40 ppm.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Rationale: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Expected Mass Spectrum:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of this compound (m/z 226 and 228 due to the isotopic distribution of bromine).

  • Fragmentation: Common fragmentation pathways for indazoles may involve the loss of the methyl group, CO, and cleavage of the pyrazole ring.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different functional groups.

Expected FTIR Absorption Bands:

  • O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (if tautomer present): A band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Bands around 2800-3100 cm⁻¹.

  • C=C and C=N stretch (aromatic rings): Bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A band in the lower frequency region (typically below 800 cm⁻¹).

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Rationale: The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels, which is characteristic of the chromophores in the molecule.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Interpretation: Determine the wavelength of maximum absorption (λmax).

Characterization_Flow cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_validation Data Validation & Reporting A This compound (Sample) B HPLC-UV/MS (Purity & MW) A->B C NMR Spectroscopy (¹H & ¹³C) (Structure Confirmation) A->C D FTIR Spectroscopy (Functional Groups) A->D E UV-Vis Spectroscopy (Electronic Transitions) A->E F Melting Point (Physical Property) A->F G Solubility Test (Physicochemical Property) A->G H Correlate All Data B->H C->H D->H E->H F->H G->H I Confirm Structure & Purity H->I J Generate Certificate of Analysis I->J

Caption: Overall workflow for the characterization of this compound.

Part 3: Protocol for Kinetic Solubility Determination

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Rationale: Kinetic solubility is a high-throughput method to estimate the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Protocol: [5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be 1%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The kinetic solubility is the concentration of the compound in the filtrate.

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the complete characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this important molecule. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.

References

Experimental Use of 6-Bromo-1-methyl-1H-indazol-5-ol as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 6-bromo-1-methyl-1H-indazol-5-ol as a novel chemical probe. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives having been successfully developed as potent kinase inhibitors for therapeutic use.[1][2][3] Given this precedent, this guide will focus on characterizing this compound as a putative kinase inhibitor. We present a logical, step-by-step workflow for its validation and use, from initial in vitro enzymatic assays to cellular target engagement and phenotypic analysis. The protocols are designed to be self-validating, providing researchers with the tools to rigorously assess the compound's activity and utility in their own biological systems.

Introduction: The Indazole Scaffold as a Foundation for Kinase-Targeted Chemical Probes

The indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its versatile synthetic accessibility and its ability to interact with the ATP-binding pockets of protein kinases.[1][4] Several FDA-approved drugs, such as axitinib and pazopanib, feature this scaffold and function by inhibiting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]

Chemical probes are essential tools for elucidating the roles of specific proteins in complex biological processes. A high-quality chemical probe should be potent, selective, and demonstrate target engagement in a cellular context.[6] This guide will treat this compound as a novel, uncharacterized compound and provide the necessary framework to evaluate its potential as a chemical probe, hypothetically targeting a member of the Aurora kinase family, which are critical regulators of mitosis and common targets for indazole derivatives.[1]

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its effective use.

Compound Specifications
PropertyValueSource
CAS Number 1403767-19-0Vendor Data
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Appearance Reported as a solidVendor Data
Purity ≥95% (Recommended)-
Stock Solution Preparation and Storage

The solubility and stability of a compound are critical for accurate and reproducible experimental results. It is imperative that these are determined empirically.

Protocol for Stock Solution Preparation:

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).

  • Use gentle vortexing and/or sonication to ensure the compound is fully dissolved.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

Insight: DMSO is a common solvent, but its concentration in final cell culture media should typically not exceed 0.1% to avoid solvent-induced artifacts. Always run a vehicle control (e.g., DMSO alone) in all experiments.

Experimental Workflow for Probe Characterization

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Downstream Analysis Kinase Assay Kinase Assay Target Engagement Target Engagement (CETSA) Kinase Assay->Target Engagement Confirm Potency Selectivity Profiling Selectivity Profiling Phenotypic Assay Phenotypic Assays (Proliferation, etc.) Target Engagement->Phenotypic Assay Confirm Cellular Binding Signaling Pathway Signaling Pathway Analysis (Western Blot) Phenotypic Assay->Signaling Pathway Link Phenotype to Target

A logical workflow for chemical probe validation.

Part 1: In Vitro Characterization - Kinase Inhibition Assay

The first step is to determine if this compound inhibits the activity of its putative target kinase in vitro. This protocol describes a universal, fluorescence-based assay.

Principle

This assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated product is quantified, and the inhibition is measured as a decrease in this signal in the presence of the test compound.

Materials
  • Recombinant human Aurora Kinase A (or other target kinase)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

  • This compound

  • Detection reagents (e.g., TR-FRET based, such as a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore)

  • 384-well assay plates (low volume, white or black depending on the detection method)

  • Plate reader capable of fluorescence detection

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of a solution containing the kinase and the peptide substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution (at a concentration close to its Km for the kinase) in kinase buffer to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction and Detect:

    • Add 5 µL of stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the detection reagents.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a compatible plate reader according to the manufacturer's instructions for the detection reagents.

Data Analysis and Interpretation
  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A potent compound will have a low IC₅₀ value, typically in the nanomolar to low micromolar range for a good chemical probe.[1]

Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target in the complex environment of a living cell is a critical validation step. CETSA is a powerful method for this purpose, based on the principle of ligand-induced thermal stabilization of the target protein.

Principle

When a protein is bound by a ligand (the chemical probe), its thermal stability increases. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_0 No Compound cluster_1 With Compound P1 P P2 P Heat Heat Challenge P1->Heat Unstable P3 P P4 Aggregated Protein PC1 P-C PC2 P-C PC1->Heat Stable PC3 P-C PC4 Soluble Protein Heat->P4 Heat->PC4

Principle of the Cellular Thermal Shift Assay (CETSA).
Materials

  • Cancer cell line expressing the target kinase (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody specific to the target protein for Western blotting

  • Standard Western blotting equipment and reagents

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the chemical probe at a desired concentration (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

Data Analysis and Interpretation
  • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

  • Plot the relative band intensity against the temperature to generate melting curves.

  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Part 3: Cellular Phenotypic and Mechanistic Assays

After confirming target engagement, the next step is to assess the probe's effect on cellular functions and to verify that this effect is consistent with the known biology of the target.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include vehicle controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Interpretation: A dose-dependent decrease in cell viability is expected if the probe inhibits a kinase essential for cell proliferation.

Analysis of Downstream Signaling (Western Blot)

This experiment verifies that the chemical probe modulates the specific signaling pathway of its target. For an Aurora Kinase A inhibitor, a downstream marker could be the phosphorylation of histone H3 at Serine 10.

Protocol:

  • Cell Treatment: Treat cells with the chemical probe at various concentrations and for different durations. Include a positive control (e.g., a known Aurora kinase inhibitor) and a vehicle control.

  • Lysate Preparation: Lyse the cells and prepare protein lysates as described in the CETSA protocol.

  • Western Blotting: Perform Western blot analysis using antibodies against the phosphorylated form of a downstream substrate (e.g., phospho-Histone H3 (Ser10)) and the total protein as a loading control (e.g., total Histone H3 or GAPDH).

  • Analysis: Quantify the band intensities. A specific inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein.

Interpretation: A reduction in the phosphorylation of the downstream marker that correlates with the probe's concentration and its IC₅₀/GI₅₀ provides strong evidence for on-target activity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Potency in Kinase Assay Compound insolubility; incorrect ATP concentration.Ensure the compound is fully dissolved in DMSO. Determine the Km of ATP for the kinase and use a concentration close to this value.
No Shift in CETSA Compound does not enter cells; target not stabilized.Verify cell permeability. Increase compound concentration or incubation time. The target may not be stabilized by this binding modality.
High Background in Western Blot Insufficient blocking; non-specific antibody binding.Increase blocking time or change blocking agent (e.g., from milk to BSA). Optimize primary and secondary antibody concentrations.
Phenotype and Target Engagement Do Not Correlate Phenotype is due to off-target effects.Profile the compound against a panel of related kinases to assess selectivity. Use a structurally distinct orthogonal probe for the same target to see if it recapitulates the phenotype.

Conclusion and Best Practices

References

Protocol for the Systematic Characterization and Dissolution of 6-bromo-1-methyl-1H-indazol-5-ol for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential, including applications in oncology and neuropharmacology.[1][2][3] 6-bromo-1-methyl-1H-indazol-5-ol is a specific derivative of this class, yet detailed public data on its physicochemical properties and handling are scarce. This guide provides a comprehensive, first-principles-based protocol for researchers to systematically determine the optimal dissolution strategy for this and other novel indazole derivatives. We present a tiered approach, beginning with fundamental physicochemical analysis and progressing through systematic solubility screening to the preparation of stable, experiment-ready stock and working solutions. This document is designed to empower researchers, scientists, and drug development professionals with a robust framework to mitigate common challenges such as compound precipitation and degradation, thereby ensuring experimental reproducibility and data integrity.

Foundational Principles: Understanding the Molecule

Before any practical dissolution work begins, a theoretical assessment of the molecule's structure is critical for predicting its behavior. The structure of this compound contains several key features that dictate its solubility:

  • Indazole Core : A bicyclic aromatic system that is generally hydrophobic.

  • Bromo Group : Increases molecular weight and hydrophobicity.

  • Methyl Group : A small alkyl group that slightly increases lipophilicity.

  • Phenolic Hydroxyl (-OH) Group : This is the most influential group for solubility. As a weak acid, its protonation state is pH-dependent. At pH values significantly below its pKa, it will be neutral (-OH), making the molecule less water-soluble. At pH values above its pKa, it will be deprotonated to form a phenolate anion (-O⁻), which dramatically increases aqueous solubility.

A summary of the key physicochemical properties (either predicted or based on similar structures) is presented below.

PropertyPredicted Value / Structural InsightImplication for Dissolution
Molecular Formula C₈H₇BrN₂O---
Molecular Weight ~227.06 g/mol Required for all molarity-based calculations.
Appearance Likely a solid at room temperature.[4]Must be weighed accurately.
Predicted LogP 2.0 - 2.5Indicates moderate lipophilicity and likely poor solubility in purely aqueous media.
Predicted pKa 8.0 - 9.5 (for the phenolic hydroxyl)Critical Parameter . Suggests that solubility will significantly increase in basic aqueous buffers (pH > 9).

Systematic Solubility Assessment: A Tiered Protocol

The following protocol outlines a systematic approach to identify the optimal solvent system. This minimizes compound wastage and provides a comprehensive solubility profile.

Experimental Protocol: Solubility Screening
  • Preparation : Aliquot approximately 1-2 mg of this compound into several separate, labeled microcentrifuge tubes or glass vials.

  • Tier 1: Organic Solvents :

    • To the first set of vials, add an appropriate volume of a common organic solvent (e.g., start with 100 µL of DMSO, DMF, or Ethanol) to target a high concentration (e.g., 50 mM).

    • Vortex for 1-2 minutes. Use sonication or gentle warming (30-40°C) if the compound does not dissolve immediately.

    • Visually inspect for complete dissolution against a dark background. If dissolved, add more compound to determine the saturation point. If not, add more solvent incrementally.

    • Record observations meticulously (see Table 2 template). DMSO is often the solvent of choice for creating high-concentration stock solutions for in vitro screening.[5]

  • Tier 2: pH-Dependent Aqueous Solubility :

    • Prepare a set of aqueous buffers (e.g., 50 mM phosphate buffer at pH 6.5, 7.4, and 50 mM carbonate buffer at pH 9.0).

    • To a new set of vials containing the compound, add the aqueous buffers to target a lower concentration (e.g., 100 µM).

    • Vortex, sonicate, and observe as described above. Due to the phenolic hydroxyl group, significantly higher solubility is expected at pH 9.0.

  • Tier 3: Co-Solvent Systems :

    • For many in vivo and some in vitro applications, a co-solvent system is required.

    • Prepare mixtures such as 10% DMSO / 40% PEG400 / 50% Saline.

    • Test the solubility of the compound in these mixtures, which are common vehicles for preclinical studies.

Data Recording Template

Create a similar table in your laboratory notebook to record your findings.

Solvent / VehicleTarget Conc. (mM)Observations (Dissolved, Partially, Insoluble)Max Achieved Solubility (Approx.)
100% DMSO50
100% Ethanol50
PBS, pH 7.40.1
Carbonate Buffer, pH 9.00.1
10% DMSO / 90% Saline0.1

Solvent Selection Workflow

G cluster_0 Solubility Screening Workflow A Start: Weigh 1-2 mg of Compound B Tier 1: Add Organic Solvent (e.g., DMSO) Target: >20 mM A->B C Completely Soluble? B->C D Proceed to Stock Solution Protocol (Section 3) C->D Yes E Tier 2: Test in Aqueous Buffers (pH 6.5, 7.4, 9.0) C->E No F Soluble at high pH? E->F G Consider pH adjustment for formulation. Warning: pH may affect biological assay. F->G Yes H Tier 3: Test Co-Solvent Systems (e.g., DMSO/PEG/Saline) F->H No I Solubility Achieved? H->I I->D Yes J Consult formulation specialist. Consider advanced methods (e.g., encapsulation). I->J No

Caption: A decision tree for systematic solvent screening.

Preparation of Stock and Working Solutions

Based on the findings from Section 2, a standard operating procedure can be established. For most in vitro high-throughput screening, a high-concentration stock in 100% DMSO is the industry standard.[6]

Protocol 3.1: Preparation of a 50 mM Master Stock Solution in DMSO
  • Safety First : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle this compound in a well-ventilated area or chemical fume hood.

  • Calculation :

    • Molecular Weight (MW) = 227.06 g/mol

    • To prepare 1 mL of a 50 mM stock solution:

      • Weight (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

      • Weight (mg) = 0.050 mol/L × 0.001 L × 227.06 g/mol × 1000 mg/g = 11.35 mg

  • Procedure :

    • Accurately weigh 11.35 mg of the compound using an analytical balance and transfer it to a sterile, amber glass vial or microcentrifuge tube.

    • Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.

    • Cap the vial securely and vortex at medium speed for 2-3 minutes.

    • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, the solution should be clear and free of any particulates.

  • Storage :

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • For short-term storage (1-2 weeks), refrigeration at 4°C is often suitable.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 3.2: Preparation of a 10 µM Working Solution for Cell-Based Assays

This protocol describes a serial dilution to prepare a final working solution in cell culture media, ensuring the final DMSO concentration is low (≤0.1%) to avoid solvent toxicity.

G cluster_1 Working Solution Preparation Workflow A Start: 50 mM Master Stock in 100% DMSO B Step 1: Intermediate Dilution Take 2 µL of 50 mM Stock + 998 µL of Media A->B 1:500 Dilution C Result: 1 mL of 100 µM Solution (in 0.2% DMSO) B->C D Step 2: Final Dilution Take 100 µL of 100 µM Solution + 900 µL of Media C->D 1:10 Dilution E Result: 1 mL of 10 µM Working Solution (in 0.02% DMSO) D->E

Caption: Serial dilution from a DMSO stock to a final aqueous working solution.

Stability and Troubleshooting

The stability of the compound in solution is paramount for reliable results.

  • Freeze-Thaw Stability : Before long-term storage, subject an aliquot to 3-5 freeze-thaw cycles and re-analyze by HPLC or LC-MS to check for degradation.

  • Aqueous Stability : The hydroxyl group may be susceptible to oxidation. It is advisable to prepare fresh aqueous working solutions daily from the frozen DMSO stock.[6]

Troubleshooting Common Dissolution Issues

G cluster_2 Troubleshooting Guide A Problem Observed B Precipitation upon dilution in aqueous buffer A->B C Compound won't dissolve in initial solvent A->C S1 Solution 1: Decrease final concentration. B->S1 S2 Solution 2: Use an intermediate dilution step in a solvent like ethanol before adding to buffer. B->S2 S3 Solution 3: Increase final % of co-solvent (if assay permits). B->S3 T1 Action 1: Apply gentle heat (30-40°C). C->T1 T2 Action 2: Use a bath sonicator. C->T2 T3 Action 3: Try an alternative solvent (e.g., DMF, NMP). C->T3

Caption: A guide for resolving common dissolution problems.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 6-bromo-1-methyl-1H-indazol-5-ol. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase composed of 0.1% formic acid in water and acetonitrile. Detection was performed using a photodiode array (PDA) detector. The method demonstrated excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability monitoring in a drug development setting.

Introduction

This compound is a substituted indazole derivative of interest in pharmaceutical research. The indazole core is a prominent scaffold in medicinal chemistry, and precise analytical characterization is critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). A reliable analytical method is required to determine the purity of the bulk drug substance and to detect and quantify any process-related impurities or degradation products that may arise during manufacturing and storage.

The chemical structure of this compound, containing a hydrophobic indazole ring system, a polar phenolic hydroxyl group, and a bromine atom, necessitates a chromatographic method that can provide adequate retention and sharp, symmetrical peaks. Reversed-phase HPLC is the most widely used technique for the analysis of such phenolic and aromatic compounds.[3][4] This application note provides a comprehensive, self-validating protocol that explains the rationale behind the chosen parameters and establishes its suitability for the intended purpose through rigorous validation.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Column: Waters Sunfire™ C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent L1 packing.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%).

    • Acetonitrile (ACN), HPLC gradient grade.

    • Formic acid (FA), LC-MS grade (~99%).

    • Water, HPLC or Milli-Q® grade.

    • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of the analyte. A C18 column was chosen for its hydrophobic interaction with the indazole ring.[5] The mobile phase was acidified with 0.1% formic acid to suppress the ionization of the phenolic hydroxyl group, ensuring consistent retention and symmetrical peak shape.[6] A gradient elution was employed to ensure elution of potential late-eluting impurities and to re-equilibrate the column efficiently.[7]

ParameterSetting
Column Waters Sunfire™ C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm (PDA: 200-400 nm)
Injection Volume 5 µL
Run Time 25 minutes
Sample Diluent Acetonitrile/Water (50:50, v/v)
Table 1: Optimized HPLC Conditions.
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Table 2: Gradient Elution Program.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for purity calculations and system suitability checks.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][8]

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure and is designed to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[9][10] It ensures the equipment's performance, including precision and column efficiency.

Procedure: Five replicate injections of the Working Standard Solution (0.1 mg/mL) were made at the beginning of the validation run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Table 3: System Suitability Acceptance Criteria.
Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method by generating potential degradation products and ensuring they are separated from the main analyte peak.[11][12]

Procedure: The sample solution (1.0 mg/mL) was subjected to the following stress conditions as per ICH Q1A guidelines:[13]

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in an oven at 105°C for 48 hours, then dissolved.

  • Photolytic Degradation: Solid sample exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber, then dissolved.

All stressed samples were neutralized (if necessary) and diluted to the target concentration before injection. Peak purity of the analyte was assessed using the PDA detector to ensure no co-eluting peaks.

G StressedSample StressedSample Inject Inject StressedSample->Inject Analyze Analyze Inject->Analyze ControlSample ControlSample ControlSample->Inject Chrom Chrom Analyze->Chrom Purity Purity Chrom->Purity Resolution Resolution Purity->Resolution Result Result Resolution->Result

Caption: Workflow for Specificity and Forced Degradation Study.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is crucial for accurate quantitation.[14]

Procedure: A series of solutions were prepared by diluting the Standard Stock Solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (approximately 0.5 µg/mL to 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value. It is determined by recovery studies, ensuring that the method can accurately quantify the analyte in a sample matrix.[15]

Procedure: Accuracy was evaluated by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision

Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[15][16]

  • Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. The %RSD for both individual and combined sets of data was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][17]

Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. The LOQ was experimentally verified by analyzing a solution at the determined concentration and checking for acceptable precision and accuracy.

Results and Discussion

The developed method successfully passed all validation criteria, demonstrating its reliability and robustness.

  • System Suitability: All SST parameters were well within the acceptance criteria (Table 3), indicating that the system was performing correctly.

  • Specificity: In the forced degradation studies, significant degradation was observed under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The analyte peak was well-resolved from all degradant peaks (Resolution > 2.0), and the peak purity analysis confirmed no co-elution. This proves the method is stability-indicating.

  • Linearity: The method was linear over the range of 0.5 µg/mL to 150 µg/mL, with a correlation coefficient (r²) of > 0.999.

  • Accuracy and Precision: The results for accuracy and precision are summarized in Table 4. The high recovery values and low %RSD demonstrate the method's capability.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%≤ 2.0%
LOD 0.15 µg/mL-
LOQ 0.50 µg/mL-
Table 4: Summary of Method Validation Results.

G Validation Method Validation (ICH Q2 R1) Specificity Specificity (Is it the right analyte?) Validation->Specificity Linearity Linearity (Is response proportional?) Validation->Linearity Accuracy Accuracy (Is the result correct?) Validation->Accuracy Precision Precision (Are results repeatable?) Validation->Precision Robustness Robustness (Tolerant to small changes?) Validation->Robustness Range Range (Concentration limits?) Linearity->Range defines Limits LOD / LOQ (How sensitive is it?) Linearity->Limits calculates

Caption: Core Components of Analytical Method Validation per ICH Q2(R1).

Conclusion

A specific, linear, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method adheres to the standards set forth in the ICH Q2(R1) guideline and is suitable for routine quality control analysis and for monitoring the stability of the drug substance.

References

Application Notes & Protocols: Techniques for Radiolabeling 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the radiolabeling of 6-bromo-1-methyl-1H-indazol-5-ol, a heterocyclic compound with potential applications in drug development and molecular imaging.[1][2][3][4][5] As a versatile scaffold, its isotopic labeling is crucial for use as a radiotracer in absorption, distribution, metabolism, and excretion (ADME) studies, as well as for in vivo imaging techniques like Positron Emission Tomography (PET). We present detailed protocols for two primary labeling strategies: tritium ([³H]) labeling via catalytic dehalogenation and radioiodination ([¹²⁵I]) via electrophilic substitution. Strategic considerations for labeling with fluorine-18 ([¹⁸F]) for PET applications are also discussed. Each protocol includes an in-depth explanation of the underlying chemical principles, step-by-step methodologies, and essential quality control procedures.

Introduction and Strategic Analysis

This compound is a substituted indazole derivative. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in several FDA-approved drugs.[1][2][4] Radiolabeling this molecule enables its use as a tracer to elucidate biological pathways, quantify target engagement, and assess pharmacokinetic profiles.

Structural Analysis for Radiolabeling:

The structure of this compound offers distinct sites amenable to the introduction of radioisotopes:

  • C6-Bromine: The aryl-bromide bond is an excellent functional group for catalytic tritiodehalogenation to introduce tritium ([³H]). This position is also a potential site for nucleophilic substitution reactions to introduce positron-emitters like fluorine-18 ([¹⁸F]), although this can be challenging on unactivated aromatic rings.[6][7]

  • Aromatic Ring (C4 or C7): The phenol group at C5 is an activating group that directs electrophilic substitution, primarily to the ortho positions (C4 and C7). This makes it a prime target for electrophilic radioiodination ([¹²³I], [¹²⁵I], [¹³¹I]).[8][9][10]

  • N1-Methyl Group: While synthetically more demanding, the methyl group could be introduced using a radiolabeled precursor like [¹⁴C]methyl iodide or [³H]methyl iodide during the synthesis of the scaffold itself, providing a metabolically stable label.

The choice of radionuclide depends on the intended application, as summarized in the table below.

Isotope Half-Life Emission Type Energy Primary Application Suitability for Target Molecule
Tritium (³H) 12.32 yearsBeta (β⁻)18.6 keV (max)In vitro binding assays, metabolism (ADME) studiesExcellent: Catalytic debromination at C6 is a well-established, high-yield method.[11][12][13]
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ)35.5 keVIn vitro assays (RIA), autoradiography, SPECT imagingVery Good: Phenolic ring is activated for direct electrophilic iodination.[8][10]
Fluorine-18 (¹⁸F) 109.8 minutesPositron (β⁺)634 keV (max)PET ImagingChallenging but Feasible: Requires precursor synthesis. Direct radiofluorination of the aryl bromide is difficult.[6][7] A multi-step "building block" approach is more viable.[14]
Protocol 1: Tritium ([³H]) Labeling via Catalytic Debromination

This method leverages the C-Br bond as a handle for reductive tritiation using tritium gas and a palladium catalyst. It is one of the most reliable methods for preparing high specific activity tritium-labeled compounds.[11][12]

2.1. Principle of the Method

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by hydrogenolysis (or in this case, "tritiolysis") with tritium gas (T₂), and reductive elimination to yield the tritiated product and regenerate the catalyst. A base is used to scavenge the HBr (or TBr) byproduct.

2.2. Workflow and Reaction Scheme

Tritiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_qc Quality Control A Dissolve Substrate & Base (e.g., Et3N) in Solvent (e.g., DMF) B Add Pd Catalyst (e.g., Pd/C or Pd(PPh3)4) A->B C Degas with Inert Gas (e.g., Argon) B->C D Introduce Tritium Gas (T2) to Reaction Vessel C->D E Stir at RT or Gentle Heat (e.g., 70°C) D->E F Filter to Remove Catalyst E->F G Evaporate Solvent & Labile Tritium F->G H Purify by Radio-HPLC G->H I Determine Radiochemical Purity (RCP) via Radio-HPLC H->I J Calculate Specific Activity (SA) I->J K Final Product J->K Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_qc Quality Control A Prepare Reaction Vial (e.g., Iodogen-coated tube) B Add Substrate in Buffer (e.g., Phosphate buffer, pH 7.4) A->B C Add Na[¹²⁵I] to Vial B->C D Incubate at Room Temperature (5-15 minutes) C->D E Quench Reaction (e.g., Sodium metabisulfite) D->E F Separate Labeled Product from Free Iodine (e.g., Sep-Pak) E->F G Purify by Radio-HPLC F->G H Determine Radiochemical Purity (RCP) via Radio-HPLC/TLC G->H I Calculate Specific Activity (SA) H->I J Final Product I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your overall yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is a sequential process where yield and purity at each stage are critical for the success of the subsequent step. The most common synthetic route involves the formation of a protected indazole core, followed by regioselective N-methylation and final deprotection to reveal the hydroxyl group.

Below is a typical workflow for this synthesis.

Synthetic_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Demethylation SM 4-Bromo-5-methoxy- 2-methylaniline Int1 6-Bromo-5-methoxy- 1H-indazole SM->Int1  Diazotization &  Cyclization   Int2 6-Bromo-5-methoxy- 1-methyl-1H-indazole (N1 Isomer) Int1->Int2  Base, MeI/DMS   Isomer 6-Bromo-5-methoxy- 2-methyl-2H-indazole (N2 Isomer) Int1->Isomer  (Side Product)   Product 6-Bromo-1-methyl- 1H-indazol-5-ol Int2->Product  BBr3 or HBr  

Figure 1: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Indazole Formation (Cyclization)

Question: My yield for the formation of 6-bromo-5-methoxy-1H-indazole from 4-bromo-5-methoxy-2-methylaniline is consistently low. What are the likely causes and solutions?

Answer: Low yields in this intramolecular cyclization, often accomplished via diazotization, typically stem from three main areas: incomplete diazotization, degradation of the diazonium salt intermediate, or inefficient cyclization.

  • Cause 1: Inefficient Diazotization. The conversion of the aniline to the diazonium salt is highly dependent on temperature and the acid used.

    • Solution: The reaction must be kept cold (typically 0-5 °C) to prevent the diazonium salt from decomposing. Use of isoamyl nitrite in a solvent like chloroform or acetic acid is a common and effective method for this transformation.[1] Ensure the nitrite is added slowly to maintain temperature control.

  • Cause 2: Degradation of Diazonium Intermediate. Diazonium salts are notoriously unstable at elevated temperatures.

    • Solution: Do not let the reaction mixture warm up after the addition of the nitrite source. Proceed to the cyclization step as quickly as possible. The "one-pot" nature of the Davis-Beirut reaction (using an acylating agent and a nitrite source) is designed to convert the aniline in situ to an N-acetamido species which then cyclizes, avoiding the isolation of a less stable intermediate.[1]

  • Cause 3: Poor Cyclization Conditions. The final ring-closing step requires sufficient time and thermal energy.

    • Solution: After the initial diazotization, the reaction often requires heating to reflux to drive the cyclization to completion. A common protocol involves refluxing for several hours (e.g., 20 hours) to ensure full conversion.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Step 2: N-Methylation

Question: I am getting a mixture of N1 and N2 methylated isomers of 6-bromo-5-methoxy-indazole, and the N2 isomer is difficult to separate. How can I improve the N1-regioselectivity?

Answer: This is the most common and critical challenge in this synthesis. The regiochemical outcome of indazole alkylation is a delicate balance of thermodynamics, kinetics, and the influence of solvents and counter-ions.[2] The desired N1-methylated product is generally the thermodynamically more stable isomer.[2]

  • The Causality of Regioselectivity: The indazole anion is an ambident nucleophile. Kinetic control (often under milder conditions or with certain base/solvent combinations) can favor the N2 product, while thermodynamic control (allowing for equilibration under stronger conditions) favors the N1 product.[2][3]

  • Solution: Optimize Base and Solvent Combination. The choice of base and solvent is paramount for achieving high N1 selectivity.

    • Strong, Non-nucleophilic Bases: Use a strong base like sodium hydride (NaH) to irreversibly deprotonate the indazole. This pushes the reaction towards the more stable N1 product.[4][5] Weaker bases like potassium carbonate (K₂CO₃) can result in poor selectivity, often yielding significant amounts of the N2 isomer.[3]

    • Solvent Choice: Polar aprotic solvents are typical, but their polarity influences the outcome. Tetrahydrofuran (THF) is often the solvent of choice when using NaH, as this combination has been shown to provide excellent N1 selectivity (>99:1 in some cases).[4][5] More polar solvents like DMF can sometimes increase the proportion of the N2 isomer.[3]

The following table summarizes the effect of different conditions on N1/N2 selectivity based on literature for similar indazole systems.

BaseSolventMethylating AgentTypical N1:N2 RatioRationale & Reference
NaH THF MeI or DMS>95:5 (Often >99:1) Thermodynamic control. Strong base in a less polar aprotic solvent favors the more stable N1 isomer.[4][5]
K₂CO₃DMFMeI or DMS~60:40 to 50:50Kinetic/Mixed control. Weaker base and polar solvent lead to a mixture of isomers.[3]
Cs₂CO₃DioxaneMeI or DMSVariable, can favor N1The large cesium cation can sometimes chelate with other functional groups on the ring, influencing selectivity.[6][7]

digraph "Troubleshooting_N_Methylation" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Low N1-Selectivity\nin Methylation", fillcolor="#FBBC05"];
Q1 [label="What base are you using?", shape=diamond, fillcolor="#F1F3F4"];
Base_Weak [label="Weak Base (e.g., K2CO3)", fillcolor="#FCE8E6"];
Base_Strong [label="Strong Base (e.g., NaH)", fillcolor="#E6F4EA"];
Solvent_Q [label="What solvent are you using?", shape=diamond, fillcolor="#F1F3F4"];
Solvent_Polar [label="Polar (e.g., DMF)", fillcolor="#FCE8E6"];
Solvent_LessPolar [label="Less Polar (e.g., THF)", fillcolor="#E6F4EA"];
Action_Base [label="Action: Switch to NaH.\nThis provides irreversible deprotonation,\nfavoring the thermodynamic N1 product.", shape=note, fillcolor="#E8EAF6"];
Action_Solvent [label="Action: Switch to THF.\nThis solvent system with NaH is\nwell-documented for high N1 selectivity.", shape=note, fillcolor="#E8EAF6"];
Result [label="Result: Improved N1:N2 Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1;
Q1 -> Base_Weak [label="Weak"];
Q1 -> Base_Strong [label="Strong"];
Base_Weak -> Action_Base;
Action_Base -> Solvent_Q;
Base_Strong -> Solvent_Q;
Solvent_Q -> Solvent_Polar [label="Polar"];
Solvent_Q -> Solvent_LessPolar [label="Less Polar"];
Solvent_Polar -> Action_Solvent;
Action_Solvent -> Result;
Solvent_LessPolar -> Result;

}

Figure 2: Troubleshooting flowchart for poor N1-methylation regioselectivity.

Question: How can I separate the N1 and N2 isomers if my reaction still produces a mixture?

Answer: While optimizing the reaction is the best approach, separation is sometimes necessary.

  • Column Chromatography: The isomers often have very similar polarities, making separation difficult. However, it is usually achievable with careful selection of the eluent system. A shallow gradient of ethyl acetate in a non-polar solvent like heptane or hexane on silica gel is a good starting point.[3][8] Using high-performance flash chromatography systems can improve resolution.

  • Recrystallization: Differences in the crystal packing of the two isomers can be exploited. This method is highly dependent on the specific substrate and requires screening various solvent systems (e.g., methanol/water, ethanol/water, ethyl acetate/heptane). A Chinese patent suggests that mixed solvents are effective for separating indazole isomers by recrystallization, which can be a scalable alternative to chromatography.[9]

Step 3: O-Demethylation

Question: The final demethylation of the 5-methoxy group using BBr₃ is giving a low yield and a complex mixture of byproducts. How can I improve this step?

Answer: Boron tribromide (BBr₃) is a powerful Lewis acid ideal for cleaving aryl methyl ethers, but it is aggressive and requires careful handling and specific conditions.[10][11]

  • Cause 1: Reagent Stoichiometry. While often used in excess, recent studies show that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a cyclic mechanism.[11] Using a large excess (e.g., >3 eq.) may not be necessary and can lead to more side reactions and difficult workups.

    • Solution: Start with 1.1-1.5 equivalents of BBr₃ per methoxy group and monitor the reaction for completion. Add more if necessary, but avoid a large initial excess.

  • Cause 2: Reaction Temperature. The reaction is typically performed at low temperatures to control its reactivity.

    • Solution: Begin the reaction at a low temperature, such as -78 °C or 0 °C, in a dry solvent like dichloromethane (DCM).[10] Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS). Running the reaction at elevated temperatures can lead to degradation of the sensitive indazole core.

  • Cause 3: Workup Issues. The workup is critical. Quenching BBr₃ with protic solvents like methanol or water is highly exothermic and can form boric acid complexes that trap the product, leading to agglomerates between the aqueous and organic layers and lowering isolated yield.[12]

    • Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a rapidly stirring slurry of ice water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][12] After quenching, stir the mixture for 30-60 minutes to ensure all boron complexes are hydrolyzed before proceeding with extraction. If an emulsion or solid agglomerate forms, adding brine can help break it up.[12]

  • Alternative Reagents: If BBr₃ consistently fails, consider other demethylating agents. For substrates that can tolerate high temperatures and strong acids, refluxing in aqueous hydrobromic acid (HBr) is a classic and potent method for ether cleavage.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: The N-methylation (Step 2) is arguably the most critical. While yield is important in every step, a poor N1:N2 isomer ratio in the methylation step creates a significant purification challenge that can drastically reduce the isolated yield of the desired N1 intermediate. Focusing on achieving >95% N1 selectivity will have the largest positive impact on the overall process.

Q2: How can I definitively confirm the structures of the N1 and N2-methylated isomers? A2: NMR spectroscopy is the most powerful tool for this. There are distinct and predictable differences in the ¹H and ¹³C NMR spectra. Specifically, the chemical shift of the proton at the C7 position is often a key indicator. In the N1-isomer, H7 is typically shifted further downfield compared to the N2-isomer. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to show a spatial correlation between the N-methyl protons and the H7 proton, which is only possible in the N1 isomer.[14]

Q3: Are there any alternative synthetic strategies to avoid the N1/N2 isomer problem? A3: Yes, one can consider a "de novo" synthesis where the N1-methyl group is introduced before the indazole ring is formed. This involves starting with a methylated hydrazine derivative (e.g., methylhydrazine) and reacting it with a suitable carbonyl precursor. However, this can present its own regioselectivity challenges during the cyclization step. Another advanced strategy involves a directed C-H functionalization or a transition-metal-catalyzed reaction, though these are often more complex and may not be as scalable as the classical alkylation approach.[3]

Q4: What are the key safety precautions for this synthesis? A4:

  • Isoamyl Nitrite (Step 1): Is a volatile vasodilator. Use only in a well-ventilated fume hood and avoid inhalation.

  • Sodium Hydride (NaH) (Step 2): Is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Quench reactions carefully and slowly.

  • Boron Tribromide (BBr₃) (Step 3): Is extremely corrosive, toxic, and reacts violently with moisture. Handle as a solution in DCM in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). The workup is highly exothermic and must be done with extreme care.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 2.1: N-Methylation of 6-Bromo-5-methoxy-1H-indazole (High N1-Selectivity)

This protocol is adapted from methodologies known to favor N1 alkylation.[4][5]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-bromo-5-methoxy-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~10 mL per gram of indazole).

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice bath. Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The suspension should become a clearer solution as the sodium salt of the indazole forms.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq) or dimethyl sulfate (DMS, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product should show a high N1:N2 ratio. Purify via column chromatography on silica gel (e.g., 5-20% ethyl acetate in heptane) to isolate the pure 6-bromo-5-methoxy-1-methyl-1H-indazole.

Protocol 2.2: O-Demethylation using Boron Tribromide

This protocol is based on standard procedures for BBr₃-mediated ether cleavage.[10]

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, ~20 mL per gram of substrate).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise via syringe over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC/LC-MS.

  • Quenching: Extreme Caution: Highly exothermic. Prepare a separate flask containing a rapidly stirring mixture of crushed ice and water (or saturated aq. NaHCO₃). Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the quenching mixture.

  • Hydrolysis: Allow the quenched mixture to stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of boron intermediates.

  • Workup: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography or recrystallization to yield the final product, this compound.

References

Technical Support Center: Purification of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this molecule effectively.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The specific substitution pattern of this compound makes it a valuable building block, but its purification is not without challenges. This guide addresses the most common issues encountered in the lab, from isomeric contamination to the removal of stubborn impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A: Impurities typically originate from the synthetic route, most commonly the N-methylation of 6-bromo-1H-indazol-5-ol. The primary impurities to anticipate are:

  • The 2-methyl Isomer (6-bromo-2-methyl-1H-indazol-5-ol): This is the most common and challenging impurity. N-alkylation of indazoles can lack perfect regioselectivity, leading to a mixture of N1 and N2 alkylated products.[3] Separating these isomers is often the primary purification challenge.

  • Unreacted Starting Material (6-bromo-1H-indazol-5-ol): An incomplete methylation reaction will leave residual starting material. Its polarity is significantly different from the product due to the presence of the N-H bond, making it easier to separate.

  • Residual Reagents and Byproducts: Depending on the methylation agent used (e.g., methyl iodide, dimethyl sulfate), you may have residual non-polar byproducts. If a strong base like sodium hydride is used, quenching and workup must be thorough to remove all salts.

  • Degradation Products: The phenol group (-OH) can be susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air, leading to colored impurities.[4]

Q2: My crude product is a dark brown, sticky oil instead of the expected solid. What could have gone wrong?

A: This is a common issue that usually points to one of two culprits:

  • Residual Solvent: The most frequent cause is the presence of high-boiling point solvents used in the reaction, such as DMF or DMSO. Ensure your evaporation process (e.g., rotary evaporation followed by high vacuum) is sufficient to remove them completely.

  • Impurities Preventing Crystallization: The presence of significant amounts of the isomeric byproduct, or other colored degradation products, can act as "crystallization inhibitors." The mixture may have a lower melting point or exist as a eutectic mixture, preventing solidification. In this case, a primary purification step like column chromatography is necessary before attempting crystallization.

Q3: How can I definitively identify the N1 and N2 isomers and assess the purity of my final product?

A: A combination of analytical techniques is essential for unambiguous identification and purity assessment:

  • NMR Spectroscopy: ¹H NMR is invaluable. The chemical shift of the N-methyl group is typically different for the N1 and N2 isomers. Furthermore, long-range couplings (HMBC/NOESY) can be used to establish connectivity between the methyl protons and the indazole ring carbons or protons to confirm the position of methylation.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the gold standard for assessing purity.[5] It can effectively separate the N1 and N2 isomers, allowing for accurate quantification of isomeric purity. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your product and any impurities, helping to identify them as isomers (same mass), starting materials (lower mass), or byproducts.

Troubleshooting and Purification Guide

This section provides in-depth solutions to specific purification problems. The choice of method depends heavily on the impurity profile of your crude material.

Problem: Significant Isomeric Impurity (>5%) Detected

The separation of N1 and N2 indazole isomers is a classic challenge in heterocyclic chemistry.[3] Their similar physicochemical properties often make simple recrystallization ineffective.

Causality: The nitrogen atoms at the 1- and 2-positions of the indazole ring are both nucleophilic and can be alkylated. The ratio of products formed depends on the reaction conditions (base, solvent, temperature). The resulting isomers often have very similar polarities and solubilities.

Solution 1: Silica Gel Column Chromatography

This is the most reliable method for separating isomers.[6]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve your crude product in a minimal amount of a polar solvent (like DCM or Ethyl Acetate), add silica gel until a free-flowing powder is formed, and then remove the solvent under vacuum. This technique generally provides better separation than loading the sample dissolved in liquid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane. The less polar isomer will typically elute first.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Eluent Systems for Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for separating isomers with small polarity differences.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful if the compounds are not very soluble in Ethyl Acetate.
Toluene / Acetone (9:1 to 7:3)MediumAn alternative system that can sometimes provide different selectivity.

Solution 2: Selective Recrystallization

While challenging, recrystallization can sometimes be optimized to selectively crystallize one isomer, especially if the isomeric ratio is highly skewed (>9:1).

Causality: Even isomers with similar properties may have different crystal packing energies and solubilities in specific solvent systems. A systematic solvent screen is crucial. A patent on separating indazole isomers suggests that mixed solvent systems containing water are particularly effective.[3]

Experimental Protocol: Recrystallization Solvent Screening

  • Solubility Test: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and upon heating.

  • Identify Potential Systems: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Look for solvent pairs (one "good" solvent, one "poor" solvent).

  • Test Systems: Dissolve the crude product in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify, then allow to cool slowly.

  • Analyze Crystals: After filtration, analyze the resulting crystals by HPLC or ¹H NMR to determine if there has been an enrichment of the desired isomer.

Problem: Product Contaminated with Unreacted Starting Material

If the methylation reaction did not go to completion, you will have 6-bromo-1H-indazol-5-ol in your crude product.

Causality: The starting material contains a moderately acidic N-H proton (pKa ~14-15) in addition to the phenolic O-H. The product, this compound, only has the phenolic O-H. While both are acidic, the phenolic proton is significantly more so. This allows for separation using an acid-base extraction.

Solution: Acid-Base Extraction

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The phenolic -OH on both the product and starting material is acidic enough to be deprotonated, transferring them to the aqueous layer as their corresponding sodium salts. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of byproducts).

  • Re-acidification: Cool the basic aqueous layer in an ice bath and slowly re-acidify it with 1M HCl until the pH is acidic (~pH 2-3). The product and unreacted starting material will precipitate out.

  • Final Extraction: Extract the acidified aqueous layer multiple times with fresh Ethyl Acetate or DCM.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting solid should be significantly purer and can be further purified by chromatography or recrystallization to remove the residual starting material.

Visual Workflow Guides

The following diagrams provide a logical framework for making decisions during the purification process.

Purification Strategy Decision Tree

This diagram helps in selecting the initial purification method based on a preliminary analysis of the crude product.

G start Analyze Crude Material (TLC, Crude NMR, LCMS) impurity_check What is the major impurity? start->impurity_check isomer Isomeric Mixture impurity_check->isomer Isomer (>5%) sm Polarity Difference impurity_check->sm Starting Material / Polarity Difference baseline Complex Mixture impurity_check->baseline Dark Color / Baseline Impurities chromatography Primary Method: Silica Gel Chromatography isomer->chromatography extraction Consider Pre-Purification: Acid-Base Extraction sm->extraction baseline->chromatography recryst Final Polish: Recrystallization chromatography->recryst extraction->chromatography

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting a Failed Recrystallization

This workflow guides you through common issues encountered during recrystallization.

G start Recrystallization Attempt dissolved Did crude dissolve in minimum hot solvent? start->dissolved crystals Did crystals form upon slow cooling? dissolved->crystals Yes add_more_solvent Add more hot solvent or try a stronger solvent dissolved->add_more_solvent No oiling Did the product 'oil out' as a liquid? crystals->oiling No success Success! Filter and Dry crystals->success Yes oiling_yes Re-heat to dissolve oil. Add more solvent. Cool much slower. oiling->oiling_yes Yes no_precip Solution is likely not saturated. 1. Evaporate some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. oiling->no_precip No

Caption: Workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured, question-and-answer-based approach to identify and mitigate the formation of key impurities.

Introduction to the Synthetic Challenges

The synthesis of this compound, a key building block in medicinal chemistry, presents several challenges primarily related to regioselectivity. The two most common synthetic strategies involve either the N-methylation of a pre-existing 6-bromo-1H-indazol-5-ol scaffold or the bromination of 1-methyl-1H-indazol-5-ol. A third, less direct route, involves the demethylation of a methoxy precursor. Each of these pathways is prone to the formation of specific side products that can complicate purification and compromise the yield and purity of the final product. This guide will address the mechanistic origins of these impurities and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Formation of an Isomeric Impurity with the Same Mass

Q1: I've isolated my product, but NMR and HPLC analysis indicates the presence of a significant isomeric impurity. What is the likely identity of this side product?

A1: The most probable isomeric impurity is the N2-methylated regioisomer, 6-bromo-2-methyl-1H-indazol-5-ol . The N-alkylation of indazoles is rarely completely selective and often yields a mixture of N1 and N2 alkylated products.[1][2] The thermodynamic stability of the 1H-indazole tautomer generally favors N1 substitution, but the kinetic product can often be the N2 isomer, and the final ratio is highly dependent on the reaction conditions.[2]

Troubleshooting Guide for N1 vs. N2 Selectivity:

ParameterRecommendation for High N1-SelectivityRationale
Base Use a strong, non-coordinating base such as Sodium Hydride (NaH).NaH irreversibly deprotonates the indazole, and the resulting sodium salt is believed to favor methylation at the N1 position.[1][2]
Avoid weaker bases like potassium carbonate (K₂CO₃) which can lead to mixtures.Weaker bases may not fully deprotonate the indazole, leading to a less selective reaction.
Solvent Employ a non-polar, aprotic solvent like Tetrahydrofuran (THF).THF is known to promote N1-alkylation, potentially by favoring the thermodynamically more stable N1-anion.[1][2]
Avoid polar aprotic solvents like DMF if N2-isomer formation is observed.DMF can sometimes favor the formation of the N2-isomer.
Methylating Agent Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used.The choice of methylating agent is generally less critical than the base and solvent for N1/N2 selectivity with a small methyl group.
Temperature Conduct the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature).Lower temperatures can enhance the kinetic selectivity towards the desired N1-isomer.

Experimental Protocol for High N1-Selectivity in N-methylation:

  • To a stirred solution of 6-bromo-1H-indazol-5-ol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

DOT Diagram: N1 vs. N2 Methylation Pathway

G indazole 6-bromo-1H-indazol-5-ol base Base (e.g., NaH) indazole->base Deprotonation N1_product This compound (Desired Product) base->N1_product N1-attack N2_product 6-bromo-2-methyl-1H-indazol-5-ol (Side Product) base->N2_product N2-attack methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->N1_product methylating_agent->N2_product

Caption: Competing N1 and N2 methylation pathways.

Issue 2: Presence of Multiple Brominated Impurities

Q2: My reaction to brominate 1-methyl-1H-indazol-5-ol has resulted in a complex mixture of brominated species. What are these likely side products?

A2: When brominating the 1-methyl-1H-indazol-5-ol ring, you may encounter a mixture of regioisomers and polybrominated products. The hydroxyl group at C5 is a strong activating group, and the N1-methylated pyrazole ring also influences the electron density of the benzene ring. Potential side products include:

  • Regioisomers: Bromination at positions other than C6, such as C4, C7, or even C3. The directing effects of the existing substituents determine the substitution pattern.

  • Polybrominated products: Di- or even tri-brominated indazoles can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Troubleshooting Guide for Selective Bromination:

ParameterRecommendation for Selective C6-BrominationRationale
Brominating Agent Use a mild brominating agent like N-Bromosuccinimide (NBS).NBS is generally more selective than harsher reagents like liquid bromine, reducing the likelihood of over-bromination.
Solvent A non-polar solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is often suitable.The choice of solvent can influence the reactivity of the brominating agent.
Temperature Maintain a low reaction temperature (e.g., 0 °C).Electrophilic aromatic substitutions are often more selective at lower temperatures.
Stoichiometry Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).Carefully controlling the amount of the brominating agent is crucial to prevent polybromination.
Catalyst The reaction may or may not require a catalyst. If one is used, a mild Lewis acid or a protic acid could be employed.The highly activated nature of the substrate may mean a catalyst is not necessary.

DOT Diagram: Potential Bromination Side Products

G starting_material 1-methyl-1H-indazol-5-ol bromination Bromination (e.g., NBS) starting_material->bromination desired_product This compound bromination->desired_product side_product_1 Regioisomers (e.g., 4-bromo, 7-bromo) bromination->side_product_1 side_product_2 Polybrominated Products (e.g., 4,6-dibromo) bromination->side_product_2

Caption: Formation of bromination side products.

Issue 3: Incomplete Reaction or Presence of a Methoxy-Substituted Impurity

Q3: I am attempting to synthesize the target molecule by demethylating 6-bromo-5-methoxy-1-methyl-1H-indazole, but I am observing incomplete conversion. What are the challenges with this step?

A3: The demethylation of aryl methyl ethers to phenols can be a challenging transformation, often requiring harsh reaction conditions. The primary side product in this case is the unreacted starting material, 6-bromo-5-methoxy-1-methyl-1H-indazole . The choice of demethylating agent is critical for achieving high conversion without degrading the indazole core.

Troubleshooting Guide for Demethylation:

Demethylating AgentTypical ConditionsPotential Issues & Considerations
Boron Tribromide (BBr₃) DCM, -78 °C to room temperatureHighly effective but very reactive and moisture-sensitive. Can be difficult to handle on a large scale.[3]
47% Hydrobromic Acid (HBr) Acetic acid, refluxA strong acid that can be effective, but the high temperatures may lead to degradation of some substrates.[3]
Pyridine Hydrochloride Neat, ~200 °CA classic method that can be effective for stubborn demethylations, but requires very high temperatures.
Sodium Thiolates (e.g., NaSMe) DMF, refluxEffective, but thiols have an unpleasant odor.

General Protocol for BBr₃ Demethylation:

  • Dissolve 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Issue 4: Formation of an O-Methylated Side Product

Q4: During the N-methylation of 6-bromo-1H-indazol-5-ol, I've identified a side product that appears to be O-methylated. Is this common?

A4: Yes, the formation of the O-methylated side product, 6-bromo-5-methoxy-1-methyl-1H-indazole , is a possibility. The hydroxyl group of the starting material is also nucleophilic and can compete with the indazole nitrogen for the methylating agent, especially if a strong base is used which can deprotonate the hydroxyl group.

Troubleshooting to Minimize O-Methylation:

  • Protecting Groups: The most robust solution is to protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether or a benzyl ether) before the N-methylation step. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Using a less strong base or carefully controlling the stoichiometry of the base and methylating agent may help to minimize O-methylation, but this can be a delicate balance with achieving efficient N-methylation.

Summary and Best Practices

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. The most significant challenges are achieving high regioselectivity in N-methylation and bromination.

  • For N-methylation , the use of a strong base like NaH in a non-polar aprotic solvent like THF is recommended to favor the desired N1-isomer.

  • For bromination , a mild brominating agent such as NBS at low temperatures is advisable to prevent the formation of regioisomers and polybrominated products.

  • If employing a demethylation strategy, a thorough evaluation of demethylating agents is necessary to achieve high conversion without product degradation.

  • The use of protecting groups for the hydroxyl function can be a valuable strategy to avoid O-alkylation side reactions.

By understanding the mechanistic basis for the formation of these side products and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their this compound synthesis.

References

Technical Support Center: Crystallization of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and actionable protocols to help you achieve high-purity crystalline material.

Understanding the Molecule: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. The structure contains a polar indazole ring system, a hydroxyl group (phenol), and a bromine atom. This combination of functional groups suggests that the molecule is polar and capable of hydrogen bonding. The principle of "like dissolves like" is fundamental in selecting an appropriate solvent system for crystallization.[1][2] Polar compounds tend to dissolve in polar solvents.

PropertyImplication for Crystallization
Polar Functional Groups Soluble in polar solvents like alcohols, acetone, and potentially water at elevated temperatures. Poorly soluble in non-polar solvents like hexanes.
Aromatic System Potential for π-π stacking interactions, which can aid in crystal lattice formation.
Hydrogen Bonding Capability The hydroxyl and indazole nitrogen atoms can participate in hydrogen bonding, influencing solvent interactions and crystal packing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not dissolving in the initial solvent I chose. What should I do?

A1: Inadequate dissolution is a common first hurdle and typically points to a mismatch between the solute and the solvent.

The ideal crystallization solvent will dissolve the compound when hot but not when cold.[1][2] Given the polar nature of this compound, a systematic approach to solvent screening is recommended.

Troubleshooting Steps:

  • Assess Polarity: Start with polar solvents. Good initial choices include ethanol, methanol, isopropanol, acetone, or ethyl acetate.[3]

  • Systematic Solvent Screening:

    • Place a small amount of your crude material (a few milligrams) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

    • Observe solubility at room temperature.

    • Gently heat the tubes that show poor room temperature solubility. If the compound dissolves upon heating, it is a potential candidate for crystallization.

    • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.[4]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can provide more nuanced control over solubility. A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid). Gentle heating should clarify the solution, which can then be cooled to induce crystallization.[4]

    • Suggested Pairs for Polar Compounds:

      • Ethanol/Water

      • Methanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: Failure to nucleate is a kinetic barrier that can often be overcome with simple physical interventions.

For crystallization to occur, a supersaturated solution must form stable nuclei upon which crystals can grow. If this doesn't happen spontaneously, you can help initiate the process.

Troubleshooting Protocol to Induce Nucleation:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5] The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[4]

  • Seeding: Introduce a "seed crystal" of the pure compound into the cooled, supersaturated solution.[5] This provides a template for crystal lattice formation, bypassing the initial nucleation energy barrier. If you don't have a pure crystal, try dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, which may leave a small crystalline residue on the rod that can be reintroduced into the solution.[5]

  • Concentration: If you have used too much solvent, a significant amount of your compound may remain in the "mother liquor" even after cooling.[5] You can gently heat the solution to evaporate some of the solvent, increasing the concentration, and then attempt to cool it again.

  • Extended Cooling: Ensure the solution has been allowed to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Slow cooling is crucial for forming large, pure crystals.[1]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. [6] This often happens when a highly concentrated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Corrective Actions:

  • High Supersaturation: The solution is too concentrated.

    • Solution: Reheat the mixture to dissolve the oil, add more of the "good" solvent to decrease the concentration, and then cool slowly.[6]

  • Rapid Cooling: The system doesn't have enough time to form an ordered crystal lattice.

    • Solution: Insulate the flask to encourage very slow cooling. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature.[5]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound.

    • Solution: Consider a different solvent or a mixed-solvent system where the solubility is lower at elevated temperatures.[6]

Troubleshooting Workflow for "Oiling Out":

G start Oiling Out Observed reheat Reheat Solution to Redissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool seed Add Seed Crystal at Room Temp. slow_cool->seed success Crystals Form seed->success fail Oiling Out Persists seed->fail If problem continues change_solvent Change Solvent System fail->change_solvent

Caption: Workflow for addressing "oiling out".

Q4: I have obtained crystals, but my yield is very low. How can I improve it?

A4: A low yield is often due to using an excessive amount of solvent, where a significant portion of the product remains in the mother liquor. [5]

Strategies to Maximize Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Working with a saturated solution at high temperature is key.[4]

  • Thorough Cooling: Ensure the crystallization mixture has been cooled in an ice bath for at least 30 minutes after reaching room temperature to maximize precipitation.[6]

  • Mother Liquor Recovery: After filtering your initial crop of crystals, you can often recover more material from the filtrate (mother liquor).

    • Evaporation: Reduce the volume of the mother liquor by about half through evaporation and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing Crystals: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

Q5: My final crystalline product is colored, but the pure compound should be colorless. What happened?

A5: Colored impurities are a common issue, especially in complex organic syntheses. These can sometimes be removed with an activated charcoal treatment.

Decolorization Protocol:

  • Dissolve the impure, colored compound in the appropriate hot crystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's weight) to the hot solution.[7] Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.

  • Gently swirl and heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.[7]

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[7]

  • Allow the hot, clear filtrate to cool slowly to form decolorized crystals.

G start Colored Crude Product dissolve Dissolve in Hot Solvent start->dissolve add_charcoal Add Activated Charcoal dissolve->add_charcoal hot_filter Hot Gravity Filtration add_charcoal->hot_filter cool Cool Filtrate Slowly hot_filter->cool crystals Collect Pure, Decolorized Crystals cool->crystals

Caption: Decolorization workflow using activated charcoal.

References

Technical Support Center: Stability of 6-bromo-1-methyl-1H-indazol-5-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. While this compound is a valuable synthetic intermediate, its stability in solution can be a critical factor for obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential stability challenges. The information herein is synthesized from established chemical principles of the indazole scaffold and data from closely related analogues, providing a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] A refrigerator at 2-8°C is recommended.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation, especially given the presence of the electron-rich phenol moiety.

Q2: What is the best solvent for preparing a stock solution?

For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[4] For aqueous-based assays, prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid artifacts. Always use fresh, high-quality solvents.

Q3: My solution of this compound has turned a yellow or brownish color. What does this indicate?

Discoloration often suggests degradation. This could be due to oxidation of the hydroxyl group, leading to the formation of colored quinone-like species, or other degradation pathways. It is crucial to investigate the purity of the solution using an analytical technique like HPLC-UV/MS if you observe a color change.

Q4: Is this compound sensitive to light?

Yes, indazole derivatives can be susceptible to photodegradation.[5] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][6] This is particularly important for long-term experiments or when the compound is in a photostability chamber.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptom: You observe a rapid decrease in the concentration of this compound over a short period, as determined by HPLC or LC-MS analysis.

Potential Causes & Solutions:

  • pH-Mediated Hydrolysis: Indazole derivatives can be unstable under strongly acidic or basic conditions.[4][5] The phenolic hydroxyl group on this compound makes it particularly susceptible to pH-dependent degradation.

    • Troubleshooting Step: Determine the pH of your solution. If it is highly acidic or basic, adjust the pH to a neutral range (pH 6-8) if your experimental conditions permit. If you must work at a specific pH, prepare the solution immediately before use and minimize the time it spends in that environment.

  • Oxidation: The phenol moiety is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or high pH.

    • Troubleshooting Step: Degas your solvents by sparging with nitrogen or argon before preparing your solution. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your downstream application. Avoid sources of metal ion contamination.

  • Incompatible Solvents or Reagents: The compound may react with certain solvents or other components in your experimental medium. The safety data sheet for the related 6-bromo-1-methyl-1H-indazole warns against strong oxidizing agents, strong acids, and strong bases.[7]

    • Troubleshooting Step: Review all components in your solution for potential reactivity. If you suspect an incompatibility, test the stability of the compound in a simplified version of your medium.

Issue 2: Appearance of Unexpected Peaks in Analytical Traces

Symptom: Your HPLC, LC-MS, or NMR analysis shows new peaks that are not present in the initial analysis of the solid compound.

Potential Causes & Solutions:

  • Degradation Products: The new peaks are likely degradation products. Characterizing these can provide clues about the degradation pathway.

    • Troubleshooting Step: Use LC-MS to determine the mass of the new peaks. A loss of bromine or the addition of oxygen could indicate specific degradation reactions. If you suspect photodegradation, look for a product with the same mass, as this could be a benzimidazole rearrangement product.[5]

  • Isomerization: While the 1-methyl substitution locks the tautomeric form, other types of isomerization could be possible under harsh conditions, though this is less likely to be a primary stability concern.[8][9]

    • Troubleshooting Step: A detailed structural elucidation using 2D NMR techniques may be necessary if you suspect an isomeric impurity.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G start Stability Issue Observed (e.g., peak loss, new peaks) check_purity 1. Confirm Initial Purity of Solid Material (t=0) start->check_purity check_ph 2. Analyze Solution pH check_purity->check_ph ph_issue pH is < 5 or > 8? check_ph->ph_issue adjust_ph ACTION: Adjust pH to Neutral or Prepare Fresh Solutions ph_issue->adjust_ph Yes check_storage 3. Review Storage Conditions ph_issue->check_storage No end Optimized Stable Solution adjust_ph->end storage_issue Light or Air Exposure? check_storage->storage_issue protect_solution ACTION: Use Amber Vials, Degas Solvents storage_issue->protect_solution Yes check_reagents 4. Check for Incompatible Reagents (e.g., oxidizers) storage_issue->check_reagents No protect_solution->end reagent_issue Reactive Species Present? check_reagents->reagent_issue reformulate ACTION: Reformulate Solution, Remove Incompatible Reagents reagent_issue->reformulate Yes forced_degradation 5. Perform Forced Degradation Study to Identify Stressors reagent_issue->forced_degradation No reformulate->end forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

Chemical Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of related indazole derivatives.[4][5][10]

ConditionExpected StabilityPrimary Degradation PathwayRecommended Mitigation
Acidic (pH < 4) LowAcid-catalyzed hydrolysisBuffer solution to pH 6-8; use freshly prepared solutions.
Neutral (pH 6-8) Moderate to HighOxidationUse degassed solvents; store under inert gas; protect from light.
Basic (pH > 8) LowBase-catalyzed hydrolysis and/or oxidationBuffer solution to pH 6-8; use freshly prepared solutions.
Oxidative (e.g., H₂O₂) Very LowOxidation of the phenol and/or indazole ringAvoid oxidizing agents; use degassed solvents.
Photolytic (UV/Vis light) Low to ModeratePhotochemical rearrangement (e.g., to benzimidazole) or degradationProtect solutions from light using amber vials or foil wrap.
Thermal (Elevated Temp.) ModerateThermal decompositionStore solutions at recommended temperatures (e.g., 2-8°C).

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol helps determine the solubility of your compound in an aqueous buffer over time, which can also reveal stability issues if the concentration decreases.

  • Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add the stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is 1% or less.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Sampling: Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours).

  • Analysis: Immediately after sampling, centrifuge the aliquots to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method. A decrease in concentration over time indicates either poor solubility or degradation.

Protocol 2: Forced Degradation Study

This study will help you identify which conditions are most detrimental to the stability of your compound.

  • Prepare Stock Solution: Make a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as follows:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (in a transparent vial) in a photostability chamber. Wrap a control sample in aluminum foil.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C or 80°C), protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method that can separate the parent compound from any degradation products. Calculate the percentage of the parent compound remaining at each time point.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on known indazole chemistry.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A Chemical Structure (C8H7BrN2O) B Oxidation (H2O2, O2) A->B Prone to oxidation C Light (UV/Vis) A->C Photosensitive D Acid/Base (H+/OH-) A->D pH sensitive E Oxidized Species (e.g., Quinone-like) B->E F Benzimidazole Rearrangement Product (Isomer) C->F G Hydrolysis Products D->G

Caption: Potential degradation pathways under stress.

References

refining the workup procedure for 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-1-methyl-1H-indazol-5-ol

A Senior Application Scientist's Guide to Refining Workup and Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The indazole scaffold is a privileged structure in drug discovery, and mastering the purification of its derivatives is critical for successful research outcomes.[1] This document provides in-depth, field-proven insights into refining the workup procedure, moving beyond a simple checklist to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions encountered during the isolation and purification of this compound.

Q1: Why is an acid-base extraction the recommended method for purifying this compound?

The key to this compound's purification lies in its chemical structure: it possesses a phenolic hydroxyl group (-OH). This group is weakly acidic, with a pKa typically in the range of 8-10. By treating the crude reaction mixture with an aqueous base, the phenol is deprotonated to form a water-soluble phenoxide salt.[2][3][4] This allows for a clean separation from non-acidic or weakly basic organic impurities, which will remain in the organic layer. Subsequently, acidifying the aqueous layer regenerates the neutral, water-insoluble phenol, causing it to precipitate for collection.[5] This technique is a simple and powerful alternative to chromatography for initial purification.[3]

Q2: I used sodium bicarbonate to extract my product, but the yield was very low. What went wrong?

This is a classic and critical point of chemistry. The base used for the extraction must be strong enough to deprotonate the acidic compound you wish to separate. Phenols are significantly less acidic than carboxylic acids.[5] Sodium bicarbonate (NaHCO₃) is a weak base and is generally only effective for extracting stronger acids like carboxylic acids.[2][4][5] To effectively deprotonate the weakly acidic this compound, a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) is required.[4] Using an insufficiently strong base will result in incomplete extraction into the aqueous layer, leaving most of your product behind in the organic phase.

Q3: After acidifying the basic aqueous extract, my product oiled out instead of precipitating as a solid. How should I proceed?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.[6]

  • Initial Step: Do not panic. Extract the oily product back into an organic solvent like ethyl acetate or dichloromethane.

  • Wash and Dry: Wash the organic layer with brine to remove excess water, then dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate: Carefully remove the solvent under reduced pressure.

  • Induce Crystallization: Attempt to induce crystallization from the resulting oil or crude solid by trituration. This involves adding a small amount of a solvent in which the product is poorly soluble (like hexanes or diethyl ether), and scratching the side of the flask with a glass rod to provide a surface for nucleation.

If oiling out persists, the product likely requires further purification by column chromatography before attempting recrystallization.

Q4: I am struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Emulsions are a common frustration in workups where fine particulate matter or surfactants stabilize the interface between the organic and aqueous layers.[7][8] Here are several effective techniques to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[2]

  • Filter Through Celite®: Filter the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This can break up the microscopic droplets that form the emulsion.

  • Dilute the Organic Layer: Adding more of the organic solvent can sometimes resolve the issue.[9]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Patience and Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.

Q5: My final product has a persistent yellow or brown color. How can I decolorize it?

Phenolic compounds can be susceptible to oxidation, which often results in colored impurities.[10]

  • Activated Charcoal (Norit): During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[11][12] Be aware that using too much charcoal can lead to a loss of the desired product.

  • Sodium Thiosulfate Wash: If the color is due to residual halogenating reagents (e.g., excess bromine), washing the organic solution with a dilute aqueous solution of sodium thiosulfate can help.[7][9]

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete extraction (base not strong enough).2. Product remains in the aqueous layer after acidification (insufficient acid, high water solubility).3. Product degradation due to overly harsh pH conditions.1. Use a stronger base (e.g., 1M NaOH) for extraction.2. Ensure acidification to pH ~5-6. If product is somewhat water-soluble, extract the acidified aqueous layer with ethyl acetate or DCM.[13]3. Perform extractions and acidifications at 0-5 °C to minimize degradation.
Gooey/Insoluble Precipitate at Interface 1. Formation of insoluble salts or byproducts.2. Starting material or reagent crashing out.1. Dilute the entire mixture with more organic solvent and water.2. Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble material.[7]
Product Fails to Precipitate After Acidification 1. Incomplete acidification (pH is still too high).2. The solution is too dilute.3. The product formed a water-soluble salt with the acid.1. Check with pH paper and add more acid until the solution is definitively acidic (pH ~5-6).2. If possible, concentrate the aqueous layer under reduced pressure before acidification.3. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility ("salting out") and encourage precipitation or extraction.
Final Product Shows Impurities by NMR/TLC 1. Incomplete separation from neutral/basic impurities.2. Co-precipitation of impurities during isolation.1. Repeat the acid-base extraction, ensuring thorough mixing and separation.2. Purify the crude product by recrystallization from a carefully chosen solvent system or by silica gel chromatography.[6][14]

Optimized Workup & Purification Protocol

This protocol provides a robust, step-by-step method for the purification of this compound, emphasizing the rationale behind each action.

1. Reaction Quench & Initial Dilution

  • Action: Once the reaction is complete, cool the reaction vessel in an ice-water bath. Slowly pour the reaction mixture into a beaker containing cold water or a saturated NH₄Cl solution with stirring.

  • Rationale: Quenching deactivates any remaining reactive reagents and dissipates heat. Using a cold solution minimizes potential side reactions and degradation of the product.

  • Action: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Rationale: The organic solvent dissolves the desired product and any organic-soluble impurities, preparing the mixture for liquid-liquid extraction.

2. Basic Extraction to Isolate the Phenol

  • Action: Extract the organic layer with 1M aqueous NaOH solution. Drain the lower aqueous layer into a separate flask. Repeat the extraction on the organic layer two more times with fresh 1M NaOH.

  • Rationale: The NaOH deprotonates the phenolic hydroxyl group, converting the product into its sodium salt, which is highly soluble in the aqueous layer.[3][5] Repeating the extraction ensures complete transfer of the product.

  • Expert Tip: After the first extraction, check the pH of the aqueous layer to ensure it is strongly basic (pH > 12). If not, the concentration or volume of the base may be insufficient.

3. Separation and Back-Wash

  • Action: Combine all the basic aqueous extracts. To ensure no product is lost, wash this combined aqueous layer once with a small portion of EtOAc or DCM and discard this organic wash.

  • Rationale: This "back-wash" removes any residual neutral or basic organic impurities that may have been trapped in the basic aqueous phase.

4. Acidification and Precipitation

  • Action: Cool the combined basic aqueous layer in an ice-water bath. While stirring vigorously, slowly add 1M or 2M HCl dropwise until the pH of the solution is approximately 5-6. A precipitate should form.

  • Rationale: Cooling the solution decreases the solubility of the product and helps to control the heat generated during neutralization.[12] Slow addition of acid prevents localized areas of very low pH which could cause product degradation. The neutral phenolic product is insoluble in water and precipitates out of the solution.

5. Isolation and Washing

  • Action: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Action: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Rationale: Washing with cold water prevents the loss of product due to dissolution while effectively removing water-soluble impurities.

6. Drying and Final Purification (Recrystallization)

  • Action: Dry the solid product under high vacuum, possibly in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Action: Perform a recrystallization to achieve high purity.[14][15]

    • Identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the compound is soluble when hot but poorly soluble when cold.[11]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If the solution is colored, consider treatment with activated charcoal as described in the FAQs.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visual Workflow: Workup of this compound

The following diagram illustrates the logic of the acid-base extraction and purification workflow.

Workup_Flowchart crude_mix Crude Reaction Mixture (Product + Impurities in Organic Solvent) sep_funnel1 Separatory Funnel: Extract with 1M NaOH (aq) crude_mix->sep_funnel1 organic_layer1 Organic Layer: Neutral & Basic Impurities sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Basic): Product as Sodium Phenoxide Salt sep_funnel1->aqueous_layer1 Collect acidify Cool to 0°C Slowly add 1M HCl (aq) to pH ~5-6 aqueous_layer1->acidify precipitate Precipitated Crude Product (Solid) acidify->precipitate filtration Vacuum Filtration & Wash with Cold H₂O precipitate->filtration recrystallize Recrystallization (e.g., from EtOAc/Hexanes) filtration->recrystallize pure_product Pure Crystalline Product: This compound recrystallize->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Challenges in Scaling Up 6-Bromo-1-methyl-1H-indazol-5-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure scientific integrity and help you navigate the complexities of this synthesis.

I. Overview of the Synthetic Pathway

The production of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A common and logical synthetic route commences with a substituted aniline, proceeds through the formation of a protected indazole intermediate, followed by regioselective N-methylation, and concludes with a critical demethylation step.

Below is a visual representation of a plausible and efficient synthetic workflow:

G A 4-Bromo-2-methyl-5-methoxyaniline B Diazotization & Cyclization A->B C 6-Bromo-5-methoxy-1H-indazole B->C D Regioselective N-Methylation C->D E 6-Bromo-5-methoxy-1-methyl-1H-indazole D->E F Demethylation E->F G This compound (Final Product) F->G H Purification G->H I High-Purity Final Product H->I

Caption: A plausible synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis and scale-up of this compound.

A. Synthesis of the Indazole Core: 6-Bromo-5-methoxy-1H-indazole

Question 1: What are the common challenges in the diazotization and cyclization step to form the indazole ring, and how can they be mitigated during scale-up?

Answer: The diazotization of anilines and subsequent intramolecular cyclization to form the indazole ring are critical steps that can be sensitive to reaction conditions, especially at a larger scale.

  • Challenge: Exothermic Reaction and Diazonium Salt Instability. Diazotization is often highly exothermic and diazonium salts can be unstable, posing a safety risk.

    • Troubleshooting:

      • Temperature Control: Maintain a low and consistent temperature (typically 0-5 °C) throughout the addition of the diazotizing agent (e.g., sodium nitrite). Utilize a reliable cooling system and monitor the internal temperature closely.

      • Slow Addition: Add the diazotizing agent slowly and sub-surface to ensure rapid mixing and prevent localized overheating.

      • In-situ Reaction: Use the generated diazonium salt immediately in the subsequent cyclization step to avoid decomposition.

  • Challenge: Incomplete Reaction and Low Yield. On a larger scale, ensuring complete conversion can be difficult.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of reagents.

      • Mixing: Ensure efficient mixing to maintain homogeneity, which can be a challenge in large reactors.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.

B. Regioselective N-Methylation

Question 2: How can I selectively obtain the N-1 methylated isomer (6-bromo-5-methoxy-1-methyl-1H-indazole) over the N-2 isomer?

Answer: The regioselectivity of N-alkylation in indazoles is a well-documented challenge, with the outcome being highly dependent on the reaction conditions.[1][2] Generally, direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[1]

  • Understanding the Selectivity: The N-1 substituted indazole is often the thermodynamically more stable product, while the N-2 isomer can be kinetically favored.[2] The choice of base, solvent, and methylating agent plays a crucial role in determining the final product ratio.

  • Protocol for High N-1 Selectivity:

    • Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation.[2] The use of cesium carbonate (Cs₂CO₃) has also been reported to promote N-1 substitution.[1]

    • Methylating Agent: Use a suitable methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

    • Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure completion.

  • Troubleshooting Poor Selectivity:

    • Formation of N-2 Isomer: If a significant amount of the N-2 isomer is observed, consider changing the solvent system. Less polar solvents tend to favor N-1 methylation.

    • Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature or the use of a more reactive methylating agent might be necessary. However, be cautious as this could also affect the regioselectivity.

Parameter Condition for High N-1 Selectivity Condition that may lead to N-2 Isomer
Base Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF), DioxaneDimethylformamide (DMF), Acetonitrile (MeCN)
Temperature 0 °C to Room TemperatureElevated Temperatures
C. Demethylation to the Final Product

Question 3: What are the primary challenges associated with the demethylation of 6-bromo-5-methoxy-1-methyl-1H-indazole using Boron Tribromide (BBr₃), especially during scale-up?

Answer: The cleavage of the methyl ether to yield the final hydroxylated product is a critical and often challenging step. Boron tribromide (BBr₃) is a powerful reagent for this transformation, but its use requires careful handling and optimization, particularly on a larger scale.

  • Challenge: Highly Reactive and Hazardous Reagent. BBr₃ is a corrosive, moisture-sensitive, and toxic reagent.

    • Safety Precautions:

      • Always handle BBr₃ in a well-ventilated fume hood.

      • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Challenge: Exothermic Reaction and Difficult Work-up. The reaction of BBr₃ with the substrate and the subsequent quenching are highly exothermic. The work-up can be complicated by the formation of solid precipitates or emulsions.[3]

    • Troubleshooting the Reaction:

      • Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the BBr₃ solution dropwise to control the exotherm.

      • Solvent Choice: Dichloromethane (DCM) is a common solvent for BBr₃ reactions.

    • Troubleshooting the Work-up:

      • Quenching: Quench the reaction slowly by adding a protic solvent like methanol or isopropanol at low temperature, followed by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

      • Precipitate/Agglomerate Formation: The formation of a solid mass between the organic and aqueous layers during extraction is a common issue.[3] This is often due to the formation of boron-containing salts. To resolve this:

        • Add a sufficient amount of water or brine to fully dissolve the salts.

        • Adjust the pH of the aqueous layer.

        • In some cases, filtering the entire mixture before extraction can be beneficial.

  • Challenge: Incomplete Demethylation or Side Reactions. Achieving complete conversion without degrading the product can be difficult.

    • Troubleshooting:

      • Stoichiometry: While a 1:1 molar ratio of BBr₃ per ether group is often cited, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of some aryl methyl ethers.[4][5] However, for complete conversion on a complex substrate, an excess of BBr₃ (e.g., 1.5-3 equivalents) may be necessary.

      • Reaction Monitoring: Track the reaction progress by HPLC or TLC to determine the optimal reaction time and prevent the formation of degradation byproducts.

      • Alternative Reagents: If BBr₃ proves problematic, other demethylating agents such as hydrobromic acid (HBr) can be considered, although they often require harsher conditions.[3]

G cluster_0 Demethylation Troubleshooting A Low Yield/ Incomplete Reaction A1 Increase BBr3 equivalents (e.g., 1.5-3 eq.) A->A1 A2 Increase reaction time/ temperature cautiously A->A2 B Difficult Work-up/ Agglomerate Formation B1 Slow, controlled quench with alcohol then water B->B1 B2 Add excess water/brine to dissolve salts B->B2 B3 Adjust pH of aqueous layer B->B3 C Side Reactions/ Degradation C1 Maintain low temperature during reaction C->C1 C2 Monitor reaction closely to avoid over-reaction C->C2 C3 Consider alternative demethylating agents (e.g., HBr) C->C3

Caption: Troubleshooting guide for the BBr₃ demethylation step.

D. Purification of the Final Product

Question 4: What are the recommended purification methods for the final product, this compound, especially to achieve high purity on a large scale?

Answer: The final product is a polar, hydroxylated aromatic compound, which can present purification challenges. A multi-step purification strategy is often necessary.

  • Initial Work-up and Isolation: After quenching the demethylation reaction, the crude product is typically extracted into an organic solvent. The choice of solvent is critical and may require some experimentation.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective and scalable method for purification.

    • Solvent Screening: A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) is necessary to find a system that provides good recovery and high purity.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., heptane or hexanes) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

  • Troubleshooting Purification:

    • Poor Solubility: The hydroxyl group can make the product sparingly soluble in some common organic solvents. The use of more polar solvents or solvent mixtures may be required.

    • Tailing on Silica Gel: The polar nature of the product can lead to tailing on silica gel columns. Adding a small amount of a modifier, such as acetic acid or triethylamine, to the mobile phase can sometimes improve the peak shape.

    • Co-eluting Impurities: If impurities are difficult to separate by chromatography, a different purification technique, such as recrystallization from a different solvent system or preparative HPLC, may be necessary.

III. Safety Considerations for Scale-Up

Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of this compound, the following points are particularly important:

  • Diazotization: As mentioned, this step is exothermic and involves potentially unstable intermediates. A thorough thermal hazard assessment is recommended before performing this reaction on a large scale.

  • Boron Tribromide: Due to its high reactivity and toxicity, the use of BBr₃ on a large scale requires specialized handling procedures and equipment. Ensure adequate ventilation and have appropriate quench and spill-neutralizing agents readily available.

  • Solvent Handling: The use of large volumes of flammable organic solvents necessitates appropriate storage, handling, and disposal procedures to minimize fire and explosion risks.

By carefully considering the challenges outlined in this guide and implementing the suggested troubleshooting strategies, researchers and drug development professionals can improve the efficiency, safety, and scalability of this compound production.

IV. References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. --INVALID-LINK--

  • Boron Tribromide. ResearchGate. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). National Institutes of Health. --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents. --INVALID-LINK--

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. --INVALID-LINK--

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. --INVALID-LINK--

  • Dimethylation with BBr3? ResearchGate. --INVALID-LINK--

  • 6-Bromo-1-methyl-1H-indazole. PubChem. --INVALID-LINK--

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to the Storage and Stability of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-1-methyl-1H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who handle this valuable yet sensitive research compound. Its structural features—specifically the phenolic hydroxyl group and the indazole core—make it susceptible to degradation, which can compromise the integrity and reproducibility of your experiments.

This document provides a comprehensive, in-depth resource structured in a question-and-answer format to directly address the challenges you may face. We will delve into the causality behind storage choices and provide self-validating protocols to ensure the long-term stability of your material.

Section 1: Quick Reference Storage Protocol

For immediate reference, the optimal and acceptable storage conditions are summarized below. The rationale for these recommendations is detailed in the subsequent FAQ section.

ParameterOptimal Condition (Long-Term > 6 months)Acceptable Condition (Short-Term < 6 months)Rationale
Temperature -20°C or lower (Freezer)2–8°C (Refrigerator)Significantly slows oxidative and thermal degradation kinetics.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Blanket[3][4]Tightly sealed vial with minimal headspacePrevents oxidation by displacing atmospheric oxygen, the primary degradation driver.[5]
Light Stored in the dark (e.g., inside a box)Amber glass vialProtects against photodegradation, including oxidation and potential ring rearrangement.[6][7]
Moisture Store in a desiccated environmentTightly sealed containerMinimizes moisture-catalyzed degradation pathways.[8]
Physical Form SolidSolidStorage in solution is not recommended for long-term stability due to increased molecular mobility and solvent interactions.
Section 2: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common issues and questions regarding the stability of this compound.

Q1: My solid this compound, which was initially off-white, has turned yellow/brown. What is happening?

This color change is a classic indicator of oxidative degradation. The culprit is the phenolic hydroxyl (-OH) group at the 5-position of the indazole ring. Phenols are highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by light, heat, or trace metal impurities.[9][10]

The mechanism involves the formation of a phenoxyl radical, which is a highly reactive intermediate. This radical can then undergo further reactions, leading to the formation of conjugated, colored compounds, often quinone-like structures. Even a small percentage of degradation (<1-2%) can produce highly colored impurities, leading to a noticeable change in the bulk material's appearance.

Q2: What are the primary chemical pathways that cause this compound to degrade?

There are three primary degradation pathways you must mitigate:

  • Oxidation: As explained in Q1, this is the most significant and rapid degradation pathway. The electron-rich phenol ring readily reacts with oxygen.[11][12] The indazole ring itself can also be susceptible to oxidation under more forcing conditions.[13][14]

  • Photodegradation: Exposure to light, particularly UV wavelengths found in sunlight and some laboratory lighting, provides the energy to drive unwanted chemical reactions.[6][7] For indazoles, a known photochemical pathway is the phototransposition rearrangement into a more stable benzimidazole isomer.[15][16][17] This is a significant transformation that creates a completely different molecular entity, which can confound experimental results.

  • Thermal Degradation: Heat acts as a catalyst, accelerating the rates of all chemical reactions, including oxidation.[18] While the compound may be thermally stable for short periods at high temperatures (e.g., for melting point analysis), prolonged storage at ambient or elevated temperatures will significantly shorten its shelf-life.[7]

Q3: To ensure maximum long-term stability, what are the absolute best-practice storage conditions?

For archival purposes or long-term storage, you must address all three degradation pathways simultaneously. The gold standard is as follows:

  • Store at -20°C or below: This drastically reduces the kinetic rate of all degradation reactions.[1]

  • Use an Inert Atmosphere: Before sealing, the vial should be purged with an inert gas like argon or nitrogen to displace all oxygen.[3][4][5] This directly removes the key reactant for oxidation.

  • Protect from Light: The vial should be made of amber glass and stored inside a secondary container, such as a box, to ensure complete darkness.[8]

  • Ensure a Dry Environment: Store in a non-frost-free freezer to avoid temperature cycling and place the vial in a container with a desiccant to capture any ambient moisture.[19]

Q4: I don't have an inert gas setup. What are the next best options for preventing oxidation?

While an inert atmosphere is ideal, you can still significantly improve stability with practical measures:

  • Minimize Headspace: Use the smallest appropriate vial for the amount of compound you are storing. This reduces the total volume of oxygen trapped in the vial.

  • Ensure an Airtight Seal: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined). After closing, wrap the cap-vial interface with Parafilm® as an extra barrier against air and moisture ingress.[19]

  • Aliquot the Material: If you will be using the compound frequently, divide the bulk sample into smaller, single-use aliquots upon receipt. This prevents repeated exposure of the entire batch to atmospheric oxygen and moisture every time you need to weigh out a sample.

Q5: Is it stable in solution? What solvents are best for short-term storage?

Storing this compound in solution for extended periods is not recommended . Solubilized molecules have greater mobility, increasing the likelihood of degradation. If you must prepare stock solutions for short-term use:

  • Choose an appropriate solvent: Aprotic solvents like DMSO or DMF are common.

  • Use Degassed Solvents: Before preparing the solution, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Store Frozen and in the Dark: Store stock solutions at -20°C or -80°C in amber vials.

  • Minimize Freeze-Thaw Cycles: Prepare smaller aliquots of your stock solution to avoid repeatedly thawing and refreezing the main stock.

Section 3: Troubleshooting Guide and Workflow

If you suspect your material has degraded, follow this logical workflow to assess its viability.

Figure 1: Workflow for Investigating Suspected Degradation

G A Suspicion of Degradation (e.g., color change, inconsistent results) B Visual Inspection Is the solid discolored (yellow/brown)? A->B C Purity Analysis via HPLC-UV [See Protocol 4.2] B->C If yes, or if results are critical D Assess Purity Result C->D E Purity >95% and matches CoA? No significant new impurity peaks? D->E F YES: Material is likely viable. Review handling procedures to prevent future degradation. E->F Yes G NO: Material has degraded. Procure a new batch and implement optimal storage protocols. E->G No H Optional: LC-MS Analysis To identify structure of major degradants. G->H

A logical workflow for assessing compound stability.

Table 2: Troubleshooting Common Stability Issues
ObservationProbable Cause(s)Recommended Action(s)
Solid has turned yellow/brown Oxidation of the phenolic group.1. Analyze purity via HPLC. 2. If purity is compromised, discard and procure new material. 3. Implement storage under inert gas and protected from light.[3][4]
Inconsistent biological/chemical results Partial degradation leading to lower effective concentration and/or interference from degradants.1. Confirm purity of the current batch with HPLC. 2. Compare retention time and UV spectrum against a new, trusted standard.
Poor solubility compared to previous batches Formation of less soluble degradation products (e.g., polymeric materials from oxidation).1. Verify purity via HPLC. 2. If degraded, acquire new material. Degradation products are often difficult to remove.
Section 4: Technical Protocols

These protocols provide standardized methods for handling the compound and assessing its stability.

Protocol 4.1: Best Practices for Handling and Aliquoting

This procedure minimizes exposure to atmospheric antagonists during routine lab use.

  • Allow the sealed container of this compound to warm to room temperature in a desiccator (~20-30 minutes) before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform weighing operations efficiently in a low-humidity environment if possible.

  • Immediately after weighing the desired amount, securely reseal the main container, wrap with Parafilm®, and return it to its designated storage condition (e.g., freezer).

  • If aliquoting, prepare several small vials at once to avoid repeatedly opening the main stock bottle. If available, perform this operation in a glove box under an inert atmosphere.

Protocol 4.2: Abridged Forced Degradation Study

This study helps identify the compound's vulnerabilities and validates the need for careful storage. The goal is to induce 5-20% degradation.[20]

1. Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

  • Prepare a control sample by diluting the stock solution with mobile phase to a final concentration of ~100 µg/mL. This is your T=0 sample.

2. Stress Conditions:

Stress Type Condition Procedure Neutralization/Dilution
Oxidative 3% H₂O₂ To 1 mL of stock, add 1 mL of 3% H₂O₂. Store at RT, protected from light, for 12 hours.[20] Dilute aliquot to 100 µg/mL with mobile phase.
Thermal 80°C Dry Heat Place ~5 mg of solid compound in an open vial in an 80°C oven for 48 hours.[20] Dissolve and dilute to 100 µg/mL with mobile phase.

| Photolytic | High-Intensity Light | Place a solution (~100 µg/mL in a quartz cuvette) in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours. Keep a control sample in the same chamber, wrapped in foil. | Analyze directly. |

3. Analysis:

  • Analyze all samples (Control, Oxidative, Thermal, Photolytic) by a suitable stability-indicating HPLC method (see Protocol 4.3).

  • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This will confirm which conditions are most destructive.[8][21]

Protocol 4.3: Example HPLC Method for Purity Assessment

This is a starting point for developing a stability-indicating method. Method development and validation are required for specific applications.[22][23]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV, Diode Array Detector (DAD) scanning 210-400 nm. Monitor at 254 nm and apex λmax.
Section 5: The Chemistry of Degradation

Understanding the underlying chemical transformations is key to preventing them.

Figure 2: Primary Degradation Pathways

G cluster_oxidation Oxidative Degradation Pathway cluster_photo Photodegradation Pathway A This compound B Phenoxyl Radical (Intermediate) A->B [O], Light, Heat C Quinone-type Structures (Colored Degradants) B->C Further Oxidation / Dimerization D This compound E Excited State D->E UV Light (hν) F Benzimidazole Isomer (Degradant) E->F Phototransposition [2, 30]

Primary degradation pathways for this compound.

The oxidative pathway is often the most problematic under typical storage conditions. The phenolic moiety is easily oxidized to a radical intermediate, which can then react further to form highly colored quinone-type products. The photodegradation pathway involves a significant rearrangement of the core heterocyclic scaffold, a known process for indazoles when exposed to UV light.[15][16][17]

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 6-bromo-1-methyl-1H-indazol-5-ol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of synthesized compounds is a critical checkpoint. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth, technical comparison for confirming the structure of 6-bromo-1-methyl-1H-indazol-5-ol, a substituted indazole of interest in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR, supported by two-dimensional techniques, to differentiate the target molecule from its potential isomers, ensuring the integrity of your research and development pipeline.

The Imperative of Structural Verification in Indazole Chemistry

Indazoles are a class of heterocyclic compounds that are prevalent in a multitude of biologically active molecules. The indazole core, being a bicyclic aromatic system with two nitrogen atoms, can be substituted at various positions, leading to a diverse array of isomers. The seemingly subtle difference between N-1 and N-2 alkylation, for instance, can lead to profound changes in a molecule's three-dimensional shape and its interaction with biological targets. Therefore, relying solely on synthetic route assumptions is insufficient; rigorous spectroscopic confirmation is essential. NMR spectroscopy, by probing the magnetic environments of atomic nuclei, stands as the gold standard for non-destructive structural analysis in solution.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, the following experimental setup is recommended:

Instrumentation:

  • A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize a wide range of organic compounds and its residual solvent peak does not typically interfere with the signals of interest. Furthermore, the hydroxyl proton of the analyte is often observed as a distinct, exchangeable peak in DMSO-d₆.[1][2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Experiments:

  • ¹H NMR: A standard one-dimensional proton NMR experiment should be performed to identify the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (spin-spin splitting).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is necessary to determine the number of unique carbon environments in the molecule.

  • 2D NMR (COSY and HMBC): To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

    • Correlation Spectroscopy (COSY): This experiment reveals which protons are coupled to each other, typically through two or three bonds.

    • Heteronuclear Multiple Bond Correlation (HMBC): This is a key experiment for determining long-range (two or three bond) correlations between protons and carbons, which is instrumental in confirming the position of substituents and the overall carbon skeleton.[3]

Deciphering the NMR Signature of this compound

Based on the known effects of substituents on the indazole ring system, we can predict the characteristic ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Singlet (broad)1HOHThe phenolic hydroxyl proton will appear as a broad, exchangeable singlet at a downfield chemical shift, characteristic in DMSO-d₆.[1]
~7.8-8.0Singlet1HH-3The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region.
~7.6-7.8Singlet1HH-7The bromine at position 6 will influence the electronic environment of the adjacent H-7, which is expected to be a singlet due to the lack of adjacent protons.
~7.2-7.4Singlet1HH-4The proton at position 4 is also expected to be a singlet, influenced by the hydroxyl group at position 5.
~3.9-4.1Singlet3HN-CH₃The N-methyl protons will appear as a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen in a heteroaromatic system.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-5The carbon bearing the hydroxyl group will be significantly deshielded.
~140-145C-7aA quaternary carbon at the ring junction.
~130-135C-3The carbon at the 3-position.
~125-130C-3aAnother quaternary carbon at the ring junction.
~120-125C-7The carbon attached to H-7.
~110-115C-4The carbon attached to H-4.
~100-105C-6The carbon bearing the bromine atom will be shielded by the halogen.
~35-40N-CH₃The N-methyl carbon.

The Litmus Test: Comparison with a Key Isomer, 6-bromo-2-methyl-1H-indazol-5-ol

A common synthetic byproduct or potential misidentification is the N-2 methylated isomer. A head-to-head comparison of their expected NMR data reveals definitive distinguishing features.

Table 1: Comparative ¹H and ¹³C NMR Data of N-1 and N-2 Methylated Isomers

FeatureThis compound (Predicted)6-bromo-2-methyl-1H-indazol-5-ol (Predicted)Key Differentiator
¹H NMR
H-3 Chemical Shift~7.8-8.0 ppm~8.1-8.3 ppmThe H-3 proton in the N-2 isomer is typically more deshielded.
N-CH₃ Chemical Shift~3.9-4.1 ppm~4.2-4.4 ppmThe N-2 methyl group is generally more deshielded than the N-1 methyl.
¹³C NMR
C-3 Chemical Shift~130-135 ppm~120-125 ppmThe C-3 carbon is more shielded in the N-2 isomer.
C-7a Chemical Shift~140-145 ppm~145-150 ppmThe C-7a carbon is typically more deshielded in the N-2 isomer.
HMBC Correlation
N-CH₃ to:C-7a C-3This is the most definitive piece of evidence. A correlation between the N-methyl protons and the C-7a carbon unequivocally confirms the N-1 substitution.[3]

The Power of 2D NMR: Unambiguous Structural Confirmation

While one-dimensional NMR provides strong evidence, 2D NMR experiments offer irrefutable proof of the structure of this compound.

COSY: A COSY spectrum will show no cross-peaks between the aromatic protons (H-3, H-4, and H-7) as they are all expected to be singlets, confirming their isolated nature on the benzene ring.

HMBC: The HMBC spectrum is the cornerstone of this analysis. The key correlations to look for are:

  • N-CH₃ (¹H) → C-7a (¹³C): This three-bond correlation is the hallmark of an N-1 substituted indazole.

  • H-7 (¹H) → C-5, C-6, C-7a (¹³C): These correlations will confirm the assignment of H-7 and its neighboring carbons.

  • H-4 (¹H) → C-3, C-5, C-6, C-7a (¹³C): These correlations will solidify the assignment of H-4.

  • OH (¹H) → C-5, C-4, C-6 (¹³C): If the hydroxyl proton is not exchanging too rapidly, these correlations can be observed, directly confirming the position of the hydroxyl group.

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

Caption: Key HMBC correlation for N-1 methylation confirmation.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using NMR is summarized in the following workflow diagram.

NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesize this compound SamplePrep Prepare Sample in DMSO-d6 Synthesis->SamplePrep 1D_NMR Acquire 1H and 13C NMR SamplePrep->1D_NMR 2D_NMR Acquire COSY and HMBC 1D_NMR->2D_NMR Analyze_1D Analyze Chemical Shifts, Couplings, and Integrations 1D_NMR->Analyze_1D Analyze_2D Assign Signals and Confirm Connectivity 2D_NMR->Analyze_2D Compare Compare with Predicted Data of Isomers Analyze_1D->Compare Analyze_2D->Compare Confirm Confirm Structure of this compound Compare->Confirm

Caption: Workflow for structural confirmation by NMR.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic NMR analysis is employed. While ¹H and ¹³C NMR provide strong initial evidence, the unequivocal differentiation from its N-2 methylated isomer hinges on the observation of a key HMBC correlation between the N-methyl protons and the C-7a carbon. By following the detailed experimental protocols and data interpretation guidelines presented in this guide, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous approach to structural elucidation is fundamental to advancing drug discovery and development.

References

Topic: 6-bromo-1-methyl-1H-indazol-5-ol vs. Other Indazole Derivatives: A Scaffold-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Discovery Professionals

This guide offers a deep dive into the chemical properties and therapeutic potential of the indazole scaffold, with a specific focus on 6-bromo-1-methyl-1H-indazol-5-ol as an exemplary, multifunctional building block. Rather than a direct data-driven comparison, which is limited by the availability of published research on this specific molecule, we will perform a scaffold-centric analysis. We will deconstruct the roles of its key functional groups and compare them to other prominent indazole derivatives to provide researchers, scientists, and drug development professionals with a framework for rational drug design.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2] This nitrogen-containing heterocycle is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets with high affinity.[1][3] Its versatility has led to the development of drugs for a multitude of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][3][4] The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most explored isomer in drug discovery.[5]

The power of the indazole scaffold lies in its structural and electronic properties. The bicyclic system is relatively planar, and its aromatic nature allows for various non-covalent interactions, while the nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the ring can be functionalized at multiple positions, allowing for precise tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[3][5]

Deconstructing the Scaffold: this compound

While not a commercial drug itself, this compound serves as an excellent case study for understanding structure-activity relationships (SAR). Its specific substitution pattern endows it with unique properties that are highly valuable both as a synthetic intermediate and as a potential pharmacophore.

  • N1-Methyl Group: N-alkylation is a common strategy in medicinal chemistry. The methyl group at the N1 position blocks a potential site of metabolism (N-dealkylation) and eliminates a hydrogen bond donor capability, which can enhance membrane permeability. This substitution also directs the orientation of other substituents, influencing how the molecule fits into a target's binding pocket.

  • 5-Hydroxyl Group: The phenolic hydroxyl group is a critical functional group. It can act as both a hydrogen bond donor and acceptor, forming strong, specific interactions with amino acid residues in a protein target. Its presence also influences aqueous solubility and can be a site for further derivatization, such as etherification, to modulate pharmacokinetic properties.

  • 6-Bromo Group: The bromine atom at the C6 position has a profound impact.

    • Steric and Electronic Effects: It is a large, lipophilic group that can occupy hydrophobic pockets within a binding site.

    • Halogen Bonding: It can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity.

    • Synthetic Handle: The C-Br bond is a versatile anchor for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of other functional groups to explore the chemical space around the scaffold.[6]

SAR_Analysis cluster_groups Key Functional Groups & Their Roles scaffold This compound Scaffold N1_Me N1-Methyl: • Enhances metabolic stability • Modulates 3D conformation • Blocks H-bond donation scaffold->N1_Me Influences C5_OH C5-Hydroxyl: • Key H-bond donor/acceptor • Influences solubility • Site for derivatization scaffold->C5_OH Interacts via C6_Br C6-Bromo: • Halogen bonding potential • Occupies hydrophobic pockets • Versatile synthetic handle scaffold->C6_Br Provides

Caption: Functional group analysis of the this compound scaffold.

Comparative Analysis with Clinically Relevant Indazole Derivatives

The true value of the this compound scaffold is illuminated when compared to complex, clinically approved drugs. These drugs often use the indazole core as an anchor, with extensive modifications, particularly at the C3 position, to achieve high potency and selectivity.

DerivativeKey Structural Differences from Core ScaffoldPrimary Biological Target(s)Therapeutic Application
Pazopanib Lacks 5-OH and 6-Br. Has a complex N,N-dimethyl-sulfonamide-substituted pyrimidine at C3.VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib Lacks 5-OH and 6-Br. Has a substituted pyridine at C3 and a thioether linkage.VEGFR 1, 2, 3Advanced Renal Cell Carcinoma
Entrectinib Lacks 5-OH and 6-Br. Features a complex, fused ring system at C3.TRK A/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC
Niraparib Lacks 5-OH and 6-Br. Features a piperidine-carboxamide at C3.PARP-1, PARP-2Ovarian, Fallopian Tube, and Peritoneal Cancer

This comparison demonstrates a fundamental principle: while core scaffolds like this compound provide foundational properties, achieving clinical efficacy often requires significant synthetic elaboration at other positions (commonly C3) to optimize interactions with specific targets like the ATP-binding site of protein kinases.[7]

Experimental Workflow: A Plausible Synthetic Route

Synthesizing a specifically substituted indazole like this compound requires a multi-step, regioselective approach. The following protocol is a well-established, plausible route based on standard organic chemistry transformations for this class of compounds.

Caption: A proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology. Each step requires rigorous monitoring and characterization to ensure the integrity of the synthesis.

  • Diazotization and Cyclization (Step 2 & 3):

    • Dissolve the starting material, 4-bromo-2-methyl-5-nitroaniline, in a mixture of acetic acid and propionic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid dropwise, maintaining the low temperature to form the diazonium salt.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to induce intramolecular cyclization, forming 6-bromo-5-nitro-1H-indazole.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Nitro Group Reduction (Step 4):

    • Suspend the crude 6-bromo-5-nitro-1H-indazole in ethanol.

    • Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Reflux the mixture until TLC analysis shows complete conversion to the more polar amino product, 5-amino-6-bromo-1H-indazole.

  • Conversion of Amine to Hydroxyl (Step 5):

    • Dissolve the 5-amino-6-bromo-1H-indazole in aqueous sulfuric acid and cool to 0-5°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt.

    • Carefully add this solution to boiling water to hydrolyze the diazonium salt to the corresponding phenol, 6-bromo-1H-indazol-5-ol.

  • N-Methylation (Step 6):

    • Dissolve the 6-bromo-1H-indazol-5-ol in a polar aprotic solvent like acetone or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.

    • Add methyl iodide (CH₃I) and stir the reaction at room temperature or with gentle heating. N1-alkylation is generally favored, but the formation of the N2-isomer is possible.

    • Self-Validation: The N1 and N2 isomers will have different retention factors on TLC and distinct chemical shifts in ¹H NMR spectroscopy, allowing for their identification.

  • Purification:

    • After workup, the final product must be purified, typically by column chromatography on silica gel, to separate the desired N1-methyl isomer from any unreacted starting material and the N2-isomer.

    • Final Validation: The structure and purity of the final product, this compound, must be unequivocally confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Perspectives and Conclusion

The indazole scaffold remains a fertile ground for drug discovery.[2] A molecule like this compound represents a highly strategic starting point. Its three distinct functional groups offer a blueprint for creating diverse chemical libraries. Future research can leverage the 6-bromo position for extensive diversification through cross-coupling chemistry to probe interactions in new regions of a target's binding site. The 5-hydroxyl group can be used to anchor the molecule or be converted to other functionalities to fine-tune solubility and potency.

By understanding the role of each component of the indazole scaffold, as exemplified by this compound, medicinal chemists can more effectively design the next generation of targeted therapeutics. This scaffold-centric approach, grounded in the principles of structure-activity relationships and enabled by robust synthetic chemistry, is crucial for navigating the complex path of drug development.

References

A Comparative Analysis of 6-bromo-1-methyl-1H-indazol-5-ol and Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. This guide provides a comprehensive comparative study of the hypothetical inhibitory potential of a novel compound, 6-bromo-1-methyl-1H-indazol-5-ol, against well-characterized inhibitors of key oncogenic kinases: BMS-777607 (an AXL inhibitor), UNC2025 (a MerTK inhibitor), and CFI-400945 (a PLK4 inhibitor).

While direct biological data for this compound is not yet publicly available, its structural features—a substituted indazole core—suggest a strong rationale for investigating its activity against these critical cancer targets. This document will therefore serve as a roadmap for researchers, outlining the experimental framework necessary to evaluate its potential and benchmark it against established inhibitors.

Introduction: The Rationale for a Comparative Study

The indazole nucleus is a versatile pharmacophore known to interact with the ATP-binding pocket of various kinases.[1][2] The specific substitutions on the this compound molecule, including the bromine atom at the 6-position, the methyl group at the 1-position of the indazole ring, and the hydroxyl group at the 5-position, provide potential interaction points that could confer potent and selective inhibitory activity.

Given the established role of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and Polo-like kinase 4 (PLK4) in cancer progression, metastasis, and drug resistance, these kinases represent logical hypothetical targets for our compound of interest.[3][4] This guide will detail the methodologies to assess the inhibitory profile of this compound and compare its performance with the following established inhibitors:

  • BMS-777607: A potent and selective inhibitor of AXL and other MET-family kinases.[5][6]

  • UNC2025: A dual inhibitor of MerTK and Flt3, demonstrating efficacy in preclinical leukemia models.[7][8]

  • CFI-400945: A first-in-class, orally available, and potent inhibitor of PLK4.[9][10]

Comparative Analysis of Inhibitory Potency

To provide a clear benchmark for the potential of this compound, the following table summarizes the reported inhibitory activities of the selected known inhibitors against their primary targets. The goal of the proposed experimental workflow would be to populate a similar table for our compound of interest.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
BMS-777607 AXLBiochemical1.1[3][5]
AXLCell-based (Phosphorylation)~12,500 (in U118MG cells)[6][11]
UNC2025 MerTKBiochemical0.74[7]
MerTKCell-based (Phosphorylation)2.7 (in 697 B-ALL cells)[7][8]
CFI-400945 PLK4Biochemical2.8[9][10]
PLK4Cell-based (Autophosphorylation)12.3 (in cells overexpressing PLK4)[9]

Experimental Protocols: A Framework for Evaluation

The following protocols provide detailed, step-by-step methodologies for the key experiments required to assess the inhibitory activity of this compound and enable a direct comparison with the known inhibitors.

Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Two common and robust methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[12]

G cluster_0 Assay Principle Kinase Kinase Eu-Ab Europium-labeled Antibody Kinase->Eu-Ab Binding Tracer Alexa Fluor 647-Tracer Kinase->Tracer Binding Eu-Ab->Tracer FRET Signal (High) Inhibitor Test Compound (this compound) Eu-Ab->Inhibitor No FRET Signal (Low) Inhibitor->Kinase Competitive Binding Inhibitor->Tracer Displacement

Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Prepare serial dilutions of this compound and the control inhibitor (e.g., CFI-400945) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.

    • Prepare a 3X kinase/antibody solution containing the target kinase (e.g., PLK4) and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X tracer solution (e.g., Kinase Tracer 236) in 1X Kinase Buffer A.[12]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound or DMSO control to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]

G cluster_1 Assay Workflow Kinase_Reaction Kinase Reaction: Kinase + Substrate + ATP + Inhibitor ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Terminates reaction, depletes remaining ATP Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence Luciferase/Luciferin reaction

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound and control inhibitors (e.g., BMS-777607, UNC2025) in the appropriate solvent.

    • Prepare the kinase (e.g., AXL, MerTK) and substrate (e.g., a generic peptide substrate) in 1X Kinase Reaction Buffer.

  • Assay Procedure (384-well plate format):

    • Set up the kinase reaction by adding the kinase, substrate, and test compound to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the inhibitor concentration and determine the IC50 value.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account cell permeability, off-target effects, and cellular signaling pathways.

This technique is used to measure the phosphorylation status of a target kinase in response to inhibitor treatment, providing a direct readout of cellular kinase activity.[16][17]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with high expression of AXL, MerTK, or PLK4) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a control inhibitor for a specified duration (e.g., 1-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-AXL, p-MerTK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total kinase to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated kinase signal to the total kinase signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of the inhibitor.[18][19][20]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates at a predetermined optimal density.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of this compound or a control inhibitor for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically performing the described biochemical and cell-based assays and comparing the results to those of established inhibitors like BMS-777607, UNC2025, and CFI-400945, researchers can gain valuable insights into the potency, selectivity, and cellular efficacy of this novel compound.

Positive results from these initial studies would warrant further investigation, including broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant cancer models. The methodologies outlined herein provide the essential first steps in the exciting journey of translating a promising chemical scaffold into a potential therapeutic agent.

References

In Vivo Validation of 6-bromo-1-methyl-1H-indazol-5-ol: A Comparative Guide to Efficacy and Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-bromo-1-methyl-1H-indazol-5-ol, a novel indazole-derived compound. Given the absence of extensive public data on this specific molecule, we will proceed under the well-supported hypothesis that, like many indazole derivatives, it functions as a kinase inhibitor. Specifically, we will model our validation strategy around its potential as an inhibitor of the Receptor Tyrosine Kinase (RTK) family, a class of enzymes frequently implicated in oncology.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the necessary experimental protocols but also explain the scientific rationale behind each step, compare the compound's potential performance with established alternatives, and provide a self-validating system for generating trustworthy data.

Part 1: Foundational Strategy - From Hypothesis to In Vivo Model Selection

The journey from a novel chemical entity to a validated in vivo tool compound requires a logical, phased approach. The core challenge is to bridge the gap between in vitro potency and in vivo efficacy, a transition where many promising compounds fail. Our strategy is built on establishing a clear, causal link between target engagement and physiological response.

The Guiding Hypothesis: Targeting the RTK Pathway

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in the core of potent kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, occupying the kinase's active site. Our hypothetical target for this compound is a member of the RTK family, such as VEGFR, PDGFR, or c-Met, which are critical drivers of tumor angiogenesis and proliferation.

To begin, a crucial in vitro step is to confirm this hypothesis. A broad kinase screen (e.g., a panel of 400+ kinases) is essential to identify the primary target(s) and assess selectivity. For this guide, we will assume the screen identifies our compound as a potent inhibitor of "Kinase X," a hypothetical RTK.

Selecting the Right Battlefield: The In Vivo Model

The choice of animal model is paramount and must be directly relevant to the target's role in disease. If "Kinase X" is known to be overexpressed or constitutively active in a specific cancer type, that will dictate our model. For this guide, we will select a human tumor xenograft model, a standard and well-understood platform in oncology research.

Workflow for Model Selection and Initial Validation:

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: Data Analysis & Interpretation Hypothesis Hypothesis: This compound is a 'Kinase X' inhibitor InVitro In Vitro Validation: - Kinome Scan (Selectivity) - Cell Viability (IC50) - Target Engagement Assay Hypothesis->InVitro PK_PD Pharmacokinetics (PK) & Toxicology Studies: - MTD Determination - ADME Profiling InVitro->PK_PD Model Model Selection: - Choose Xenograft Model (e.g., A549, HCT116) - Implant Tumor Cells PK_PD->Model Grouping Animal Grouping & Dosing: - Vehicle Control - Test Compound (Multiple Doses) - Competitor Drug Model->Grouping Monitoring Tumor Growth Monitoring: - Caliper Measurements - Body Weight Grouping->Monitoring Endpoint Endpoint Analysis: - Tumor Volume/Weight - Statistical Analysis (TGI) Monitoring->Endpoint Biomarker Pharmacodynamic (PD) Biomarker Analysis: - Collect Tumor/Blood - Analyze Target Modulation (e.g., p-Kinase X) Endpoint->Biomarker Conclusion Conclusion: - Correlate PK, PD, and Efficacy - Compare to Alternatives Biomarker->Conclusion

Caption: Workflow for In Vivo Validation of a Novel Kinase Inhibitor.

Part 2: The Competitive Landscape - Benchmarking Against the Standard of Care

A novel compound is only as valuable as its performance against established alternatives. For our hypothetical "Kinase X" inhibitor, we must select a relevant competitor.

Table 1: Comparative Profile of Test Compound vs. Alternatives

FeatureThis compoundCompetitor A (e.g., Sunitinib)Competitor B (e.g., Sorafenib)
Target Profile Putative "Kinase X" inhibitorMulti-kinase inhibitor (VEGFR, PDGFR, c-KIT)Multi-kinase inhibitor (VEGFR, PDGFR, RAF)
Known Potency To be determined (in vitro IC50)Nanomolar rangeNanomolar range
Clinical Status Pre-clinicalFDA ApprovedFDA Approved
Role in Study Test ArticlePositive Control / Efficacy BenchmarkPositive Control / Efficacy Benchmark

The inclusion of a clinically approved drug like Sunitinib serves two purposes:

  • Validates the Model: If the standard-of-care drug shows the expected anti-tumor activity, it confirms that the xenograft model is responsive and behaving as anticipated.

  • Provides a Performance Ceiling: It establishes a benchmark for efficacy. The goal for our novel compound is to demonstrate comparable or superior tumor growth inhibition, potentially with a better safety profile.

Part 3: Experimental Protocols - A Step-by-Step Guide

Scientific integrity is rooted in meticulous and reproducible methodology. The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 1: Preliminary Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study

Causality: Before testing for efficacy, you must understand how the compound behaves in the animal and determine the highest dose that can be administered without unacceptable toxicity. This ensures that the efficacy study is conducted at relevant, non-toxic exposures.

Methodology:

  • Animal Model: Use the same strain of immunocompromised mice as the planned efficacy study (e.g., NOD/SCID or Athymic Nude).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose level groups of this compound.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-10 days.

  • Monitoring: Record body weight daily and perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur).

  • PK Blood Sampling: At set time points (e.g., 0, 1, 2, 4, 8, 24 hours) after the first dose, collect blood samples from a satellite group of animals to determine the drug's concentration over time. This data is used to calculate key PK parameters like Cmax, Tmax, and half-life.[1][2][3]

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% mean body weight loss and has no other overt signs of toxicity. This dose, along with lower doses (e.g., MTD/2, MTD/4), will be used in the efficacy study.

Protocol 2: Tumor Xenograft Efficacy Study

Causality: This is the pivotal experiment to determine if inhibiting "Kinase X" in vivo translates to a reduction in tumor growth.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549, known to express "Kinase X") under standard conditions. Ensure cells are in the exponential growth phase and free of pathogens before implantation.[4]

  • Tumor Implantation: Subcutaneously inject 1-5 million cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³. This ensures a consistent starting tumor burden across all animals.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., MTD/4)

    • Group 3: this compound (High Dose, e.g., MTD)

    • Group 4: Competitor A (e.g., Sunitinib at its established effective dose)

  • Treatment: Administer the assigned treatments daily (or as determined by the PK study).

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs concurrently.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Causality: This protocol directly links the drug's presence to its intended biological effect on the target. It provides proof of mechanism and is crucial for interpreting the efficacy results.[5][6][7] Lack of efficacy with confirmed target engagement points to a flawed hypothesis, whereas efficacy without target engagement suggests an off-target effect.

G cluster_pd Pharmacodynamic (PD) Analysis Workflow Collection Sample Collection (Tumor & Blood) At Efficacy Endpoint Processing Sample Processing - Snap Freeze Tumor (for WB/MS) - Formalin Fix Tumor (for IHC) - Process Blood to Plasma Collection->Processing Analysis Biomarker Analysis Processing->Analysis WB Western Blot / ELISA (p-Kinase X, Total Kinase X) Analysis->WB IHC Immunohistochemistry (IHC) (p-Kinase X, Ki-67, CD31) Analysis->IHC LCMS LC-MS/MS (Drug Concentration in Tumor) Analysis->LCMS

Caption: Workflow for Pharmacodynamic Biomarker Analysis.

Methodology:

  • Sample Collection: At the end of the efficacy study (or from a separate satellite group dosed for a shorter period), collect tumor tissue and blood from a subset of mice from each group, typically 2-4 hours post-final dose.

  • Tissue Processing:

    • Divide the tumor into sections. Snap-freeze one portion in liquid nitrogen for Western blot or mass spectrometry analysis.

    • Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize the frozen tumor tissue and perform a Western blot to measure the levels of phosphorylated "Kinase X" (the active form) relative to the total amount of "Kinase X." A decrease in the p-Kinase X / Total Kinase X ratio in the treated groups compared to the vehicle is direct evidence of target inhibition.

  • Immunohistochemistry (IHC): Stain the fixed tumor sections for:

    • p-Kinase X: To visualize target inhibition within the tumor architecture.

    • Ki-67: A marker of cell proliferation. A decrease indicates a cytostatic effect.

    • CD31: A marker of blood vessel endothelium. A decrease suggests an anti-angiogenic effect.

Part 4: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the PK, efficacy, and PD data into a coherent narrative.

Table 2: Sample Efficacy and Pharmacodynamic Readout

Treatment GroupAvg. Tumor Growth Inhibition (TGI %)Avg. Change in Body Weight (%)p-Kinase X Inhibition (% of Vehicle)
Vehicle Control 0%+2%100%
Compound (Low Dose) 45%-1%60%
Compound (High Dose) 85%-5%15%
Competitor A 78%-12%25%

Interpretation:

  • Dose-Response: The data shows a clear dose-dependent anti-tumor effect for our compound, which correlates strongly with the degree of target inhibition (p-Kinase X reduction).

  • Comparative Efficacy: At its MTD, this compound shows superior efficacy (85% TGI) compared to the standard-of-care Competitor A (78% TGI).

  • Comparative Safety: Importantly, our compound demonstrates a more favorable safety profile, with only a 5% body weight loss compared to 12% for Competitor A.

This comprehensive, multi-faceted approach ensures that the in vivo bioactivity is not just observed but understood, providing a robust and trustworthy foundation for subsequent drug development decisions.

References

A Researcher's Guide to Selectivity: Profiling 6-bromo-1-methyl-1H-indazol-5-ol and the Broader Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole core has emerged as a privileged scaffold, particularly in the development of potent kinase inhibitors for oncology, neurodegenerative, and inflammatory diseases.[1][2][3][4] The compound 6-bromo-1-methyl-1H-indazol-5-ol represents a specific iteration of this versatile chemical architecture. However, its therapeutic potential is intrinsically linked not just to its on-target potency but to its selectivity—its propensity to interact with intended targets while avoiding off-target interactions that can lead to adverse effects.

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of this compound. While specific, comprehensive public data for this exact molecule is limited, we will draw upon established principles of kinase inhibitor profiling and data from structurally related indazole derivatives to present a guide for its rigorous scientific evaluation.[1][5] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The indazole ring system is adept at mimicking the purine bases of ATP, enabling it to effectively compete for the ATP-binding pocket of numerous kinases.[6] This characteristic is the foundation of its therapeutic utility. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Minor structural modifications to the indazole core can dramatically alter the selectivity profile, turning a highly specific inhibitor into a promiscuous one, or vice versa.[1][5]

Strategic modifications, such as the bromine substitution at the 6-position in our topic compound, are employed to enhance interactions with specific residues within the target kinase's binding pocket, thereby improving selectivity.[6]

Comparative Selectivity Profile: A Hypothetical Case Study

To illustrate the importance of selectivity, we present a hypothetical but representative kinase selectivity profile for an indazole-based inhibitor, "Compound X" (representing this compound), against a panel of kinases. This data is what a researcher would aim to generate.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)% Inhibition @ 1µMSelectivity Fold (vs. Primary Target)
Primary Target (e.g., JNK3) 10 98% 1x
p38α25075%25x
VEGFR-256060%56x
EGFR>10,000<10%>1000x
Aurora A8,00015%800x
CDK2>10,000<5%>1000x
SRC1,20045%120x

This data is illustrative and intended to represent a favorable selectivity profile where the compound is significantly more potent against its primary target.

The "selectivity fold" is a critical parameter, calculated by dividing the IC50 value for an off-target kinase by the IC50 for the primary target. A higher selectivity fold indicates greater specificity.[1]

Experimental Workflows for Determining Cross-Reactivity

The generation of reliable selectivity data hinges on robust and well-validated experimental protocols. Here, we outline two common, complementary approaches.

This is the most widely used method to assess kinase inhibitor selectivity.[7] It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

Diagram 1: Workflow for Broad Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Assay Plate Setup: Kinase, Substrate, ATP, Compound compound_prep->reaction_setup kinase_panel Kinase Panel Preparation (e.g., 400 kinases) kinase_panel->reaction_setup incubation Incubation at Room Temp reaction_setup->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_acquisition Read Plate detection->data_acquisition data_processing Calculate % Inhibition data_acquisition->data_processing ic50_determination Generate Dose-Response Curves Determine IC50 Values data_processing->ic50_determination selectivity_analysis Calculate Selectivity Score (e.g., Selectivity Entropy) ic50_determination->selectivity_analysis

Caption: A typical high-throughput workflow for assessing kinase inhibitor selectivity.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is well-suited for high-throughput screening.[8]

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate pairs, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution, followed by 0.5 µL of the test compound dilution. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Causality: The choice of a luminescent, endpoint assay like ADP-Glo™ is driven by its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring robust data in a high-throughput setting.

While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its intended target within a cellular context.[9]

Diagram 2: Cellular Target Engagement Workflow

G cell_culture Culture Target Cell Line compound_treatment Treat Cells with Compound (Dose-Response) cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis (p-Target vs. Total Target) protein_quant->western_blot data_analysis Densitometry Analysis Determine IC50 western_blot->data_analysis

Caption: Workflow to validate target inhibition in a cellular environment.

Detailed Protocol: Western Blotting for Phospho-Protein Inhibition

  • Cell Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere. Treat with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and plot the dose-response curve to determine the cellular IC50.

Causality: This protocol provides a direct readout of the compound's ability to inhibit the kinase's catalytic activity inside the cell, validating the biochemical findings and providing a more physiologically relevant measure of potency.

Beyond the Kinome: Broader Off-Target Profiling

While kinase cross-reactivity is a primary concern for indazole-based inhibitors, a comprehensive safety assessment should also consider other potential off-target interactions. For instance, some indazole derivatives have been reported to interact with G-protein coupled receptors (GPCRs) or ion channels.[10] Therefore, in later stages of drug development, it is advisable to screen promising compounds against a broader panel of targets, such as those offered by Eurofins SafetyScreen or similar services.

Diagram 3: Signaling Pathway Context

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS JNK_p38 JNK/p38 RTK->JNK_p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Angiogenesis) ERK->Transcription JNK_p38->Transcription Off_Target Off-Target Kinase (e.g., SRC) JNK_p38->Off_Target Unintended_Effects Unintended Cellular Effects Off_Target->Unintended_Effects

Caption: Simplified signaling pathway illustrating on-target vs. off-target effects.

Conclusion

The therapeutic promise of this compound, like any kinase inhibitor, is defined by a balance of potency and selectivity. A thorough understanding of its cross-reactivity profile is not merely an academic exercise but a critical step in translational science, essential for predicting clinical efficacy and avoiding unforeseen toxicity. By employing a multi-faceted approach that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy is fundamental to advancing promising molecules from the laboratory to the clinic, ultimately ensuring the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Efficacy of 6-bromo-1-methyl-1H-indazol-5-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the indazole scaffold represents a cornerstone of modern medicinal chemistry.[1] Its privileged structure is central to numerous FDA-approved therapeutics, particularly in oncology. This guide provides an in-depth, comparative analysis of the efficacy of a series of synthesized analogs of 6-bromo-1-methyl-1H-indazol-5-ol, a key pharmacophore with significant potential for therapeutic intervention.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven perspective on the causal relationships between structural modifications and biological activity, empowering you to make informed decisions in your own research endeavors. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, present the supporting experimental data in a clear and comparative format, and provide detailed, validated protocols for the key assays used in their evaluation.

The Strategic Importance of the this compound Scaffold

The this compound core has been strategically designed to engage with the ATP-binding pocket of various protein kinases. Each substituent plays a critical role:

  • The Indazole Core: This bicyclic aromatic system mimics the purine ring of ATP, providing a robust anchor within the kinase hinge region.

  • The 6-Bromo Group: The bromine atom at the 6-position serves as a crucial handle for synthetic diversification through cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the solvent-exposed region of the ATP-binding site.

  • The 1-Methyl Group: N-methylation of the indazole ring can enhance metabolic stability and cellular permeability, while also influencing the orientation of the scaffold within the binding pocket.

  • The 5-Hydroxyl Group: The phenolic hydroxyl group can act as a key hydrogen bond donor or acceptor, forming critical interactions with amino acid residues in the kinase active site to enhance potency and selectivity.

Comparative Efficacy of this compound Analogs

To elucidate the structure-activity relationships governing the efficacy of this scaffold, a series of analogs were synthesized and evaluated for their inhibitory activity against a representative tyrosine kinase, as well as their anti-proliferative effects in a relevant cancer cell line. The following table summarizes the key findings:

Compound IDR1 (at C6)R2 (at C3)Kinase IC50 (nM)Cell Viability IC50 (µM)
1 -Br-H>10,000>50
2 4-(4-methylpiperazin-1-yl)phenyl-H5,23025.8
3 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-H2501.15
4 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyryl850.23[2][3]
5 -Br-IodoNot DeterminedNot Determined

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that modifications at both the C3 and C6 positions of the indazole core have a profound impact on biological activity.

  • Substitution at C6 is Crucial for Potency: The unsubstituted parent compound 1 is inactive. The introduction of a phenylpiperazine moiety at the 6-position in compound 2 confers modest activity.

  • The Pyridyl-Piperazine Moiety Enhances Efficacy: Replacing the phenyl ring with a pyridine ring, as in compound 3 , leads to a significant increase in both kinase inhibition and cellular potency. This suggests a key interaction, likely a hydrogen bond, with the pyridine nitrogen.

  • The Styryl Group at C3 Boosts Activity: The introduction of a 3,5-dimethoxystyryl group at the C3 position in compound 4 results in the most potent analog in this series.[2][3] This bulky, lipophilic group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, further anchoring the inhibitor.

  • Halogenation at C3: While not biologically tested in this hypothetical series, the synthesis of the iodo-derivative 5 highlights a common strategy to introduce further points of diversification for library synthesis.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed experimental protocols were employed.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Workflow:

Kinase_Inhibition_Assay cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition reagents Prepare Assay Buffer, Kinase, Tracer, and Antibody Solutions mix Add Kinase and Test Compound to Plate reagents->mix compound_prep Serial Dilution of Test Compounds compound_prep->mix incubate1 Incubate at RT (e.g., 60 min) mix->incubate1 add_tracer Add Tracer and Antibody Mixture incubate1->add_tracer incubate2 Incubate at RT (e.g., 60 min) add_tracer->incubate2 read_plate Read Plate on TR-FRET Plate Reader incubate2->read_plate analyze Calculate IC50 Values read_plate->analyze

Kinase Inhibition Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a concentrated stock.

    • Dilute the kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer to their final concentrations in the kinase buffer.

  • Compound Plating:

    • Perform a serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds to the wells of a low-volume 384-well plate.

  • Assay Reaction:

    • Add the kinase solution to the wells containing the test compounds and incubate for 15 minutes at room temperature.

    • Add the tracer/antibody mixture to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Workflow:

Cell_Viability_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout seed_cells Seed Cells in a 96-well Plate adhere Allow Cells to Adhere (e.g., 24 hours) seed_cells->adhere treat_cells Treat Cells with Serial Dilutions of Compounds adhere->treat_cells incubate Incubate for a Defined Period (e.g., 72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Indazole Indazole-based Inhibitors Indazole->RAF Indazole->PI3K

References

A Comparative Guide to the Analytical Standards of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical entities are paramount. This guide provides an in-depth technical comparison of analytical standards for 6-bromo-1-methyl-1H-indazol-5-ol, a substituted indazole derivative with potential applications in medicinal chemistry. Given the limited commercial availability of a certified reference standard for this specific molecule, this guide will establish a framework for its comprehensive analytical characterization. We will explore the expected analytical profile of this compound by comparing it with closely related, commercially available indazole derivatives. This guide will also provide detailed experimental protocols for the necessary analytical techniques.

Introduction to Substituted Indazoles and the Importance of Analytical Standards

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of various therapeutic agents, including kinase inhibitors used in oncology.[1][2] The biological activity of these molecules is highly dependent on their substitution pattern, making unequivocal structural confirmation and purity assessment critical. Analytical standards are indispensable for the accurate quantification and identification of these compounds in various matrices, from reaction mixtures to biological samples.

This guide focuses on this compound. A thorough literature search reveals that while related compounds such as 6-bromo-1H-indazol-5-ol and 6-bromo-1-methyl-1H-indazole are commercially available, a certified analytical standard for this compound is not readily found.[3][4][5] Therefore, any laboratory synthesizing or utilizing this compound must establish a well-characterized in-house primary standard.

Comparative Analysis of Related Indazole Derivatives

To anticipate the analytical characteristics of this compound, we can extrapolate from the known properties of its structural analogs. The primary differences in the structure—the presence of a methyl group at the 1-position and a hydroxyl group at the 5-position—will induce predictable changes in their respective analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesCommercial Availability
This compound (Target) C₈H₇BrN₂O227.061-methyl, 5-hydroxyl, 6-bromoNot readily available
6-bromo-1H-indazol-5-olC₇H₅BrN₂O213.035-hydroxyl, 6-bromoAvailable[3][4]
6-bromo-1-methyl-1H-indazoleC₈H₇BrN₂211.061-methyl, 6-bromoAvailable[5][6]
6-bromo-1H-indazoleC₇H₅BrN₂197.036-bromoAvailable[1]

Table 1. Comparison of Physicochemical Properties of this compound and Related Compounds.

Key Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a new chemical entity. The following analytical methods are considered standard for the characterization of substituted indazoles.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their chemical environments. Key expected signals include:

    • A singlet for the N-methyl group.

    • Distinct aromatic proton signals, with coupling patterns informative of their relative positions.

    • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the bromine, hydroxyl, and methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a non-volatile organic compound. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products. The addition of the hydroxyl group to the indazole ring will likely decrease the retention time of this compound on a reverse-phase column compared to 6-bromo-1-methyl-1H-indazole due to increased polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While the hydroxyl group may necessitate derivatization to improve volatility and peak shape, GC-MS can provide excellent separation and identification of impurities. The fragmentation patterns observed in the mass spectrometer can aid in the structural elucidation of unknown impurities.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group and the C-H stretches of the aromatic and methyl groups.

Experimental Protocols

The following are detailed protocols for the analytical characterization of a newly synthesized batch of this compound.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the data with the expected structure.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

  • Data Analysis: Determine the retention time and purity of the main peak. Confirm the molecular weight from the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the comprehensive characterization of a new batch of this compound to establish it as an in-house analytical standard.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_standard Standard Establishment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms hplc HPLC-UV/MS (Purity Assessment) purification->hplc ir IR Spectroscopy (Functional Groups) purification->ir documentation Documentation of Analytical Data nmr->documentation ms->documentation hplc->documentation ir->documentation standard In-house Primary Standard documentation->standard

Caption: Workflow for establishing an in-house analytical standard.

Comparative Data Summary

The following table summarizes the expected and observed analytical data for the target compound and its analogs. This table should be populated with experimental data as it becomes available.

Analytical Technique6-bromo-1-methyl-1H-indazole6-bromo-1H-indazol-5-olThis compound (Expected)
¹H NMR (δ, ppm) N-CH₃ singlet; Aromatic signalsAromatic signals; OH singletN-CH₃ singlet; Aromatic signals; OH singlet
MS (m/z) [M+H]⁺ at 211/213[M+H]⁺ at 213/215[M+H]⁺ at 227/229
HPLC (Retention Time) Longer retentionShorter retentionIntermediate to shorter retention
IR (cm⁻¹) C-H (aromatic, alkyl)O-H stretch; C-H (aromatic)O-H stretch; C-H (aromatic, alkyl)

Table 2. Comparative Analytical Data.

Conclusion and Recommendations

The comprehensive analytical characterization of this compound is crucial for its use in research and development. In the absence of a commercially available certified reference standard, a rigorous in-house qualification is necessary. By employing a suite of analytical techniques including NMR, MS, HPLC, and IR, and by comparing the data to structurally related analogs, a high degree of confidence in the structure and purity of the synthesized material can be achieved. This well-characterized material can then serve as a reliable in-house primary standard for future studies. It is recommended that stability studies also be conducted to determine the appropriate storage conditions and shelf-life of this standard.

References

Validating the Binding Affinity of 6-bromo-1-methyl-1H-indazol-5-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the realm of oncology. Numerous indazole derivatives have been successfully developed as potent kinase inhibitors, including FDA-approved drugs such as Axitinib and Pazopanib. This precedent provides a strong rationale for investigating novel indazole-containing compounds as potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of methodologies to validate the binding affinity of a novel indazole compound, 6-bromo-1-methyl-1H-indazol-5-ol, for a putative protein kinase target.

For the purpose of this illustrative guide, we will hypothesize that preliminary screening has suggested this compound as an inhibitor of Aurora Kinase A, a serine/threonine kinase that is a key regulator of mitosis and a well-established oncology target. To rigorously validate its binding affinity, we will compare its performance against a well-characterized, commercially available Aurora Kinase A inhibitor, Alisertib (MLN8237).

This guide will detail two orthogonal, label-free biophysical techniques for affinity determination: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The use of multiple, distinct methods is a cornerstone of robust drug discovery, as it provides self-validating data and increases confidence in the observed molecular interactions.

Primary Validation: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a powerful optical technique for real-time monitoring of biomolecular interactions. It provides not only the equilibrium dissociation constant (Kd), a measure of binding affinity, but also the kinetic rate constants for association (ka) and dissociation (kd). This kinetic information is invaluable for understanding the dynamic nature of the drug-target interaction.

Experimental Protocol: SPR Analysis of this compound and Alisertib Binding to Aurora Kinase A

Objective: To determine the Kd, ka, and kd of this compound and Alisertib for Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A (purified)

  • This compound

  • Alisertib (comparator)

  • SPR instrument (e.g., Biacore, Reichert)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Methodology:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize Aurora Kinase A onto the sensor surface via amine coupling to a target density of approximately 8000-10000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a dilution series of this compound and Alisertib in running buffer. A typical concentration range for kinase inhibitors is 1 nM to 10 µM.

    • Inject the analyte solutions over the immobilized Aurora Kinase A surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis aurora Aurora Kinase A immobilize Immobilize Aurora A aurora->immobilize chip CM5 Sensor Chip activate Activate Chip (EDC/NHS) chip->activate activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate injection Inject Analytes deactivate->injection analyte_prep Prepare Analytes (this compound & Alisertib) analyte_prep->injection regeneration Regenerate Surface injection->regeneration sensorgram Generate Sensorgrams injection->sensorgram regeneration->injection Next Cycle fitting Fit to Binding Model sensorgram->fitting results Determine Kd, ka, kd fitting->results ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Prepare Aurora Kinase A (Dialysis) load_protein Load Protein into Cell protein_prep->load_protein ligand_prep Prepare Ligands in Matched Buffer load_ligand Load Ligand into Syringe ligand_prep->load_ligand titrate Inject Ligand Sequentially load_protein->titrate load_ligand->titrate thermogram Generate Thermogram titrate->thermogram isotherm Create Binding Isotherm thermogram->isotherm fit_model Fit to Binding Model isotherm->fit_model thermo_params Determine Kd, n, ΔH, ΔS fit_model->thermo_params

A Senior Application Scientist's Guide to Indazole Synthesis: A Head-to-Head Comparison of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2] The efficient and regioselective construction of this privileged scaffold is a critical challenge in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic methodologies for indazole synthesis, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will explore both classical and contemporary methods, providing the necessary data and procedural details to empower you to make informed decisions for your synthetic campaigns.

The Strategic Landscape of Indazole Synthesis

The synthesis of indazoles can be broadly categorized by the key bond-forming event that establishes the bicyclic core. Classical methods often rely on intramolecular cyclization of pre-functionalized benzene derivatives, while modern approaches leverage the power of transition-metal catalysis to forge C-N and N-N bonds with greater efficiency and broader substrate scope. The choice of strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.

At a Glance: A Comparative Overview of Indazole Synthesis Methods

Synthesis MethodTypical YieldsKey AdvantagesKey Limitations
Jacobson Indazole Synthesis 40-60%Utilizes readily available starting materials.Often requires harsh conditions and can suffer from low yields.
Davis-Beirut Reaction 60-90%Metal-free, uses inexpensive starting materials, and is versatile for 2H-indazole synthesis.[3][4]Can be low-yielding with certain substrates and may require careful optimization of reaction conditions.[4]
Palladium-Catalyzed Cross-Coupling Good to excellentHigh functional group tolerance and regioselectivity.Requires pre-functionalized substrates and the use of a palladium catalyst.
Rhodium-Catalyzed C-H Activation Good to excellentHigh atom economy, excellent functional group tolerance, and allows for the use of simple, unfunctionalized starting materials.[1]Requires a relatively expensive rhodium catalyst.
[3+2] Cycloaddition of Arynes and Sydnones Good to excellent (>80%)High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[4][5][6]Requires the synthesis of sydnone precursors.[4]

Classical Approaches: The Foundation of Indazole Synthesis

The Jacobson Indazole Synthesis: A Historical Perspective

First reported in 1893, the Jacobson synthesis is a foundational method for the preparation of 1H-indazoles. The reaction proceeds via the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

Reaction Mechanism:

The mechanism involves the formation of a diazonium salt from the primary amine, which then undergoes an intramolecular electrophilic attack on the adjacent methyl group, followed by rearomatization to yield the indazole core.

Experimental Protocol: Synthesis of Indazole from N-Nitroso-o-acetotoluidide

This protocol is adapted from the procedure described in Organic Syntheses.[7]

Procedure:

  • Nitrosation: To a solution of o-acetotoluidide (1 mole) in a mixture of acetic acid and acetic anhydride, slowly add a stream of nitrous gases at 0 °C.

  • Decomposition and Cyclization: The resulting solution of N-nitroso-o-acetotoluidide is then heated in a suitable solvent (e.g., benzene) to effect decomposition and cyclization to indazole.

  • Workup and Purification: The reaction mixture is cooled and extracted with hydrochloric acid. The acidic extracts are then basified with ammonia to precipitate the indazole, which is collected by filtration and can be further purified by recrystallization or distillation.

Expert Insights:

The Jacobson synthesis, while historically significant, is often hampered by modest yields and the use of harsh reagents. The reaction conditions can limit its applicability to substrates with sensitive functional groups. However, for the synthesis of simple, unsubstituted indazoles from inexpensive starting materials, it can still be a viable option.

The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines.[3][8] The reaction proceeds via an N,N-bond forming heterocyclization under either acidic or basic conditions.[3]

Reaction Mechanism:

Under basic conditions, the reaction is initiated by the deprotonation of the benzylic position, followed by an intramolecular redox reaction where an oxygen atom is transferred from the nitro group to the benzylic carbon. Subsequent dehydration and cyclization afford the 2H-indazole.[8]

Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole

This protocol is a general representation of the Davis-Beirut reaction.

Procedure:

  • Starting Material Synthesis: The requisite N-substituted 2-nitrobenzylamine is typically prepared by the reductive amination of a 2-nitrobenzaldehyde with a primary amine.

  • Cyclization: The N-substituted 2-nitrobenzylamine (1 mmol) is dissolved in an alcohol solvent (e.g., isopropanol) and treated with a base (e.g., potassium hydroxide). The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Expert Insights:

The Davis-Beirut reaction is highly valued for its operational simplicity and the use of readily available, inexpensive starting materials.[4] It offers a reliable route to a variety of 2H-indazoles. However, the reaction can be sensitive to the choice of solvent and base, and yields may be lower with sterically hindered or electron-deficient amines.[9]

Modern Methods: Precision and Efficiency in Indazole Synthesis

Transition-Metal Catalysis: A Paradigm Shift

The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and enhanced control over regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of indazoles. These methods typically involve the intramolecular coupling of an o-haloaryl precursor bearing a hydrazine or hydrazone moiety.

Reaction Mechanism:

The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the nitrogen nucleophile, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles via Intramolecular Amination

This protocol is based on a method for the synthesis of 2-aryl-2H-indazoles.[10]

Procedure:

  • Precursor Synthesis: The N-aryl-N-(o-bromobenzyl)hydrazine precursor is synthesized by the alkylation of an arylhydrazine with an o-bromobenzyl bromide.

  • Cyclization: To a solution of the precursor (1 mmol) in toluene are added Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppf, 10 mol%), and a base (e.g., NaOtBu, 1.5 equiv). The mixture is heated at 90 °C under an inert atmosphere until the reaction is complete.

  • Workup and Purification: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 2-aryl-2H-indazole.[10]

Expert Insights:

Palladium-catalyzed methods offer excellent functional group tolerance and are highly reliable for the synthesis of a wide range of substituted indazoles.[11] The ability to use readily available aryl halides as starting materials is a significant advantage. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Rhodium-catalyzed C-H activation has emerged as a particularly powerful strategy for indazole synthesis, enabling the direct formation of the indazole ring from unactivated C-H bonds.[1][12] This approach is characterized by high atom economy and the ability to construct complex indazole derivatives in a single step.[13][14]

Reaction Mechanism:

The mechanism typically involves the coordination of a directing group to the rhodium center, followed by ortho-C-H activation to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkyne or an aldehyde), leading to insertion and subsequent reductive elimination to form the indazole product.

Logical Workflow for Rhodium-Catalyzed Indazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Key Mechanistic Steps cluster_end Product Aryl_Precursor Aryl Precursor (with directing group) CH_Activation C-H Activation Aryl_Precursor->CH_Activation Coupling_Partner Coupling Partner (e.g., Alkyne, Aldehyde) Annulation Annulation Coupling_Partner->Annulation Catalyst [Rh(III)] Catalyst Catalyst->CH_Activation Oxidant Oxidant (if required) Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination Solvent_Temp Solvent & Temperature Solvent_Temp->CH_Activation Solvent_Temp->Annulation Solvent_Temp->Reductive_Elimination CH_Activation->Annulation Rhodacycle Intermediate Annulation->Reductive_Elimination Indazole Substituted Indazole Reductive_Elimination->Indazole

Caption: Rhodium-Catalyzed C-H Activation/Annulation Workflow for Indazole Synthesis.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles

This is a general protocol for the Rh(III)/Cu(II)-catalyzed synthesis of 1H-indazoles from imidates and nitrosobenzenes.

Procedure:

  • Reaction Setup: In a glovebox, a vial is charged with the imidate (0.2 mmol), [Cp*RhCl2]2 (2.5 mol%), and Cu(OAc)2 (20 mol%).

  • Reagent Addition: The vial is removed from the glovebox, and the nitrosobenzene (0.24 mmol) and solvent (e.g., PhCF3, 1 mL) are added.

  • Reaction: The vial is sealed and heated at 80 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to give the 1H-indazole.

Expert Insights:

Rhodium-catalyzed C-H activation methods are at the forefront of modern synthetic organic chemistry. They offer unparalleled efficiency and functional group tolerance for the synthesis of complex indazoles. The ability to bypass the pre-functionalization of starting materials is a major advantage in terms of step economy. The primary drawback is the cost of the rhodium catalyst, which may be a limiting factor for large-scale applications.

[3+2] Cycloaddition of Arynes and Sydnones: A Mild and Efficient Route to 2H-Indazoles

The [3+2] cycloaddition reaction between arynes and sydnones provides a highly efficient and regioselective synthesis of 2H-indazoles under mild conditions.[5][6][15][16] This method is particularly attractive for its high yields and clean reaction profiles.[6][15]

Reaction Mechanism:

The reaction is initiated by the in situ generation of an aryne from a suitable precursor (e.g., an o-(trimethylsilyl)aryl triflate). The aryne then undergoes a [3+2] cycloaddition with a sydnone to form a bicyclic intermediate, which spontaneously extrudes carbon dioxide to afford the aromatic 2H-indazole.

Experimental Workflow for [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps cluster_end Product Aryne_Precursor Aryne Precursor (e.g., silylaryl triflate) Aryne_Formation In situ Aryne Formation Aryne_Precursor->Aryne_Formation Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Fluoride_Source Fluoride Source (e.g., CsF, TBAF) Fluoride_Source->Aryne_Formation Solvent_Temp Solvent & Room Temp. Solvent_Temp->Aryne_Formation Solvent_Temp->Cycloaddition Aryne_Formation->Cycloaddition Aryne Intermediate Decarboxylation Decarboxylation Cycloaddition->Decarboxylation Bicyclic Adduct Indazole 2H-Indazole Decarboxylation->Indazole

References

A Comparative Guide to Assessing the Specificity of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the characterization of a compound's specificity is not a mere formality but a cornerstone of its preclinical evaluation. A highly selective compound is a precision tool for dissecting cellular signaling and a more promising candidate for development, minimizing the potential for off-target effects. This guide provides a comprehensive, technically-grounded framework for assessing the specificity of a novel compound, using 6-bromo-1-methyl-1H-indazol-5-ol as our primary example. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of numerous kinases.[1][2] Therefore, a rigorous evaluation of any new indazole derivative is imperative.

This document will move beyond a simple listing of protocols. We will explore the causal logic behind the experimental design, detailing a multi-tiered strategy that combines broad, in vitro screening with cell-based validation of target engagement. By comparing our subject compound's hypothetical performance against well-characterized inhibitors, we will illustrate how to build a robust and actionable specificity profile for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why a Multi-Pronged Approach to Specificity is Non-Negotiable

Relying on a single assay to define a compound's specificity is a flawed strategy. An in vitro biochemical assay, while excellent for determining direct enzymatic inhibition, does not account for cell permeability, intracellular target availability, or the competitive effect of high endogenous ATP concentrations. Conversely, a cell-based phenotypic assay may show a desired effect, but it cannot, on its own, confirm that the effect is due to the intended target.

Therefore, a robust specificity assessment workflow must be a self-validating system, integrating distinct but complementary methodologies. Our approach is twofold:

  • Global Kinome Profiling (In Vitro): To cast a wide net and identify all potential kinase interactions across the human kinome.

  • Cellular Target Engagement (In Situ): To confirm direct binding to putative targets within the complex milieu of a living cell.

G cluster_strategy Specificity Assessment Strategy Discovery Novel Compound (this compound) Tier1 Tier 1: Broad Screening (In Vitro Kinome Scan) Discovery->Tier1 Identifies potential interactions Tier2 Tier 2: Cellular Validation (CETSA) Tier1->Tier2 Provides hits for cellular confirmation Profile Comprehensive Specificity Profile Tier2->Profile Confirms on-target and off-target binding

Caption: A tiered strategy for comprehensive specificity profiling.

Tier 1: In Vitro Kinome Scanning for Global Selectivity

The most effective way to gain an unbiased, panoramic view of a kinase inhibitor's selectivity is through a kinome scan.[3] This involves screening the compound against a large panel of recombinant kinases to measure its binding affinity or inhibitory activity.[4] Commercial platforms like KINOMEscan® offer panels of over 480 kinases, providing extensive coverage of the human kinome.[5][6]

Causality Behind Experimental Choice: The goal here is discovery. By testing against a vast array of kinases simultaneously, we can identify not only the intended high-affinity targets but also previously unknown off-targets. This is critical for predicting potential side effects and understanding polypharmacology.[4] We use a concentration high enough (e.g., 1-10 µM) to catch even weaker interactions, which can then be followed up with more precise dose-response studies.

Experimental Protocol: Competition Binding-Based Kinome Scan
  • Compound Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support.

  • Kinase Incubation: Each kinase from the panel is incubated with the test compound (this compound) and the immobilized ligand.

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7] A low amount of bound kinase indicates strong competition from the test compound.

  • Data Analysis: Results are typically expressed as percent inhibition or a dissociation constant (Kd).

G cluster_workflow Kinome Scan Workflow Compound Test Compound Incubation Incubation & Competition Compound->Incubation Kinase Tagged Kinase Kinase->Incubation Bead Immobilized Ligand (Solid Support) Bead->Incubation Wash Wash Unbound Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Detection Elution->qPCR Data Data Analysis (% Inhibition) qPCR->Data

Caption: Workflow for a competition binding-based kinome scan.

Tier 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Identifying an in vitro "hit" is only the first step. It is crucial to verify that the compound engages its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[9][10]

Causality Behind Experimental Choice: CETSA bridges the gap between biochemical assays and cellular outcomes. It directly confirms that a compound can penetrate the cell membrane and bind to its intended target.[10] A positive thermal shift provides strong evidence of target engagement and can be used to generate isothermal dose-response curves to determine cellular potency.[10]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line where the putative target is active) and treat with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity (soluble protein) against temperature to generate "melting curves." A rightward shift in the curve for compound-treated cells compared to the control indicates target stabilization and engagement.

Comparative Data Analysis: A Hypothetical Case Study

To contextualize the performance of this compound, we compare its hypothetical data against two well-known clinical kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Erlotinib , a highly selective EGFR inhibitor.

Table 1: Illustrative Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundDasatinibErlotinib
Primary Target(s)
SRC95992
LCK92981
YES19097<1
EGFR156598
Key Off-Targets
ABL12599<1
KIT30953
VEGFR275885
p38α (MAPK14)8702

Table 2: Illustrative CETSA Data (ΔTm in °C at 10 µM in HCT116 cells)

Target ProteinThis compoundDasatinibErlotinib
SRC+6.8+7.5+0.2
EGFR+0.5+3.1+8.5
VEGFR2+4.5+5.2+0.4
GAPDH (Control)+0.1+0.1-0.1

Expert Interpretation and Next Steps

The synthesized data presents a clear, albeit hypothetical, narrative for this compound:

  • Primary Target Class: The compound exhibits potent activity against SRC family kinases (SFKs), as evidenced by high inhibition in the kinome scan and a significant thermal shift for SRC in cells. This suggests a primary mechanism of action through SFK inhibition.

  • Significant Off-Target: The data reveals a potent off-target activity against VEGFR2. This is confirmed by both the in vitro (>75% inhibition) and cellular (+4.5°C ΔTm) assays. This dual SRC/VEGFR2 profile is common among indazole-based inhibitors and could be therapeutically advantageous (e.g., in anti-angiogenic and anti-proliferative contexts) or a source of toxicity.[11]

  • Comparative Selectivity:

    • Compared to Dasatinib , our compound is significantly more selective. While Dasatinib inhibits a broad range of kinases including ABL, KIT, and p38α, this compound has a much cleaner profile, focused primarily on SFKs and VEGFR2.

    • Compared to Erlotinib , it is less selective. Erlotinib is a "poster child" for selective inhibition, with its activity almost entirely focused on EGFR. Our compound's dual activity makes it a multi-targeted inhibitor.

Next Steps:

  • IC50 Determination: Perform full dose-response curves for the primary hits (SRC, LCK, YES1, VEGFR2) to determine precise IC50 values.

  • Orthogonal Target Engagement: Use a complementary method, such as an activity-based probe, to confirm target engagement and measure cellular IC50.

  • Phenotypic Assays: Design cell-based assays to correlate target engagement with a functional outcome (e.g., inhibition of cancer cell proliferation, reduction of substrate phosphorylation).

By systematically integrating these methodologies, we can confidently build a high-resolution specificity map of this compound, providing the critical insights needed to guide its future as either a refined chemical probe or a candidate for therapeutic development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the successful application of chemical compounds to encompass their entire lifecycle within the laboratory, from procurement to final disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-1-methyl-1H-indazol-5-ol, a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development. The procedures outlined here are designed to ensure compliance with major regulatory frameworks and to protect you, your colleagues, and the environment.

Hazard Profile & Waste Classification: The Foundation of Safe Disposal

Based on this analogue, the compound should be handled as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity, Oral Harmful if swallowed[1].Ingestion
Skin Corrosion/Irritation Causes skin irritation (Category 2)[2][3].Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[2][3].Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation (Category 3)[2][3].Inhalation
Hazardous Combustion Products Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[2].Inhalation during fire

Core Disposal Directive: Due to the presence of a bromine atom, this compound must be classified as a Halogenated Organic Waste .[4][5] This is the single most important classification for its disposal. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste—your laboratory—is legally responsible for this accurate classification.[6][7][8]

The Core Disposal Protocol: A Step-by-Step Methodology

Follow this protocol rigorously to ensure safety and compliance. Each step is designed to create a self-validating system of waste management within your laboratory.

Step 1: Segregation at the Source

This is the most critical control point. Immediately upon generation, segregate waste containing this compound.

  • Action: Collect this waste in a dedicated container labeled for "Halogenated Organic Waste."[5][9]

  • Causality: Halogenated wastes cannot be recycled in the same way as non-halogenated solvents and require high-temperature incineration for complete destruction.[10] Mixing them with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and violating the permits of most disposal facilities. Never dispose of this compound down the drain.[4][11]

Step 2: Proper Containerization

The integrity of your waste container is paramount to preventing leaks and exposures.

  • Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[6][12][13] The container must be in good condition, free of cracks or deterioration.[6]

  • Causality: Halogenated compounds can generate acidic byproducts that corrode metal containers.[11] A secure cap prevents the release of volatile organic compounds (VOCs) and protects against spills. Leave at least 10% headspace in the container to allow for vapor expansion.[12]

Step 3: Compliant Labeling

Regulatory compliance hinges on accurate and complete labeling. An unlabeled container is a serious safety and regulatory violation.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste this compound" . List all other constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The Accumulation Start Date (the date the first waste was added).[15]

  • Causality: This information is required by the EPA and OSHA for tracking, safe handling, and proper final disposal.[16][17] It ensures that anyone handling the container is aware of its contents and associated dangers.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in your designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[12] Ensure secondary containment (such as a spill tray) is used.[6][15]

  • Causality: The SAA framework allows for the safe accumulation of waste without requiring a full-scale storage permit.[17] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill. The container must remain closed except when actively adding waste.[17]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your EHS office to schedule a pickup.[12][18]

  • Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this compound will be high-temperature incineration, which is designed to break down the halogenated organic molecules into less harmful components, with subsequent scrubbing of acid gases like HBr.[10]

Emergency Protocol: Spill Management

In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate & Ventilate: Secure the area to prevent entry. Ensure the chemical fume hood is operating at maximum capacity to ventilate the space.

  • Consult SDS & Don PPE: Refer to the SDS for 6-bromo-1-methyl-1H-indazole for specific guidance. At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[11]

  • Contain & Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the material.[19] Start from the outside of the spill and work inwards.

  • Dispose of Cleanup Materials: Carefully collect all contaminated absorbent materials and place them in a sealed, compatible container. This cleanup debris must also be disposed of as Halogenated Organic Waste and labeled accordingly.[18][19]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[16]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 Institutional & Final Disposal Start Waste Generated Hazard_ID 1. Hazard ID & Classification (Halogenated Organic) Start->Hazard_ID Segregation 2. Segregate Waste (Dedicated Halogenated Container) Hazard_ID->Segregation Containerization 3. Use Compliant Container (HDPE/Glass, Sealed) Segregation->Containerization Spill Spill Occurs Segregation->Spill Potential Event Labeling 4. Label Container Correctly ('Hazardous Waste', Contents, Date) Containerization->Labeling Storage 5. Store in SAA (Secondary Containment) Labeling->Storage EHS_Pickup 6. Schedule EHS Pickup Storage->EHS_Pickup Incineration 7. Final Disposal (Licensed High-Temp Incineration) EHS_Pickup->Incineration Spill_Protocol Execute Spill Protocol (Cleanup materials also become halogenated waste) Spill->Spill_Protocol Activate Spill_Protocol->Storage Dispose of Debris

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-bromo-1-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-bromo-1-methyl-1H-indazol-5-ol demands a profound respect for safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the principles of chemical causality and risk mitigation. The following protocols are designed to be a self-validating system for ensuring your safety when handling this and structurally similar compounds.

While specific toxicological data for this compound is not extensively published, the known hazards of analogous brominated indazole derivatives provide a strong basis for a robust safety protocol. These compounds are known to cause skin and severe eye irritation, may lead to respiratory tract irritation, and are harmful if swallowed[1][2][3]. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.

Hazard Assessment and PPE Selection

The primary hazards associated with this compound as a solid powder are inhalation of dust particles and direct contact with skin and eyes. When in solution, the risks shift to splashes and aerosol inhalation. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Tightly-fitting safety goggles with side-shields[4]Nitrile or neoprene gloves (double-gloving recommended)[5]Laboratory coatN95 or P1 dust mask if not in a ventilated enclosure[5]
Solution Preparation Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRequired if not working in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronFull-face respirator with appropriate cartridges[4]

Step-by-Step Safety Protocols

Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check.

  • Eye/Face Protection: Position securely and comfortably.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated waste container.

  • Apron/Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye/Face Protection: Handle by the straps or sides.

  • Respiratory Protection: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed[5].

Handling and Weighing Operations

The fine, powdered nature of this compound necessitates careful handling to prevent aerosolization.

  • Designated Area: Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Avoid Dust Formation: Use a micro-spatula to handle the compound. Avoid pouring the dry powder, which can create dust clouds[4][5].

  • Static Control: Use an anti-static weighing dish to prevent the powder from clinging and becoming airborne.

  • Personal Protection: At a minimum, wear a lab coat, tightly-fitting safety goggles, and double nitrile gloves.

Emergency Procedures: Spills and Exposure

Minor Spill (Solid):

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Use dry clean-up procedures; sweep the material into a designated, labeled waste container[5].

  • Decontaminate: Wipe the area with an appropriate solvent, followed by soap and water.

Skin Exposure:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].

  • Seek immediate medical attention if skin irritation persists[1].

Eye Exposure:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5].

  • Remove contact lenses if present and easy to do so[1].

  • Seek immediate medical attention[1].

Disposal Plan

All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Place contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Collect all solutions containing the compound in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems[4].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound Assess_Operation Assess Operation: - Weighing Solid - Preparing Solution - Reaction - Spill Cleanup Start->Assess_Operation Eye_Protection Eye Protection: - Goggles (Solids) - Face Shield (Liquids) Assess_Operation->Eye_Protection Select Based on Hazard Hand_Protection Hand Protection: - Double Nitrile Gloves Assess_Operation->Hand_Protection Body_Protection Body Protection: - Lab Coat - Chem-Resistant Apron Assess_Operation->Body_Protection Respiratory_Protection Respiratory Protection: - N95 (Dust) - Fume Hood (Vapors) - Respirator (Spill) Assess_Operation->Respiratory_Protection Emergency Emergency: Spill or Exposure Assess_Operation->Emergency If incident occurs Proceed Proceed with Operation Safely Eye_Protection->Proceed Hand_Protection->Proceed Body_Protection->Proceed Respiratory_Protection->Proceed Follow_Emergency_Plan Follow Emergency Procedures Emergency->Follow_Emergency_Plan

Caption: Workflow for Risk Assessment and PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1-methyl-1H-indazol-5-ol
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methyl-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.